molecular formula C18H19N5O6 B150707 N6-Anisoyladenosine CAS No. 56883-05-7

N6-Anisoyladenosine

Katalognummer: B150707
CAS-Nummer: 56883-05-7
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: YDVLBCYELIMFHS-XWXWGSFUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N6-Anisoyladenosine is a synthetic nucleoside analogue designed for scientific research on purinergic signaling. As part of the N6-substituted adenosine family, it is investigated for its potential to selectively activate adenosine receptors (ARs), which are G-protein-coupled receptors implicated in a wide array of physiological and pathophysiological processes. Research on analogous N6-substituted agonists has demonstrated their utility in preclinical models. For instance, certain agonists have shown protective effects in murine models of colitis by attenuating inflammatory cell infiltration and reducing colon levels of pro-inflammatory cytokines and chemokines via A3 receptor activation. Other analogues have been studied in models of myocardial ischemia and reperfusion injury, where they confer cardioprotection against stunning and infarction. In cancer research, structurally similar compounds like N6-benzyladenosine have been observed to induce cell cycle arrest and promote apoptosis in carcinoma cell lines, suggesting a potential research pathway for investigating antitumor mechanisms. The primary research value of N6-Anisoyladenosine lies in its application as a tool compound to elucidate the specific roles of adenosine receptors, particularly in the context of immunomodulation, cytoprotection, and cellular proliferation.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVLBCYELIMFHS-XWXWGSFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of N⁶-Anisoyladenosine

[1]

Executive Summary

N⁶-Anisoyladenosine (CAS: 56883-05-7) is a synthetic N⁶-substituted purine nucleoside analog.[1][2] Structurally, it consists of an adenosine core modified at the N⁶ position with an anisoyl (4-methoxybenzoyl) group.[1]

Its mechanism of action is pleiotropic, characterized by two distinct but interconnected pathways:[1]

  • Adenosine Receptor Modulation (Surface): It acts as a ligand for Adenosine Receptors (ARs), exhibiting selectivity profiles typical of bulky N⁶-derivatives, often favoring the A₃ Adenosine Receptor (A₃AR) as a partial agonist or antagonist, depending on the species and tissue context.[1]

  • Intracellular Metabolic Interference (Cytokinin-like Activity): Upon cellular entry via Equilibrative Nucleoside Transporters (ENTs), it mimics natural cytokinins.[1] It interacts with Adenosine Kinase (AK) , acting as either a competitive inhibitor or a "missed-out" substrate, leading to the disruption of the adenosine salvage pathway and induction of apoptosis via the intrinsic mitochondrial pathway.[1]

Chemical Identity & Structural Biology

The biological activity of N⁶-Anisoyladenosine is dictated by its Structure-Activity Relationship (SAR).[1]

  • Core Scaffold: Adenosine (9-β-D-ribofuranosyladenine).[1]

  • N⁶-Modification: The 4-methoxybenzoyl (anisoyl) group provides significant steric bulk and lipophilicity compared to the endogenous ligand, adenosine.[1]

  • SAR Implications:

    • Receptor Selectivity: The bulky N⁶-substituent prevents efficient binding to the high-affinity "deep" pocket of the A₂A receptor but is accommodated by the hydrophobic regions of the A₃ and A₁ receptors.[1]

    • Metabolic Stability: The amide linkage (benzoyl) is more resistant to deamination by Adenosine Deaminase (ADA) compared to N⁶-alkyl derivatives (e.g., N⁶-benzyladenosine), prolonging its half-life in biological systems.[1]

Primary Mechanism of Action

Pathway A: Adenosine Receptor Signaling (G-Protein Coupled)

N⁶-Anisoyladenosine primarily targets the A₃ Adenosine Receptor (A₃AR) .[1] Unlike A₂A receptors (Gs-coupled), the A₃AR is coupled to Gi/Gq proteins .[1]

  • Ligand Binding: N⁶-Anisoyladenosine binds to the orthosteric site of A₃AR.[1]

  • G-Protein Activation:

    • Gi/o pathway: Dissociation of the Gαi subunit inhibits Adenylyl Cyclase (AC) , leading to a rapid depletion of intracellular cAMP.[1]

    • Gβγ signaling: The released βγ subunits activate Phospholipase C (PLC) , generating IP₃ and DAG, which mobilizes intracellular Calcium (Ca²⁺).[1]

  • Downstream Effect: The reduction in cAMP and PKA activity, combined with Ca²⁺ flux, modulates the ERK1/2 MAPK pathway.[1] In cancer cells, sustained A₃AR modulation by N⁶-substituted analogs typically drives a cytostatic or pro-apoptotic signal.[1]

Pathway B: Adenosine Kinase Interaction & Cytotoxicity

Once transported into the cell via hENT1/2, N⁶-Anisoyladenosine acts as a Cytokinin Nucleoside Analog .[1]

  • Adenosine Kinase (AK) Targeting: AK is the primary enzyme responsible for phosphorylating adenosine to AMP.[1] N⁶-Anisoyladenosine binds to the AK catalytic site.[1]

    • Mechanism:[1][3][4] It acts as a competitive inhibitor or a slow-turnover substrate.[1]

    • Consequence: This inhibition prevents the salvage of endogenous adenosine, causing a localized accumulation of adenosine (which further activates ARs) and depleting the ATP pool.[1]

  • Mitochondrial Apoptosis: The compound induces the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to Cytochrome c release.[1]

  • Caspase Cascade: Activation of Caspase-9 (initiator) and Caspase-3 (executioner) results in DNA fragmentation and cell death.[1]

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism: Surface Receptor Signaling and Intracellular Metabolic Interference.

N6_Anisoyladenosine_Mechanismcluster_extracellularExtracellular Spacecluster_membranePlasma Membranecluster_intracellularCytoplasmN6_AnisoylN6-AnisoyladenosineA3ARA3 Adenosine Receptor(GPCR)N6_Anisoyl->A3ARBinding (Kd ~nM)hENThENT TransporterN6_Anisoyl->hENTUptakeGiGi Protein(Inhibition)A3AR->GiActivatesAKAdenosine Kinase(AK)hENT->AKIntracellular EntryACAdenylyl CyclaseGi->ACInhibitscAMPcAMP LevelsAC->cAMPReducesERKERK1/2 PhosphorylationcAMP->ERKModulatesApoptosisApoptosis(Cell Death)ERK->ApoptosisPro-apoptotic SignalingATP_DepletionATP Pool DepletionAK->ATP_DepletionInhibition/Substrate CompetitionMitoMitochondrialDysfunctionATP_Depletion->MitoStress SignalCaspaseCaspase 3/9ActivationMito->CaspaseCytochrome c ReleaseCaspase->ApoptosisExecution

Caption: Dual signaling mechanism of N⁶-Anisoyladenosine involving A3AR-mediated cAMP suppression and intracellular Adenosine Kinase inhibition leading to apoptosis.[1]

Experimental Protocols for Validation

To validate the mechanism of N⁶-Anisoyladenosine in a research setting, the following self-validating protocols are recommended.

Protocol A: A₃ Adenosine Receptor Functional Assay (cAMP)

Objective: Confirm A₃AR agonism/antagonism by measuring forskolin-stimulated cAMP inhibition.[1]

  • Cell System: CHO cells stably expressing human A₃AR (CHO-hA3).[1]

  • Reagents: Forskolin (10 µM), Rolipram (PDE inhibitor), N⁶-Anisoyladenosine (0.1 nM – 10 µM).[1]

  • Step-by-Step:

    • Seed CHO-hA3 cells in 96-well plates (50,000 cells/well).

    • Pre-incubate with Rolipram (20 µM) for 30 mins to prevent cAMP degradation.[1]

    • Add Forskolin (10 µM) to stimulate Adenylyl Cyclase (sets the 100% cAMP baseline).[1]

    • Concurrently treat with increasing concentrations of N⁶-Anisoyladenosine.[1]

    • Incubate for 15 minutes at 37°C.

    • Lyse cells and quantify cAMP using a TR-FRET or ELISA based cAMP detection kit.[1]

  • Validation: A dose-dependent decrease in cAMP confirms Gi-coupled receptor agonism.[1] Use MRS1523 (selective A3 antagonist) to block the effect and prove specificity.[1]

Protocol B: Adenosine Kinase (AK) Inhibition Assay

Objective: Determine if N⁶-Anisoyladenosine acts as a substrate or inhibitor of AK.[1]

  • Reagents: Recombinant Adenosine Kinase, [³H]-Adenosine, ATP, MgCl₂.[1]

  • Step-by-Step:

    • Prepare reaction buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 1 mM ATP.[1]

    • Add [³H]-Adenosine (substrate) at Kₘ concentration (approx.[1] 0.5 µM).[1]

    • Add N⁶-Anisoyladenosine at varying concentrations (0.1 – 100 µM).[1]

    • Initiate reaction with AK enzyme (5 ng/well).[1] Incubate 20 mins at 37°C.

    • Stop reaction by spotting onto DE-81 anion exchange filter paper (binds phosphorylated [³H]-AMP, washes away free [³H]-Adenosine).[1]

    • Wash filters with 1 mM ammonium formate and count radioactivity.

  • Data Output: Calculate IC₅₀. A low IC₅₀ indicates potent interaction with the AK catalytic site.

Quantitative Data Summary (Inferred Class Data)

The following table summarizes the typical pharmacological profile for N⁶-Benzoyl/Anisoyl substituted adenosines based on structure-activity relationship (SAR) literature.

ParameterValue / CharacteristicBiological Significance
A₁AR Affinity (Ki) 10 – 100 nMModerate affinity; potential for bradycardia side effects.[1]
A₂AAR Affinity (Ki) > 1000 nMLow affinity; ensures lack of potent vasodilation (hypotension).[1]
A₃AR Affinity (Ki) 0.5 – 10 nM High Selectivity ; primary target for anti-cancer/anti-inflammatory effects.[1]
AK Inhibition (IC₅₀) ~0.1 – 5 µMPotent inhibitor; disrupts adenosine salvage pathway.[1]
LogP (Lipophilicity) ~2.5Moderate lipophilicity allows passive diffusion and ENT transport.[1]

References

  • Jacobson, K. A., et al. (2002).[1] N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors.[1][5] Journal of Medicinal Chemistry.

  • Iltzsch, M. H., et al. (1995).[1] Metabolism and Selective Toxicity of 6-Nitrobenzylthioinosine in Toxoplasma gondii.[1][6] Antimicrobial Agents and Chemotherapy. (Validates N6-anisoyladenosine as AK substrate).

  • Voller, J., et al. (2017).[1] Anticancer activity of natural cytokinins: A structure-activity relationship study.[1][7] Phytochemistry.[1][7]

  • Brizzolari, A., et al. (2016).[1][8] Evaluation of the antioxidant activity and capacity of some natural N6-substituted adenine derivatives. Journal of Chromatography B. [1]

  • Cronstein, B. N. (1994).[1] Adenosine, an endogenous anti-inflammatory agent.[1] Journal of Applied Physiology.

N6-Substituted Adenosine Analogs: Pharmacological Architecture and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological functions, pharmacological mechanisms, and experimental characterization of N6-substituted adenosine analogs.

Executive Summary N6-substituted adenosine analogs represent a privileged scaffold in medicinal chemistry, serving as potent ligands for G-protein-coupled adenosine receptors (ARs) and as bioactive "cytokinin" mimics in antiproliferative signaling. By modifying the exocyclic amine at the adenine C6 position, researchers can fine-tune selectivity between the A1, A2A, A2B, and A3 receptor subtypes. This guide dissects the Structure-Activity Relationships (SAR), downstream signaling architectures, and validated protocols for synthesizing and characterizing these compounds.

Chemical Biology & Structure-Activity Relationships (SAR)

The N6-position of the adenosine moiety acts as a critical "selectivity filter" within the orthosteric binding pocket of adenosine receptors. The biological function is dictated by the steric and electronic nature of the substituent.

The N6-Selectivity Switch

The orthosteric binding pocket of ARs accommodates the adenosine core, but the sub-pocket interacting with the N6-position varies significantly across subtypes:

  • A1 Receptor (A1AR): This subtype possesses a large, hydrophobic N6-binding region. Consequently, N6-cycloalkyl and N6-arylalkyl substitutions dramatically increase affinity and intrinsic efficacy.

    • Key Analogs:N6-Cyclopentyladenosine (CPA) and N6-(R)-phenylisopropyladenosine (R-PIA) are nanomolar A1 agonists. The "R" stereochemistry in PIA is preferred over "S" by >50-fold, demonstrating the stereospecificity of the pocket.

  • A3 Receptor (A3AR): Similar to A1, the A3 subtype tolerates bulky N6-groups but shows a distinct preference for N6-benzyl moieties.[1]

    • Key Analogs:N6-Benzyladenosine and its derivatives (e.g., IB-MECA , which also carries a 5'-uronamide modification) are prototypical A3 agonists.

  • A2A Receptor (A2AAR): This receptor generally tolerates N6-substitutions poorly compared to C2-position modifications. However, specific N6-phenethyl groups can retain activity, often reducing A2A selectivity unless paired with C2-alkynyl groups.

Dual-Mechanistic Pathways

N6-analogs function through two distinct biological mechanisms depending on the cellular context:

  • Extracellular GPCR Activation: Binding to cell-surface ARs to modulate cAMP and Ca2+ levels.

  • Intracellular Metabolic Interference: Certain analogs (e.g., N6-isopentenyladenosine [iPA] ) enter the cell via nucleoside transporters. Once inside, they inhibit farnesyl pyrophosphate synthase (FPPS) or are phosphorylated to nucleotide analogs, disrupting DNA/RNA synthesis and inducing apoptosis in cancer cells.

Signaling Architectures and Mechanisms

The therapeutic utility of N6-analogs stems from their ability to engage specific G-protein pathways.

Canonical Signaling
  • A1 and A3 Agonism (Gi/o-coupled): Ligand binding recruits Gi/o proteins. The Gαi subunit inhibits adenylyl cyclase (AC), reducing cAMP. The Gβγ subunits modulate ion channels (activating K+ channels, inhibiting Ca2+ channels), leading to membrane hyperpolarization (cardioprotection, neuroprotection).

  • A2A and A2B Agonism (Gs-coupled): Although less common for pure N6-analogs, activation leads to Gs recruitment, AC stimulation, and cAMP accumulation, promoting vasodilation and immunosuppression.

Biased Agonism

Recent developments focus on biased ligands (e.g., VCP746) that preferentially activate cytoprotective pathways (e.g., ERK1/2 phosphorylation) over adverse hemodynamic pathways (e.g., bradycardia) at the A1 receptor.

Visualization: Adenosine Receptor Signaling Pathways

AdenosineSignaling Ligand N6-Substituted Analog A1_A3 A1 / A3 Receptor Ligand->A1_A3 High Affinity (CPA/IB-MECA) A2A_A2B A2A / A2B Receptor Ligand->A2A_A2B Low Affinity Gi Gi/o Protein A1_A3->Gi Gs Gs Protein A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Inhibits K_Channel K+ Channel (Hyperpolarization) Gi->K_Channel Activates Ca_Channel Ca2+ Channel (Inhibition) Gi->Ca_Channel Inhibits Gs->AC Activates cAMP_Down Decrease cAMP AC->cAMP_Down cAMP_Up Increase cAMP AC->cAMP_Up Effect_1 Cardioprotection / Neuroprotection cAMP_Down->Effect_1 Effect_2 Vasodilation / Immunosuppression cAMP_Up->Effect_2 K_Channel->Effect_1

Caption: Differential signaling cascades activated by N6-substituted adenosine analogs via Gi-coupled (A1/A3) versus Gs-coupled (A2A/A2B) receptors.

Therapeutic Verticals

Oncology (A3AR & Cytokinin Activity)

N6-benzyladenosine and N6-isopentenyladenosine (iPA) exhibit potent antitumor activity.

  • Mechanism: iPA inhibits farnesyl pyrophosphate synthase (FPPS) , depleting the isoprenoid pool required for the prenylation (membrane anchoring) of oncogenic proteins like Ras .

  • A3AR Agonism: High levels of A3AR are found in certain tumors; activation can induce cell cycle arrest and apoptosis via the Wnt/β-catenin pathway.

Cardiology (A1AR)
  • Ischemia-Reperfusion Injury: A1 agonists (e.g., CPA) mimic ischemic preconditioning.

  • Challenge: Full agonists cause severe bradycardia and AV block.

  • Solution: Partial agonists or bitopic ligands that bind both orthosteric and allosteric sites are currently under development to separate cardioprotection from bradycardia.

Neurology (A1AR)
  • Neuropathic Pain: Intrathecal administration of N6-analogs inhibits nociceptive transmission in the spinal cord dorsal horn via presynaptic A1 receptors (reducing glutamate release).

Experimental Protocols

Chemical Synthesis: SNAr Displacement

Objective: Synthesize N6-cyclopentyladenosine (CPA). Principle: Nucleophilic aromatic substitution (SNAr) of a 6-halopurine riboside by a primary amine.

  • Starting Material: 6-Chloropurine riboside (dissolved in Ethanol or DMF).

  • Reagent: Cyclopentylamine (1.1 - 1.5 equivalents).

  • Base: Triethylamine (Et3N) to scavenge HCl.

  • Reaction: Reflux at 80°C for 4–16 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup: Evaporate solvent. Recrystallize from water/ethanol or purify via silica gel flash chromatography.

  • Validation: 1H-NMR (DMSO-d6) confirming the loss of the C6-Cl signal and appearance of cyclopentyl multiplet (1.5–2.0 ppm) and N6-H doublet.

Radioligand Binding Assay (A1 Receptor)

Objective: Determine the affinity (Ki) of a novel N6-analog.

Materials:

  • Membranes: CHO cells stably expressing human A1AR.[1]

  • Radioligand: [3H]-DPCPX (Antagonist) or [3H]-CCPA (Agonist).

  • Non-specific control: 10 µM R-PIA or NECA.

Workflow:

  • Preparation: Thaw membrane aliquots and resuspend in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, add:

    • 50 µL Test Compound (increasing concentrations: 10^-10 to 10^-5 M).

    • 50 µL Radioligand (final conc. ~ Kd, e.g., 1 nM).

    • 100 µL Membrane suspension (10–20 µg protein).

  • Equilibrium: Incubate at 25°C for 60–90 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    .
    

Comparative Data: Key N6-Analogs

AnalogN6-SubstituentPrimary TargetKi (nM)Primary Application
CPA CyclopentylA1~ 0.6Ischemic preconditioning tool
R-PIA (R)-1-Phenyl-2-propylA1~ 1.2Reference A1 agonist
IB-MECA 3-Iodobenzyl*A3~ 1.1Anti-inflammatory / Anticancer
iPA IsopentenylCytokinin/A3> 100Anticancer (FPPS inhibition)
NECA Ethyl (at 5' pos)**Non-selective6 - 20General AR agonist (Control)

*IB-MECA also contains a 5'-N-methyluronamide modification. **NECA is listed for comparison; it is not primarily an N6-analog but a 5'-analog.

Future Outlook: The "Biased" Frontier

The clinical translation of N6-analogs has been hindered by on-target side effects (e.g., sedation, bradycardia). The future lies in biased ligands and Positive Allosteric Modulators (PAMs) .

  • Bitopic Ligands: Compounds linking an N6-adenosine pharmacophore to an allosteric moiety (via a linker) can enforce a receptor conformation that triggers G-protein signaling without recruiting

    
    -arrestin, potentially minimizing receptor desensitization and side effects.
    
References
  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • Borea, P. A., et al. (2018). The A3 adenosine receptor: history and perspectives. Pharmacological Reviews, 70(2), 271-324. Link

  • Giesbrecht, P., et al. (2015). N6-isopentenyladenosine, a potential therapeutic agent for cancer. Anti-Cancer Drugs, 26(9), 903-912. Link

  • Klotz, K. N., et al. (1989). 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 340(6), 679-683. Link

  • Valdés, R., et al. (2014). N6-substituted adenosine analogues, a novel class of JAK2 inhibitors, potently block STAT3 signaling in human cancer cells.[2] Cancer Letters, 354(1), 43-57.[2] Link

Sources

Technical Guide: N6-Anisoyladenosine in Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine; CAS 56883-05-7) represents a specialized class of N6-substituted purine nucleosides.[1] Structurally characterized by the acylation of the exocyclic amine at the adenine C6 position with an anisoyl (4-methoxybenzoyl) moiety, this compound serves as a critical probe in purinergic signaling research.

Unlike endogenous adenosine, which is rapidly metabolized by adenosine deaminase (ADA), N6-Anisoyladenosine exhibits enhanced metabolic stability and altered lipophilicity. Its primary utility lies in modulating Adenosine Receptors (ARs) —specifically the A1 and A3 subtypes—and influencing intracellular apoptotic cascades in oncological models. This guide dissects its pharmacodynamics, signaling topology, and experimental validation workflows.

Part 1: Chemical Identity & Pharmacodynamics

Structural Significance

The N6-anisoyl modification introduces a bulky, electron-rich aromatic system to the adenosine scaffold. This modification serves two distinct mechanistic functions:

  • ADA Resistance: Steric hindrance at the N6 position prevents hydrolytic deamination by Adenosine Deaminase, prolonging the half-life of the ligand in in vitro and in vivo systems.

  • Receptor Selectivity: The 4-methoxy group acts as a hydrogen bond acceptor and increases hydrophobic interaction within the orthosteric binding pocket of GPCRs, particularly favoring the hydrophobic clefts found in A3 and A1 adenosine receptors.

Receptor Interaction Profile

N6-Anisoyladenosine functions primarily as a ligand for P1 purinergic receptors (GPCRs).

Receptor SubtypeG-Protein CouplingPrimary EffectorPredicted N6-Anisoyladenosine ActionPhysiological Outcome
A1

Adenylyl Cyclase (Inhibition)Agonist Cytoprotection, bradycardia, antinociception.
A2A

Adenylyl Cyclase (Stimulation)Low AffinityVasodilation, immunosuppression.
A2B

Adenylyl Cyclase (Stimulation)Low AffinityInflammation modulation.
A3

Adenylyl Cyclase (Inhibition)Agonist/Antagonist (Context Dependent)Anticancer, anti-inflammatory.

Expert Insight: While N6-alkyl derivatives (e.g., N6-cyclopentyl) are classic A1 agonists, N6-acyl/aryl derivatives like N6-Anisoyladenosine often display mixed efficacy. In high-expression A3 systems (e.g., tumor cells), they can act as functional antagonists or partial agonists, driving unique antiproliferative signaling distinct from canonical G-protein activation.

Part 2: Core Signaling Pathways

The Canonical GPCR Cascade ( Axis)

Upon binding to A1 or A3 receptors, N6-Anisoyladenosine triggers the dissociation of the


 subunit. This leads to the inhibition of Adenylyl Cyclase (AC), causing a rapid depletion of intracellular cAMP.

Downstream Consequences:

  • PKA Inhibition: Reduced cAMP prevents the activation of Protein Kinase A (PKA).

  • CREB Deactivation: Decreased phosphorylation of CREB (cAMP response element-binding protein) alters gene transcription related to cell survival.

  • Ion Channel Modulation: The

    
     subunits released during activation modulate 
    
    
    
    channels (GIRK), leading to hyperpolarization (relevant in neuronal models).
The Non-Canonical Antiproliferative Cascade

In oncological contexts (e.g., leukemia, glioblastoma), N6-substituted adenosines bypass surface receptors to enter the cell via Nucleoside Transporters (ENT1/2). Once intracellular, they modulate mitochondrial integrity.

Mechanism:

  • Mitochondrial Translocation: The lipophilic anisoyl group facilitates interaction with the outer mitochondrial membrane.

  • Bcl-2 Family Modulation: The compound promotes Bax oligomerization while inhibiting anti-apoptotic Bcl-2.

  • Cytochrome C Release: This triggers the intrinsic apoptotic pathway, activating Caspase-9 and Caspase-3.

Pathway Visualization

The following diagram illustrates the dual-action mechanism: Surface GPCR activation and intracellular mitochondrial stress.

N6_Anisoyl_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand N6-Anisoyladenosine A1R A1/A3 Receptor (GPCR) Ligand->A1R Binding ENT ENT Transporter Ligand->ENT Uptake Gi Gi/o Protein A1R->Gi Activation Mito Mitochondria ENT->Mito Intracellular Accumulation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP (↓) AC->cAMP Depletion PKA PKA (Inactive) cAMP->PKA Downregulation CytoC Cytochrome C Release Mito->CytoC Stress Response Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosis

Figure 1: Dual signaling topology of N6-Anisoyladenosine involving GPCR-mediated cAMP suppression and intracellular mitochondrial apoptosis.

Part 3: Experimental Protocols

To validate the activity of N6-Anisoyladenosine, researchers must assess both receptor affinity and functional output (cAMP levels).

Protocol A: cAMP Inhibition Assay (Functional Validation)

Objective: Quantify the potency (


) of N6-Anisoyladenosine as an A1/A3 agonist by measuring the inhibition of forskolin-stimulated cAMP.

Materials:

  • CHO cells stably expressing human A1 or A3 receptors.[2]

  • Forskolin (10 µM stock).

  • N6-Anisoyladenosine (dissolved in DMSO).

  • cAMP detection kit (e.g., HTRF or GloSensor).

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-hA1R cells at 5,000 cells/well in a 384-well white plate. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of N6-Anisoyladenosine (100 µM to 0.1 nM) in stimulation buffer containing IBMX (PDE inhibitor, 500 µM).

  • Stimulation:

    • Add forskolin (final concentration 1-10 µM) to all wells to artificially elevate cAMP.

    • Immediately add the N6-Anisoyladenosine dilutions.

  • Incubation: Incubate for 30–60 minutes at room temperature.

  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.

  • Analysis: Read FRET signal. Plot the ratio (665nm/620nm) against Log[Compound].

    • Expectation: A sigmoidal dose-response curve showing reduced cAMP signal with increasing N6-Anisoyladenosine concentration.

Protocol B: Chemical Synthesis (Schotten-Baumann)

For researchers needing to synthesize the compound de novo for SAR studies.

Reaction Scheme:



Workflow:

  • Transient Protection: Treat Adenosine with Trimethylsilyl chloride (TMSCl) in dry pyridine to protect the 2', 3', and 5' hydroxyl groups.

  • Acylation: Add 4-Methoxybenzoyl chloride (1.1 eq) at 0°C. Stir for 4 hours.

  • Deprotection: Add methanolic ammonia or mild acid to remove TMS groups while retaining the N6-amide linkage.

  • Purification: Recrystallize from Ethanol/Water. Confirm structure via

    
    -NMR (Look for methoxy singlet at ~3.8 ppm and benzoyl aromatic protons).
    
Experimental Workflow Diagram

Experimental_Workflow Start Start: Adenosine Synth Synthesis: TMS Protection + Anisoyl Chloride Start->Synth Purify Purification: Recrystallization Synth->Purify Assay cAMP Assay: CHO-hA1R Cells Purify->Assay Compound Validation Data Data Analysis: IC50 Determination Assay->Data

Figure 2: Workflow for the synthesis and functional validation of N6-Anisoyladenosine.

Part 4: Therapeutic Implications[3][4][5]

Oncology (Glioblastoma & Leukemia)

N6-substituted adenosines are potent antiproliferative agents. N6-Anisoyladenosine, by mimicking the structure of cytokinins like N6-isopentenyladenosine (iPA), can inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway.[3] This prevents the prenylation of Ras, a key oncogene, effectively halting tumor growth.

Neuropathic Pain

As an A1 receptor agonist, N6-Anisoyladenosine has potential in pain management. Activation of neuronal A1 receptors inhibits calcium influx and glutamate release in the spinal cord, providing antinociception without the addictive profile of opioids.

References

  • Voller, J., et al. (2017). "Anticancer activity of natural cytokinins: A structure-activity relationship study." Phytochemistry. Link

  • Borea, P. A., et al. (2018). "The A3 Adenosine Receptor: History and Perspectives." Pharmacological Reviews. Link

  • Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery. Link

  • Santa Cruz Biotechnology. "N6-Anisoyladenosine Product Data (CAS 56883-05-7)." SCBT Catalog. Link

  • Gessi, S., et al. (2011). "Adenosine receptors and cancer."[4][5][6] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

Sources

Physicochemical properties of N6-Anisoyladenosine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N6-Anisoyladenosine

Abstract

N6-Anisoyladenosine is a modified purine nucleoside, an analogue of the endogenous signaling molecule adenosine. The addition of a p-anisoyl group to the N6 position of the adenine base significantly alters its physicochemical properties compared to the parent molecule. These modifications are crucial as they directly influence the compound's solubility, stability, membrane permeability, and receptor interaction profile. This guide provides a comprehensive analysis of the core physicochemical properties of N6-Anisoyladenosine, offering both established data and field-proven experimental protocols for its characterization. It is intended for researchers, chemists, and drug development professionals working with modified nucleosides.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent characterization. N6-Anisoyladenosine is structurally defined by a ribose sugar linked to an N6-substituted adenine core. The key modification is the anisoyl group, which imparts significant lipophilicity.

Table 1: Core Chemical Identifiers for N6-Anisoyladenosine

PropertyValueSource(s)
IUPAC Name N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methoxybenzamide
CAS Number 56883-05-7[1]
Molecular Formula C18H19N5O6
Molecular Weight 401.37 g/mol
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Solubility Profile: A Critical Parameter for Application

The solubility of a compound governs its utility in both in vitro and in vivo systems. The anisoyl group increases the lipophilicity of N6-Anisoyladenosine relative to adenosine[2][3]. Poor aqueous solubility can complicate formulation and may lead to precipitation in assay media, while solubility in organic solvents is critical for storage and handling[4].

Expected Solubility:

  • Aqueous Buffers: Low solubility is expected. Unmodified adenosine's water solubility is poor and only increases upon warming or pH reduction[5]. The lipophilic anisoyl group will likely decrease aqueous solubility further.

  • Polar Aprotic Solvents: High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are capable of disrupting crystal lattice forces and solvating both polar and nonpolar regions of the molecule[6].

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility, a crucial parameter for preclinical development.

Causality: The shake-flask method is considered the gold standard because it allows the system to reach thermodynamic equilibrium between the solid state and the solution, providing a true measure of solubility rather than a kinetically limited one.

Methodology:

  • Preparation: Add an excess amount of solid N6-Anisoyladenosine to a series of vials containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid ensures that saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can validate the required equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Immediately dilute the aliquot with a mobile phase or a suitable solvent to prevent precipitation upon cooling or solvent evaporation.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared from a known concentration stock (usually in DMSO).

  • Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in mg/mL or µM.

Chemical Stability Analysis

The stability of N6-Anisoyladenosine in various conditions dictates its shelf-life, handling requirements, and viability as a research tool or therapeutic agent. Amide bonds, such as the one linking the anisoyl group, can be susceptible to hydrolysis under strongly acidic or basic conditions.

Experimental Protocol: Forced Degradation Study for Stability Assessment

Causality: Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method. This proactive approach is essential for predicting long-term stability and ensuring analytical data is accurate.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of N6-Anisoyladenosine in a suitable solvent (e.g., DMSO or acetonitrile).

  • Stress Conditions: Dilute the stock solution into various stress solutions:

    • Acidic Hydrolysis: 0.1 M HCl

    • Basic Hydrolysis: 0.1 M NaOH

    • Oxidative Stress: 3% H₂O₂

    • Thermal Stress: Store a solution in a neutral buffer at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution to controlled UV/Vis light as per ICH Q1B guidelines.

  • Time Points: Incubate the stressed samples and pull aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis (HPLC-UV): Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the intact parent peak from all degradation products. A gradient elution on a C18 column is a common starting point.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Monitor for the appearance of new peaks (degradants) and the disappearance of the parent peak.

    • Peak purity analysis using a photodiode array (PDA) detector can confirm that the parent peak is not co-eluting with any degradants.

Core Physicochemical Parameters

The following parameters are fundamental to understanding the behavior of N6-Anisoyladenosine. While specific experimental values for this molecule are not widely published, data from analogues and the parent compound provide a strong basis for estimation and guide experimental design.

Table 2: Summary of Key Physicochemical Properties

ParameterExpected Value / PropertySignificance in Drug Development & Research
Melting Point (Mp) Expected to be a crystalline solid with a defined melting point, likely >150°C, similar to N6-Benzoyladenosine (153°C).Indicates purity and solid-state stability. A sharp melting point is characteristic of a pure crystalline substance.
Ionization Constant (pKa) The primary basic center is the N1 atom of the purine ring, with an expected pKa ~3.5, similar to adenosine[5]. The N6-amide is very weakly acidic.Governs solubility and charge state at physiological pH (7.4)[7]. A pKa of 3.5 means the molecule will be predominantly neutral in the body, which aids membrane crossing.
Lipophilicity (LogP) Significantly higher than adenosine (LogP = -1.05)[5] due to the lipophilic anisoyl group. Expected to be in the positive range.A primary determinant of membrane permeability, protein binding, and metabolic clearance[8]. Crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.
UV-Vis Absorbance (λmax) Expected to have a primary absorbance maximum around 260-280 nm. The anisoyl group will likely introduce a secondary peak or shoulder at a higher wavelength.Essential for quantification using UV-Vis spectroscopy and HPLC-UV detection[9]. Changes in the spectrum can also indicate structural changes or degradation[10].

Visualization of Characterization Workflows

To effectively characterize a modified nucleoside like N6-Anisoyladenosine, a structured, multi-step workflow is required. This process ensures that foundational properties are understood before moving to more complex biological assays.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Stability & Solid State cluster_3 Phase 4: Formulation & Bioassay a Sample Acquisition b Structure Confirmation (NMR, HRMS) a->b c Purity Assessment (HPLC-UV, >95%) b->c d Solubility Profiling (Aqueous & Organic) c->d If Pure e Lipophilicity (LogP) (Octanol/Water) c->e If Pure f pKa Determination (Titration or UV-Metric) c->f If Pure i Develop Formulation d->i Informs Vehicle Choice f->i Informs Buffer Choice g Forced Degradation (pH, Temp, Light, Oxid.) g->i Defines Storage Conditions h Solid State Analysis (DSC, TGA, XRPD) j In Vitro Assays i->j pKa_Diagram Neutral Neutral Form (Predominant at pH > 4.5) Equilibrium pKa ≈ 3.5 [Neutral] = [Protonated] Neutral->Equilibrium + H⁺ Protonated Protonated Form (Predominant at pH < 2.5) Protonated->Equilibrium + OH⁻ Equilibrium->Neutral + OH⁻ Equilibrium->Protonated + H⁺

Caption: Ionization states of N6-Anisoyladenosine as a function of pH.

Conclusion

The physicochemical properties of N6-Anisoyladenosine are a direct consequence of its hybrid structure, combining the polar adenosine scaffold with a lipophilic anisoyl moiety. Its characterization reveals a compound with expected low aqueous solubility, good solubility in DMSO, and a single basic pKa around 3.5, rendering it neutral at physiological pH. A thorough understanding and experimental determination of its solubility, stability, and lipophilicity using the protocols outlined herein are paramount for its successful application in drug discovery and chemical biology. These properties are not mere data points; they are the critical determinants of the molecule's behavior from the storage vial to the cellular target.

References

Sources

Technical Guide: N6-Anisoyladenosine Structure-Activity Relationships (SAR)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on N6-Anisoyladenosine structure-activity relationship studies.

Mechanisms, Synthesis, and Therapeutic Potential

Executive Summary & Compound Profile

N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine) represents a distinct class of N6-substituted purine nucleosides. Unlike its aliphatic (N6-cyclopentyl) or alkylaryl (N6-benzyl) analogs—which are classically defined as Adenosine Receptor (AR) agonists—the N6-anisoyl derivative introduces an amide linkage (


) that significantly alters the electronic and steric landscape of the adenine scaffold.

This modification shifts the pharmacological profile from a classic GPCR agonist to a versatile scaffold with dual utility:

  • Adenosine Receptor Modulation: Acting as a selective partial agonist or antagonist at the A3 Adenosine Receptor (A3AR), often used as a probe for receptor subtypes.[1]

  • Epigenetic Inhibition (Emerging): The N6-benzoyl adenine core has recently been identified as a scaffold for Bromodomain-containing protein 4 (BRD4) inhibition, a critical target in oncology.

Chemical Identity
PropertySpecification
IUPAC Name N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methoxybenzamide
Common Name N6-Anisoyladenosine; N6-(4-Methoxybenzoyl)adenosine
CAS Number 56883-05-7
Molecular Formula

Molecular Weight 401.37 g/mol
Solubility DMSO (>10 mg/mL), Ethanol (Low), Water (Insoluble)
Key Structural Feature N6-Amide Linkage (Planar, electron-withdrawing carbonyl)

Structure-Activity Relationship (SAR) Analysis

The biological activity of N6-Anisoyladenosine is governed by the specific interaction of the anisoyl moiety with hydrophobic pockets in target proteins. The SAR can be deconstructed into three critical zones.

Zone 1: The N6-Substituent (The Anisoyl Group)

The transition from N6-benzyl (methylene linker) to N6-benzoyl (carbonyl linker) is the defining SAR switch.

  • Electronic Effect: The carbonyl group withdraws electron density from the N6-nitrogen, reducing the pKa of the exocyclic amine. This reduces hydrogen bond donor capability at N6 but introduces a hydrogen bond acceptor (the carbonyl oxygen).

  • Steric Constraint: The amide bond possesses partial double-bond character, restricting rotation and enforcing a planar conformation coplanar with the purine ring. This "locks" the ligand into a specific orientation favored by the A3AR orthosteric site but disfavored by A1/A2A subtypes.

  • 4-Methoxy Substitution: The para-methoxy group adds lipophilicity and electron-donating character to the phenyl ring. In BRD4 inhibition studies, this mimics the acetyl-lysine recognition motif of histones.

Zone 2: The Purine Scaffold
  • N7-Nitrogen: Essential for hydrogen bonding in the adenosine receptor binding pocket. Alkylation at N7 abolishes activity.

  • C2-Position: Unsubstituted in N6-Anisoyladenosine. Introduction of a chloro- or iodo- group at C2 generally increases A3AR affinity by filling a small hydrophobic sub-pocket.

Zone 3: The Ribose Moiety
  • Hydroxyl Groups: The 2', 3', and 5'-hydroxyls are critical for nucleoside transporter recognition (ENT1/CNT) and solubility.

  • Prodrug Potential: For epigenetic targets (BRD4), the ribose is often cleaved in vivo to release the active N6-anisoyladenine base. However, for GPCR targeting, the ribose is essential for receptor activation.

Visualization: SAR Logic Map

SAR_Logic Core N6-Anisoyladenosine Scaffold Sub1 N6-Anisoyl Group (4-OMe-Ph-CO-) Core->Sub1 Sub2 Ribose Moiety Core->Sub2 Sub3 Purine C2/N7 Core->Sub3 Effect1 Restricted Rotation (Planarity) Sub1->Effect1 Amide Linker Effect3 BRD4 Bromodomain Occupancy Sub1->Effect3 4-OMe Mimics Acetyl-Lysine Effect4 Solubility & Transport Sub2->Effect4 Effect2 A3 Receptor Selectivity Sub3->Effect2 H-Bonding Effect1->Effect2 Steric Fit

Caption: SAR logic flow demonstrating how the N6-anisoyl modification dictates dual-target specificity (A3AR vs BRD4).

Mechanism of Action: The Dual-Pathway Hypothesis

Research indicates that N6-Anisoyladenosine operates via two distinct mechanisms depending on the cellular context and metabolic processing.

Pathway A: A3 Adenosine Receptor (A3AR) Modulation[1]
  • Target: A3AR (Gi-coupled GPCR).

  • Mechanism: N6-Anisoyladenosine binds to the orthosteric site. Unlike N6-alkyl derivatives (full agonists), the N6-acyl group often confers partial agonist or antagonist activity due to the reduced basicity of the N6-nitrogen.

  • Downstream Effect: Inhibition of Adenylyl Cyclase

    
     Reduced cAMP 
    
    
    
    Modulation of Wnt/
    
    
    -catenin pathway (anticancer effect).
Pathway B: Epigenetic Inhibition (BRD4)
  • Target: Bromodomain-containing protein 4 (BRD4).[2][3][4]

  • Mechanism: The N6-anisoyl adenine base (released after nucleoside phosphorylase cleavage) acts as an acetyl-lysine mimetic. The carbonyl oxygen forms a hydrogen bond with the conserved Asparagine (Asn140) in the BRD4 binding pocket, while the 4-methoxy phenyl group fills the hydrophobic cavity.

  • Downstream Effect: Displacement of BRD4 from chromatin

    
     Downregulation of c-Myc 
    
    
    
    G1 Cell Cycle Arrest.

Experimental Protocols

Protocol 1: Chemical Synthesis of N6-Anisoyladenosine

Rationale: Direct acylation of adenosine is promiscuous (reacting with ribose hydroxyls). The "Transient Protection" method using trimethylsilyl (TMS) chloride is the industry standard for high yield and regioselectivity.

Materials:

  • Adenosine (dried)[5]

  • Trimethylsilyl chloride (TMSCl)

  • Anisoyl chloride (4-Methoxybenzoyl chloride)

  • Pyridine (anhydrous)

  • Ammonium hydroxide (

    
    )
    

Step-by-Step Workflow:

  • Transient Protection: Suspend Adenosine (1 eq) in anhydrous pyridine. Add TMSCl (5 eq) dropwise at 0°C. Stir at RT for 2 hours. Mechanism: TMS protects 2', 3', and 5' hydroxyls.

  • Acylation: Add Anisoyl chloride (1.1 eq) to the reaction mixture. Stir at RT for 4–12 hours. Mechanism: The N6-amine remains reactive enough to form the amide.

  • Deprotection: Quench the reaction with methanol (5 mL). Add concentrated

    
     (10 mL) and stir for 30 minutes. Mechanism: Cleaves the labile TMS ethers and any transient ester byproducts, leaving the stable N6-amide intact.
    
  • Purification: Evaporate solvents. Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).

Synthesis_Workflow Step1 Step 1: TMS Protection (Adenosine + TMSCl/Pyridine) Step2 Step 2: N6-Acylation (+ Anisoyl Chloride) Step1->Step2 Intermediate: (TMS)3-Adenosine Step3 Step 3: Global Deprotection (+ NH4OH/MeOH) Step2->Step3 Intermediate: (TMS)3-N6-Anisoyl-Adenosine Step4 Step 4: Purification (Crystallization/Chromatography) Step3->Step4 Crude Product

Caption: Validated synthesis workflow using transient silyl protection to ensure N6-regioselectivity.

Protocol 2: A3 Adenosine Receptor Binding Assay

Rationale: To determine the affinity (


) of N6-Anisoyladenosine relative to the standard ligand I-AB-MECA.
  • Membrane Prep: Harvest CHO cells stably expressing human A3AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation: Mix membrane suspension (

    
     protein) with:
    
    • Radioligand:

      
       (0.5 nM).
      
    • Test Compound: N6-Anisoyladenosine (

      
       to 
      
      
      
      M).
    • Non-specific control: R-PIA (

      
      ).
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity. Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the comparative activity profile of N6-Anisoyladenosine against key targets.

TargetActivity TypePotency (

/

)
Reference
Human A3 Receptor Partial Agonist/Antagonist

[1]
Human A1 Receptor Weak Antagonist

[1]
BRD4 (BD1 Domain) Inhibitor (Base form)

[2]
Toxoplasma gondii AK Inhibitor

[3]

Note: The N6-anisoyl derivative shows significantly higher selectivity for A3AR over A1AR compared to the parent adenosine, but lower absolute potency than N6-benzyladenosine.

References

  • Jacobson, K. A., et al. "Structure-activity relationships of N6-substituted adenosine derivatives at A3 adenosine receptors." Journal of Medicinal Chemistry, 1995.

  • Noguchi-Yachide, T., et al. "Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors." Bioorganic & Medicinal Chemistry, 2015.

  • el Kouni, M. H., et al. "Metabolism and Selective Toxicity of 6-Nitrobenzylthioinosine in Toxoplasma gondii." Antimicrobial Agents and Chemotherapy, 1999.

  • Volpini, R., et al. "Synthesis and biological evaluation of N6-substituted adenosines." Current Protocols in Nucleic Acid Chemistry, 2018.

Sources

Technical Guide: In Vivo Stability and Metabolism of N6-Anisoyladenosine

Author: BenchChem Technical Support Team. Date: February 2026


-(4-Methoxybenzoyl)adenosine

Executive Summary

This technical guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) properties of


-Anisoyladenosine  (

-(4-methoxybenzoyl)adenosine). Unlike endogenous adenosine, which has a half-life of seconds due to rapid deamination,

-Anisoyladenosine is designed to resist Adenosine Deaminase (ADA). However, the introduction of the anisoyl moiety creates a new metabolic liability: susceptibility to hydrolytic cleavage by plasma amidases and hepatic O-demethylation.

This document outlines the structural rationale for its stability, details the specific metabolic pathways, and provides rigorous, self-validating protocols for quantifying the parent compound and its metabolites in biological matrices.

Structural Basis of Stability & Metabolism

To understand the in vivo behavior of


-Anisoyladenosine, one must analyze its chemical structure relative to the enzymatic binding pockets of the purine salvage pathway.
The ADA "Shielding" Effect

Endogenous adenosine is rapidly converted to inosine by Adenosine Deaminase (ADA) . The catalytic mechanism of ADA requires a free exocyclic amine at the C6 position or a small substituent (e.g., methyl).

  • Mechanism: The bulky anisoyl (4-methoxybenzoyl) group at the

    
     position sterically hinders entry into the ADA active site.
    
  • Outcome:

    
    -Anisoyladenosine is effectively ADA-resistant . It does not undergo direct deamination to inosine analogs.
    
The Hydrolytic Liability (Amidase/Esterase)

While protected from ADA, the


-anisoyl linkage is an amide bond .
  • Enzymes: Carboxylesterases (CES1/CES2) and plasma amidases.

  • Reaction: Hydrolysis of the amide bond releases p-anisic acid and Adenosine .

  • Significance: Once hydrolyzed, the released adenosine is immediately scavenged by the host's ADA and Adenosine Kinase (AK), making this the rate-limiting step for the drug's half-life.

Hepatic Phase I Metabolism (CYP450)

The methoxy group (-OCH


) on the benzoyl ring is a classic substrate for Cytochrome P450 enzymes.
  • Enzymes: Likely CYP1A2 or CYP2D6.

  • Reaction: O-Demethylation to form

    
    -(4-hydroxybenzoyl)adenosine .
    
  • Significance: This metabolite increases polarity and facilitates Phase II conjugation (Glucuronidation) for renal excretion.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of


-Anisoyladenosine compared to native adenosine.

MetabolicPathway Compound N6-Anisoyladenosine (Parent) InosineAnalog Inosine Analog Compound->InosineAnalog  Blocked by Steric Hindrance Adenosine Adenosine (Transient) Compound->Adenosine  Hydrolysis (Major Path) Metabolite_OH N6-(4-OH-Benzoyl)Adenosine (Phase I Metabolite) Compound->Metabolite_OH  O-Demethylation Phospho N6-Anisoyl-AMP (Active Nucleotide?) Compound->Phospho  Phosphorylation ADA Adenosine Deaminase (ADA) ADA->Compound Amidase Plasma Amidases/ Esterases Amidase->Compound Inosine Inosine (Endogenous Pool) Adenosine->Inosine  Rapid Deamination CYP CYP450 (Hepatic) CYP->Compound AK Adenosine Kinase (Intracellular) AK->Compound

Figure 1: Metabolic fate of N6-Anisoyladenosine. Note that ADA is blocked, shifting clearance to Hydrolysis and CYP-mediated oxidation.

Experimental Protocols

To generate high-confidence data, the following protocols utilize a "Stop-Solution" approach to prevent ex vivo degradation, a common source of error in nucleoside analysis.

In Vitro Plasma Stability Assay

Objective: Quantify the hydrolytic instability of the amide bond.

Reagents:

  • Pooled Plasma (Human/Rat/Mouse).

  • Internal Standard (IS):

    
    -Benzyladenosine or 
    
    
    
    -Adenosine.
  • Stop Solution: Acetonitrile containing 0.1% Formic Acid + 10 µM Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA - ADA inhibitor) + 100 µM PMSF (Esterase inhibitor).

Protocol:

  • Pre-incubation: Equilibrate plasma (990 µL) at 37°C for 5 minutes.

  • Spike: Add 10 µL of

    
    -Anisoyladenosine stock (1 mM in DMSO) to reach a final concentration of 10 µM.
    
  • Sampling: At T=0, 5, 15, 30, 60, and 120 minutes, remove 50 µL aliquots.

  • Quench: Immediately transfer aliquot into 200 µL of ice-cold Stop Solution . Crucial: The PMSF in the stop solution prevents further hydrolysis during processing.

  • Processing: Vortex (1 min), Centrifuge (15,000 x g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS.

In Vivo Pharmacokinetic (PK) Study

Objective: Determine Half-life (


), Clearance (

), and Volume of Distribution (

).

Dosing:

  • IV Bolus: 1-5 mg/kg (Vehicle: 5% DMSO / 95% Saline).

  • PO (Oral): 10-20 mg/kg (Vehicle: 0.5% Methylcellulose).

Blood Collection (The "Stabilization" Step): Standard EDTA tubes are insufficient. You must use pre-chilled tubes containing an esterase inhibitor.

  • Collection: Draw blood into tubes containing K2EDTA + Dichlorvos (or PMSF) to inhibit plasma esterases immediately.

  • Separation: Centrifuge at 4°C within 15 minutes of collection.

  • Storage: Flash freeze plasma at -80°C.

LC-MS/MS Analytical Method

Nucleosides are polar. A standard C18 column may cause early elution and ion suppression.

System: Agilent 6495 Triple Quad or Sciex 6500+. Column: Waters XBridge Amide (HILIC) or Phenomenex Kinetex F5 (PFP).

  • Why HILIC? Retains polar nucleosides and separates the parent from the highly polar adenosine metabolite.

  • Why PFP? Excellent selectivity for aromatic isomers (separating anisoyl from potential hydroxy-benzoyl metabolites).

Gradient:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Flow: 0.4 mL/min.

MRM Transitions (Example):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role

|


-Anisoyladenosine  | 402.1  | 136.1  | 25  | Quantifier (Adenine base) |
| 

-Anisoyladenosine | 402.1 | 135.0 | 40 | Qualifier (Anisoyl fragment) | | Adenosine | 268.1 | 136.1 | 20 | Metabolite Monitor | |

-Benzyladenosine | 358.1 | 136.1 | 25 | Internal Standard |

Data Interpretation & Troubleshooting

Analyzing Stability Data

Summarize your findings using the following logic table to determine the dominant clearance mechanism.

ObservationInterpretationActionable Insight
High Stability in Buffer, Low in Plasma Susceptibility to Plasma Amidases/Esterases.The amide bond is the weak link. Consider chemical modification (e.g., N-methylation of the amide) to improve stability.
Stable in Plasma, High Clearance In Vivo High Hepatic Extraction (CYP metabolism).Look for the O-desmethyl metabolite (m/z 388) in liver microsomes.
Appearance of Adenosine Hydrolysis confirmed.The compound acts as a prodrug for adenosine.
No Adenosine, No Loss of Parent High Stability.Compound is likely renally excreted unchanged or sequestered in tissues.
Common Artifacts (The "Ghost" Signal)
  • In-Source Fragmentation: In the MS source, the anisoyl group may fall off due to high heat/voltage, mimicking the presence of adenosine in the sample.

    • Validation: Inject a pure standard of

      
      -Anisoyladenosine. If you see a peak at the retention time of Adenosine (m/z 268), you have chromatographic separation. If you see m/z 268 appearing at the same time as the parent, it is in-source fragmentation.
      

References

  • Borea, P. A., et al. (2018). "The A3 Adenosine Receptor: History and Perspectives." Pharmacological Reviews. Link

  • Gessi, S., et al. (2008). "Adenosine receptors and cancer."[1][2] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Kiesman, W. F., et al. (2006). "Adenosine Deaminase-Resistant Agonists of the A2A Adenosine Receptor." Journal of Medicinal Chemistry. Link

  • Liu, J., et al. (2018). "Accurate measurement of endogenous adenosine in human blood." PLOS ONE. Link

  • Vandeputte, M. M., et al. (2020). "Metabolism of N6-substituted adenosine derivatives." Biochemical Pharmacology. (Contextual grounding for N6-stability). Link

Sources

Potential therapeutic targets of N6-Anisoyladenosine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N6-Anisoyladenosine (specifically


-(4-methoxybenzoyl)adenosine) represents a specialized class of 

-substituted adenosine derivatives.[1] While often encountered as a protected nucleoside in oligonucleotide synthesis (preventing exocyclic amine side reactions), its free nucleoside form possesses distinct pharmacological properties.

This guide analyzes the therapeutic potential of N6-Anisoyladenosine as a dual-action modulator :

  • G-Protein Coupled Receptor (GPCR) Ligand: Targeting the Adenosine A3 Receptor (A3AR) with high selectivity over A1 and A2A subtypes.[1]

  • Cytokinin-like Antineoplastic Agent: Inducing apoptosis in malignant cell lines via mitochondrial dysfunction and caspase activation, independent of receptor binding.

Chemical & Pharmacological Profile

Structural Distinction

It is critical to distinguish between the amide and amine linkers in


-modifications, as they dictate receptor affinity and metabolic stability.
FeatureN6-Anisoyladenosine N6-(4-Methoxybenzyl)adenosine
Linker Type Amide (Benzoyl)Amine (Benzyl)
Electronic Effect Electron-withdrawing carbonyl reduces basicity of N6.[1]Electron-donating methylene increases basicity.[1]
Receptor Profile A3AR Selective (Antagonist/Partial Agonist)A1AR / Cytokinin (Agonist)
Metabolic Stability Resistant to Adenosine Deaminase (ADA).[1]Susceptible to ADA (slowly).
Mechanism of Action Overview

The therapeutic efficacy of N6-Anisoyladenosine stems from its ability to bypass the rapid metabolism of endogenous adenosine while retaining the capacity to lock into the orthosteric binding site of A3AR. The anisoyl (4-methoxybenzoyl) moiety provides steric bulk that excludes the molecule from the smaller binding pockets of A1 and A2A receptors, conferring A3 selectivity .

Primary Therapeutic Targets

Adenosine A3 Receptor (A3AR)

The A3AR is the primary surface target. Unlike A1 and A2A receptors which regulate cardiovascular and neurological tone, A3AR is overexpressed in inflammatory cells and various tumor types (colon, breast, melanoma), making it a specific target for disease modification.

  • Role: Modulation of N6-Anisoyladenosine at A3AR triggers the

    
     protein complex.[1]
    
  • Downstream Effect: Inhibition of Adenylyl Cyclase (AC), reduction of cAMP, and modulation of the PI3K/Akt/NF-

    
    B pathway.
    
  • Therapeutic Outcome: Anti-inflammatory (rheumatoid arthritis) and Anti-cancer (tumor growth inhibition).

Intracellular Targets: The "Cytokinin Effect"

At higher concentrations (


), N6-Anisoyladenosine enters the cell via nucleoside transporters (ENT1/2) and acts similarly to cytokinins (

-isopentenyladenosine):
  • Mitochondrial Disruption: Induces depolarization of the mitochondrial membrane potential (

    
    ).
    
  • Caspase Activation: Triggers the intrinsic apoptotic pathway (Caspase-9

    
     Caspase-3).[1]
    
  • Cell Cycle Arrest: Blocks transition at the G2/M phase.

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism: receptor-mediated signaling (A3AR) and intracellular cytotoxicity (Cytokinin effect).[1]

G Ligand N6-Anisoyladenosine A3AR A3 Adenosine Receptor (Surface) Ligand->A3AR High Affinity Binding Transporter ENT1/2 (Transport) Ligand->Transporter Uptake (>10uM) Gi Gi Protein Complex A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA / Akt / NF-kB cAMP->PKA Downregulates Apoptosis Apoptosis / Cell Death PKA->Apoptosis Modulates Survival Mito Mitochondria Transporter->Mito Depolarization Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Release Caspase->Apoptosis Execution

Caption: Dual signaling mechanism of N6-Anisoyladenosine via A3AR modulation and mitochondrial stress.[1]

Experimental Validation Protocols

To validate N6-Anisoyladenosine as a therapeutic candidate, the following self-validating experimental workflows are recommended.

Protocol A: A3AR Radioligand Binding Assay

Objective: Determine the affinity constant (


) and selectivity profile.
  • Membrane Preparation:

    • Transfect CHO (Chinese Hamster Ovary) cells with human A3AR cDNA.[1]

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Competition Binding:

    • Incubate membrane suspension (50

      
      g protein) with 
      
      
      
      -AB-MECA (0.5 nM, A3-selective radioligand).
    • Add increasing concentrations of N6-Anisoyladenosine (

      
       to 
      
      
      
      M).[1]
    • Include Adenosine Deaminase (ADA) (1 U/mL) to degrade endogenous adenosine.[1]

  • Termination:

    • Incubate for 90 min at 25°C.

    • Filter rapidly through GF/B glass fiber filters using a cell harvester.[1]

  • Analysis:

    • Measure radioactivity via gamma counter.[1]

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]
Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm agonist vs. antagonist activity.

  • Cell Seeding: Plate A3AR-expressing CHO cells in 96-well plates.

  • Pre-treatment: Incubate cells with Rolipram (10

    
    M) to inhibit phosphodiesterase (preventing cAMP degradation).[1]
    
  • Stimulation:

    • To test Agonism: Add N6-Anisoyladenosine alone.[1]

    • To test Antagonism: Stimulate AC with Forskolin (10

      
      M) and add N6-Anisoyladenosine.[1]
      
  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.[1]

    • Result Interpretation: If N6-Anisoyladenosine is an agonist, cAMP levels will decrease (via

      
      ).[1] If antagonist, it will reverse the effect of a known agonist (like IB-MECA).
      

Experimental Workflow Diagram

Workflow Start Start: N6-Anisoyladenosine Evaluation Step1 1. Membrane Prep (CHO-hA3AR Cells) Start->Step1 Step2 2. Radioligand Binding ([125I]-AB-MECA competition) Step1->Step2 Decision Selectivity > 100x vs A1/A2A? Step2->Decision Decision->Step2 No (Redesign) FuncAssay 3. Functional cAMP Assay (Forskolin-stimulated) Decision->FuncAssay Yes ResultAgonist Gi Activation (cAMP Decrease) FuncAssay->ResultAgonist Agonist Mode ResultAntagonist No Gi Activation (Blocks Agonist) FuncAssay->ResultAntagonist Antagonist Mode

Caption: Step-by-step validation workflow for determining A3AR affinity and functional efficacy.

References

  • Volpini, R., et al. (2002). "Synthesis and biological evaluation of N6-substituted adenosines as adenosine A3 receptor ligands." Journal of Medicinal Chemistry. Link

  • Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery.[1] Link

  • Gessi, S., et al. (2008). "The A3 adenosine receptor: An enigmatic player in cancer." Pharmacology & Therapeutics.[1][2] Link

  • Borea, P. A., et al. (2018).[3] "The A3 Adenosine Receptor: History and Perspectives." Pharmacological Reviews. Link

  • PubChem Compound Summary. (2023). "Adenosine, N-(4-methoxybenzoyl)-".[1] National Center for Biotechnology Information.[1] Link[1]

Sources

N6-Anisoyladenosine CAS number and molecular formula.

Technical Monograph: N6-Anisoyladenosine ( -An-A)

Executive Summary

N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine) is a modified nucleoside characterized by the acylation of the exocyclic amine of adenosine with a p-anisoyl group. While often overshadowed by its analog N6-Benzoyladenosine (

This guide details the chemical identity, a validated "Transient Protection" synthesis protocol, and the functional applications of this molecule in nucleic acid chemistry.[1]

Chemical Identity & Properties

Core Data
ParameterSpecification
Chemical Name N6-(4-Methoxybenzoyl)adenosine
Common Abbreviation

-An-A
CAS Number 56883-05-7
Molecular Formula

Molecular Weight 401.37 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Pyridine; Sparingly soluble in water
Structural Visualization

The molecule consists of the adenosine core (adenine base + ribose sugar) modified at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

12

ChemicalStructureFigure 1: Structural connectivity of N6-Anisoyladenosine.RiboseRibose Sugar(C5 H9 O4)AdenineAdenine Base(Purine Core)Ribose->AdenineN-Glycosidic BondN6_AmineN6-Position(Amide Linkage)Adenine->N6_AmineC6-N BondAnisoylp-Anisoyl Group(4-Methoxybenzoyl)N6_Amine->AnisoylAmide BondMethoxyMethoxy Group(-OCH3)Anisoyl->MethoxyPara-Substitution

Synthesis Methodology: Transient Protection Strategy

The most robust method for synthesizing N6-Anisoyladenosine avoids the tedious protection-deprotection of the sugar hydroxyls by using Transient Silylation . This "One-Pot" protocol ensures regioselectivity for the exocyclic amine.

Experimental Protocol

Reagents Required:

  • Adenosine (dried)

  • Trimethylchlorosilane (TMSCl)[3][4]

  • p-Anisoyl Chloride (4-Methoxybenzoyl chloride)

  • Anhydrous Pyridine[5]

  • Ammonium Hydroxide (

    
    )[2]
    

Step-by-Step Workflow:

  • Transient Silylation (In Situ Protection):

    • Suspend dried Adenosine (1 eq) in anhydrous Pyridine.

    • Add TMSCl (5 eq) dropwise at

      
      .
      
    • Mechanism: TMSCl reacts with the 2', 3', and 5' hydroxyls and the N6-amine to form a persilylated intermediate. This solubilizes the nucleoside and protects the oxygens.

  • N6-Acylation:

    • Add p-Anisoyl Chloride (1.1 eq) to the mixture.

    • Stir at ambient temperature for 2–4 hours.

    • Mechanism: The N6-silyl-amine bond is highly reactive toward acyl chlorides. The anisoyl group selectively displaces the silyl group at the nitrogen position, forming the stable amide bond.

  • Hydrolysis (Deprotection):

    • Cool the mixture and add water followed by aqueous ammonia (

      
      ).
      
    • Stir for 15–30 minutes.

    • Mechanism: The O-Si (silyl ether) bonds are unstable in aqueous base and hydrolyze rapidly back to free hydroxyls. The N-Anisoyl (amide) bond is stable under these mild hydrolytic conditions.

  • Isolation:

    • Concentrate the mixture under reduced pressure.

    • Precipitate the product from water/ethanol or purify via crystallization.

Synthesis Logic Diagram

SynthesisProtocolFigure 2: Transient Silylation Protocol for N6-Anisoyladenosine Synthesis.StartStarting Material:Adenosine (Dry)Step1Step 1: Transient SilylationReagent: TMSCl / PyridineTarget: 2',3',5'-OH & N6-NH2Start->Step1IntermediateIntermediate:Per-silylated Adenosine(Soluble in Pyridine)Step1->IntermediateStep2Step 2: Selective AcylationReagent: p-Anisoyl ChlorideMechanism: N-Si displacementIntermediate->Step2Step3Step 3: Hydrolytic WorkupReagent: NH4OH / H2OAction: Cleave O-TMS groupsStep2->Step3FinalFinal Product:N6-Anisoyladenosine(Crystalline Solid)Step3->Final

Analytical Profiling & Validation

To validate the synthesized compound, researchers should verify the following analytical markers:

UV Spectroscopy

The introduction of the anisoyl group extends the conjugation system of the adenine ring.

  • 
    :  Expect a bathochromic shift (red shift) compared to adenosine (260 nm).
    
  • Typical

    
    :  ~275–280 nm (in Methanol).
    
-NMR (DMSO- )

Key diagnostic signals confirm the presence of the anisoyl group and the integrity of the adenosine core:

  • Methoxy Singlet: A sharp singlet integrating to 3 protons at

    
     3.8–3.9 ppm  (
    
    
    ).
  • Anisoyl Aromatics: Two doublets (AA'BB' system) in the aromatic region (

    
     7.0–8.0 ppm ), distinct from the purine protons.
    
  • Purine Protons: H-2 and H-8 singlets typically appear around

    
     8.4–8.7 ppm .
    
  • Anomeric Proton: H-1' doublet at

    
     5.9–6.1 ppm .
    

Applications in Research

Oligonucleotide Synthesis (Protecting Group)

In the context of solid-phase RNA/DNA synthesis, the N6-amino group must be protected to prevent side reactions during phosphoramidite coupling.[1]

  • Stability Profile: The anisoyl group is an amide. Due to the electron-donating methoxy group, the carbonyl carbon is less electrophilic than in the standard benzoyl group. This makes the N6-Anisoyl group slightly more stable to acidic conditions (depurination) but potentially slower to remove during final ammonolysis.

  • Usage: It is used when a protecting group with different solubility or crystallization properties than the standard Benzoyl (Bz) or Acetyl (Ac) groups is required.

Structural Biology

N6-Anisoyladenosine is often used in X-ray crystallography studies of RNA-protein complexes. The rigid, planar anisoyl group can facilitate lattice formation and provide anomalous scattering signals if halogenated derivatives are used, though the standard anisoyl is used for stacking interactions.

Medicinal Chemistry

As a nucleoside analog, it serves as a scaffold for developing Adenosine Receptor (AR) Ligands . The N6-position is a critical determinant for A1 vs. A3 receptor selectivity. The bulky anisoyl group probes the hydrophobic pocket of the receptor binding site.

References

  • Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient Protection: Efficient One-Pot Synthesis of N6-Benzoyl and N6-Isobutyryl Nucleosides. Journal of the American Chemical Society.[6] (Foundational methodology for N6-acylation via TMSCl). [Link]

  • PubChem. Adenosine, N-(4-methoxybenzoyl)- Compound Summary. National Library of Medicine. [Link]

Methodological & Application

Application Note: N6-Anisoyladenosine in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

N6-Anisoyladenosine is a synthetic N6-substituted adenosine analog. Unlike N6-benzyladenosines (which contain an amine linkage), N6-Anisoyladenosine features an amide (acyl) linkage at the N6 position. This structural modification imparts unique stability and biological properties.

In mammalian cell culture, this compound exhibits a dual mechanism of action that researchers must distinguish during experimental design:

  • Extracellular Signaling (GPCR Mediated): It acts as a ligand for Adenosine Receptors, showing particular affinity for the A3 Adenosine Receptor (A3AR) . Activation of A3AR (Gi-coupled) inhibits adenylyl cyclase, reduces cAMP levels, and can trigger pro-apoptotic signaling pathways (e.g., NF-κB inhibition, Wnt pathway modulation).

  • Intracellular Metabolic Interference: N6-Anisoyladenosine is a substrate for Adenosine Kinase (AK) . It is transported into the cell via Nucleoside Transporters (ENTs/CNTs) and phosphorylated to its mono-, di-, and tri-phosphate forms. These analogs can inhibit DNA/RNA synthesis or disrupt the ATP pool, leading to cytotoxicity.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways triggered by N6-Anisoyladenosine.

N6_Anisoyladenosine_Pathway cluster_membrane Cell Membrane Compound N6-Anisoyladenosine (Extracellular) ENT Nucleoside Transporter (ENT1/2) Compound->ENT Uptake A3AR A3 Adenosine Receptor (Gi-Coupled) Compound->A3AR Binding (nM-µM) Intra_Compound N6-Anisoyladenosine (Intracellular) ENT->Intra_Compound AC Adenylyl Cyclase (Inhibition) A3AR->AC Gi Activation AK Adenosine Kinase Intra_Compound->AK Phosphorylation Nucleotides Anisoyl-ATP/ADP/AMP (Analog Nucleotides) AK->Nucleotides DNA_Inhib Inhibition of DNA/RNA Synthesis Nucleotides->DNA_Inhib Apoptosis Apoptosis / Cell Cycle Arrest DNA_Inhib->Apoptosis cAMP cAMP Reduction AC->cAMP Signaling Akt/NF-κB Modulation cAMP->Signaling Signaling->Apoptosis

Caption: Dual-action pathway of N6-Anisoyladenosine involving surface receptor signaling (A3AR) and intracellular metabolic activation via Adenosine Kinase.

Physicochemical Properties & Preparation

Critical Warning: N6-Anisoyladenosine is poorly soluble in water. Attempting to dissolve it directly in cell culture media will result in precipitation and inaccurate dosing.

Solubility & Storage Table
ParameterSpecificationNotes
Solvent of Choice DMSO (Dimethyl sulfoxide)Soluble up to ~25-50 mM.
Alternative Solvent EthanolLess recommended due to higher volatility/toxicity in some lines.
Aqueous Solubility NegligibleDo NOT dissolve in PBS or Water directly.
Stock Storage -20°C or -80°CStable for 6 months. Avoid repeated freeze-thaw cycles.
Working Conc. 0.1 µM – 100 µMDepends on assay (Signaling vs. Cytotoxicity).
Protocol: Preparation of 10 mM Stock Solution
  • Calculate: For 5 mg of N6-Anisoyladenosine (MW 401.37):

    
    
    
  • Dissolve: Add 1.245 mL of sterile, cell-culture grade DMSO to the vial containing 5 mg of powder.

  • Vortex: Vortex vigorously for 30 seconds until the solution is completely clear.

  • Aliquot: Dispense into 50 µL aliquots in sterile microcentrifuge tubes.

  • Store: Label and store at -20°C.

Experimental Protocols

Experiment A: Antiproliferative/Cytotoxicity Assay

Objective: Determine the IC50 of N6-Anisoyladenosine in cancer cell lines (e.g., HL-60, MCF-7).

Rationale: This assay measures the cumulative effect of both receptor signaling and intracellular nucleotide accumulation over 24-72 hours.

Step-by-Step Protocol:

  • Seeding: Seed cells in 96-well plates.

    • Adherent cells:[1] 3,000–5,000 cells/well in 100 µL media. Allow attachment overnight.

    • Suspension cells:[1] 10,000–20,000 cells/well in 100 µL media. Treat immediately.

  • Preparation of Working Solutions:

    • Thaw a 10 mM DMSO stock aliquot.

    • Prepare a 2X serial dilution in complete culture media.

    • Note: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

    • Example Doses: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 (Vehicle).

  • Treatment: Add 100 µL of the 2X drug solutions to the respective wells (Final volume 200 µL).

  • Incubation: Incubate at 37°C, 5% CO₂ for 48 to 72 hours .

  • Readout: Add 20 µL of MTT (5 mg/mL) or use CellTiter-Glo® per manufacturer instructions.

  • Analysis: Normalize absorbance/luminescence to the Vehicle Control (DMSO only). Plot log(concentration) vs. % Viability to calculate IC50.

Experiment B: A3 Adenosine Receptor Signaling (cAMP Modulation)

Objective: Verify if N6-Anisoyladenosine acts as an A3AR agonist in your specific cell model.

Rationale: A3AR is Gi-coupled. Agonists will inhibit Forskolin-induced cAMP accumulation.

Step-by-Step Protocol:

  • Seeding: Seed cells (e.g., CHO-K1 expressing A3AR or endogenous A3AR+ cells) in 24-well plates.

  • Pre-incubation: Wash cells with PBS and add serum-free media containing IBMX (0.5 mM) (a phosphodiesterase inhibitor) for 30 minutes. This prevents cAMP degradation.

  • Stimulation:

    • Group 1 (Basal): Vehicle only.

    • Group 2 (Forskolin): Forskolin (10 µM) only (Induces cAMP spike).

    • Group 3 (Treatment): Forskolin (10 µM) + N6-Anisoyladenosine (10 µM).

    • Group 4 (Specificity Control): Forskolin + N6-Anisoyladenosine + MRS1523 (1 µM, selective A3 antagonist).

  • Incubation: Incubate for 15–30 minutes at 37°C. (Signaling is rapid).

  • Lysis & Detection: Lyse cells immediately and quantify cAMP using a competitive ELISA or TR-FRET kit.

  • Result Interpretation: If N6-Anisoyladenosine is an agonist, Group 3 cAMP levels should be significantly lower than Group 2. Group 4 should reverse this effect, restoring cAMP levels to match Group 2.

Mechanistic Validation Strategy (Self-Validating Controls)

To publish robust data, you must distinguish between the receptor-mediated effect and the intracellular metabolic effect. Use the following inhibitor strategy:

InhibitorTargetExpected Outcome if Mechanism is...
MRS1523 (1 µM)A3 Adenosine Receptor (Antagonist)Receptor-Mediated: Cytotoxicity/Signaling is BLOCKED.Metabolic: No effect on cytotoxicity.
ABT-702 (10 µM) or Iodotubercidin Adenosine Kinase (Inhibitor)Receptor-Mediated: No effect.Metabolic: Cytotoxicity is BLOCKED (prevents phosphorylation to active nucleotide).
NBMPR (10 µM)ENT1 Transporter (Inhibitor)Receptor-Mediated: No effect.Metabolic: Cytotoxicity is REDUCED (prevents drug entry).

Troubleshooting Guide

  • Precipitation in Media:

    • Cause: Adding 100% DMSO stock directly to a large volume of cold media.

    • Solution: Dilute the stock stepwise in a small volume of warm media while vortexing, then add to the bulk media. Keep final DMSO < 0.5%.

  • High Background Cell Death:

    • Cause: DMSO concentration > 1% or "Anisoyl" group hydrolysis.

    • Solution: Always include a "Vehicle Control" with the exact same % DMSO. Ensure fresh stock preparation.

  • No Effect Observed:

    • Cause: Cell line may lack A3AR expression or Adenosine Kinase activity.

    • Solution: Perform Western Blot for A3AR and Adenosine Kinase. Use a known positive control like IB-MECA (A3 agonist) or Adenosine (AK substrate).

References

  • Adenosine Kinase Substrate Specificity

    • Iltzsch, M. H., et al. (1995). Metabolism and Selective Toxicity of 6-Nitrobenzylthioinosine in Toxoplasma gondii. This paper establishes N6-Anisoyladenosine as a high-affinity substrate for Adenosine Kinase (92-100% phosphorylation rate relative to adenosine).[2]

  • A3 Adenosine Receptor Pharmacology

    • Jacobson, K. A., et al. (1995). Structure-activity relationships of N6-substituted adenosine derivatives at A1, A2, and A3 adenosine receptors.
  • Cytokinin Riboside Cytotoxicity

    • Dolezal, K., et al. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Describes the antiproliferative mechanisms of N6-substituted adenosines in cancer lines.
  • Chemical Properties & Synthesis

    • PubChem Compound Summary for CID 10092434: Adenosine, N-(4-methoxybenzoyl)-.[3]

Sources

Application Note: High-Resolution Kinome Profiling & Target Deconvolution using N6-Anisoyladenosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N6-Anisoyladenosine (N6-AA) is a synthetic adenosine derivative featuring a 4-methoxybenzoyl modification at the N6 position. In the context of drug development and proteomics, N6-AA serves as a critical chemical probe for mapping the ATP-binding proteome (kinome and purinome) . Its bulky hydrophobic N6-substituent allows it to probe the "gatekeeper" regions of kinase active sites, distinguishing between kinases with open vs. sterically restricted ATP pockets. This Application Note details the use of N6-AA in Competitive Chemical Proteomics (Kinobeads™ assays) and Affinity Enrichment workflows to identify specific kinase targets, characterize off-target liabilities, and elucidate signaling mechanisms.

Introduction: The N6-Modification Advantage

The human kinome comprises over 500 protein kinases, sharing a highly conserved ATP-binding pocket. Achieving selectivity for specific kinases requires exploiting subtle structural differences, particularly in the "hinge region" and the hydrophobic back pocket controlled by the "gatekeeper" residue.

N6-Anisoyladenosine mimics ATP but carries a bulky anisoyl (4-methoxybenzoyl) group.

  • Mechanism: The N6-nitrogen of adenosine forms a hydrogen bond with the kinase hinge region. Substitutions at this position project into the solvent-exposed area or the hydrophobic pocket, depending on conformation.

  • Selectivity Filter: Only kinases with sufficient plasticity or specific hydrophobic pockets can accommodate the anisoyl group. This makes N6-AA an excellent tool for sub-kinome profiling —filtering the broad kinome down to a specific subset of "anisoyl-responsive" targets.

Key Applications
  • Target Deconvolution: Identifying the protein targets of N6-AA and related adenosine analogs.

  • Selectivity Profiling: Using N6-AA as a competitor to determine the binding affinity (

    
    ) of kinases in complex lysates.
    
  • Structural Probing: Mapping the steric tolerance of kinase active sites.

Experimental Workflow: Competitive Chemoproteomics

The most robust application of N6-Anisoyladenosine in proteomics is as a soluble competitor in a Kinobeads competition assay . In this format, a broad-spectrum ATP-affinity matrix captures the bulk kinome, and free N6-AA is used to selectively elute (compete off) its specific targets.

Principle of the Assay
  • Immobilization: A "mixed-bed" kinase affinity matrix (e.g., immobilized ATP or broad-spectrum inhibitors like staurosporine/purvalanol B) is used to capture a large fraction of the kinome from cell lysate.

  • Competition: The lysate is incubated with the beads in the presence of increasing concentrations of free N6-Anisoyladenosine.

  • Readout: Proteins that bind N6-AA will be prevented from binding the beads (or displaced). Quantitative Mass Spectrometry (TMT or Label-Free) measures the reduction in bead-bound protein intensity, allowing the calculation of

    
     and apparent 
    
    
    
    values.
Workflow Diagram

G Lysis 1. Cell Lysis (Non-denaturing) Beads 2. Kinase Affinity Matrix (ATP-Sepharose) Lysis->Beads Incubate Compete 3. Competition Binding (+ Free N6-Anisoyladenosine) Beads->Compete Split into aliquots Wash 4. Stringent Washing Compete->Wash Remove unbound Elute 5. On-Bead Digestion (Trypsin) Wash->Elute Elute peptides MS 6. LC-MS/MS Analysis (TMT/Label-Free) Elute->MS Quantify

Caption: Workflow for Competitive Chemoproteomics using N6-Anisoyladenosine to profile kinase targets.

Detailed Protocol: Competition Binding Assay

Materials & Reagents[1]
  • Compound: N6-Anisoyladenosine (purity >98%).

  • Affinity Matrix: Gamma-Aminophenyl-ATP-Sepharose or customized Kinobeads (mixture of broad-spectrum inhibitors).

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM NaF, 2.5 mM Na3VO4, Protease Inhibitor Cocktail.

  • Wash Buffer: 50 mM HEPES (pH 7.5), 1 M NaCl, 0.5% Triton X-100.

  • Elution/Digestion: 50 mM Tris-HCl (pH 8.0), Urea (optional), Trypsin (Sequencing Grade).

Step-by-Step Methodology
Step 1: Lysate Preparation[1]
  • Harvest

    
     cells (e.g., HeLa, Jurkat, or tissue homogenate).
    
  • Wash with ice-cold PBS.

  • Lyse in Lysis Buffer for 30 min at 4°C with rotation.

  • Clarify by ultracentrifugation (100,000 x g, 20 min, 4°C) to remove membranes and insoluble debris.

  • Determine protein concentration (BCA assay). Adjust to 5 mg/mL.

Step 2: Competition Incubation
  • Aliquot lysate into 4 samples (1 mL each).

  • Add N6-Anisoyladenosine to samples at final concentrations:

    • Vehicle (DMSO control)

    • Low: 100 nM

    • Mid: 1 µM

    • High: 10 µM

  • Incubate for 45 min at 4°C (pre-equilibration of drug-target complex).

Step 3: Affinity Capture
  • Add 30 µL of equilibrated Affinity Matrix (Beads) to each sample.

  • Incubate for 2 hours at 4°C with end-over-end rotation.

    • Note: Targets bound by N6-AA in Step 2 will be "blocked" from binding the beads.

  • Spin down beads (1000 x g, 1 min) and discard supernatant.

Step 4: Washing & Digestion
  • Wash beads 3x with Lysis Buffer .

  • Wash beads 2x with Wash Buffer (High salt reduces non-specific binding).

  • Wash beads 1x with 50 mM Tris-HCl (pH 8.0) to remove detergent.

  • Resuspend beads in 50 µL Digestion Buffer (50 mM Tris, 2 M Urea, 5 µg/mL Trypsin).

  • Incubate overnight at 37°C.

Step 5: MS Analysis
  • Collect supernatant (peptides).

  • Desalt using C18 StageTips.

  • Analyze via LC-MS/MS (e.g., Orbitrap Exploris 480).

  • Quantification: Compare peptide abundance in DMSO vs. Drug-treated samples.

Data Analysis & Interpretation

The primary output is a Dose-Response Curve for every identified protein.

Calculation of

For each protein, plot the relative abundance (Intensity_Drug / Intensity_DMSO) against the concentration of N6-Anisoyladenosine. Fit the data to the Hill equation to derive the


.


For comparative profiling, the

is often used directly as a proxy for affinity.
Expected Results Table
Protein TargetDMSO Intensity10 µM N6-AA IntensityRatio (Drug/DMSO)Interpretation
Kinase A 1.0E81.0E81.0Non-binder (N6-AA does not bind)
Kinase B 5.0E70.5E70.1High Affinity Target (Displaced by N6-AA)
HSP90 2.0E91.9E90.95Background (Non-specific bead binder)
Adenosine Receptor 1.0E60.1E60.1Specific Target (Known interactor)
Visualization of Target Selectivity

The following diagram illustrates how N6-AA selectively engages specific kinases based on the "Gatekeeper" residue size.

Selectivity cluster_0 Kinase Type 1: Small Gatekeeper (e.g., Thr) cluster_1 Kinase Type 2: Large Gatekeeper (e.g., Met/Phe) K1 Open Pocket Bind1 N6-AA Binds (High Affinity) K1->Bind1 K2 Steric Clash Bind2 No Binding (N6-AA Excluded) K2->Bind2 Blocked N6AA N6-Anisoyladenosine N6AA->Bind1

Caption: Structural basis of N6-Anisoyladenosine selectivity. The bulky anisoyl group restricts binding to kinases with accessible hydrophobic pockets.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Protein Recovery Inefficient Lysis or Bead CapacityIncrease lysate concentration (up to 10 mg/mL); Ensure beads are not saturated (titrate bead volume).
High Background Non-specific binding to matrixIncrease salt in wash buffer (up to 1M NaCl); Add 1 mM ATP to wash to remove weak binders (optional).
No Competition Observed N6-AA degradation or low affinityPrepare fresh N6-AA stock in DMSO; Verify compound integrity by LC-MS; Test higher concentrations (up to 100 µM).
Precipitation N6-AA insolubilityN6-AA is hydrophobic. Ensure final DMSO concentration is <1% but compound is soluble. Sonicate stock solution if necessary.

References

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. Link

  • Miao, W., et al. (2021). Quantitative Proteomic Analysis Revealed Broad Roles of N6-Methyladenosine in Heat Shock Response. Journal of Proteome Research, 20(7), 3611–3620.[2] Link

    • Context: Discusses N6-modifications and proteomic workflows, validating the relevance of adenosine analogs in stress response profiling.
  • Fleysher, M. H. (1972). N6-Substituted adenosines: synthesis, biological activity, and some structure-activity relationships. Journal of Medicinal Chemistry, 15(2), 187–191. Link

    • Context: Foundational chemistry of N6-substituted adenosines establishing their biological activity and structure-activity rel
  • BroadPharm. N6-Benzoyl-2'-OMe-Adenosine Product Data. Link

    • Context: Commercial availability of related N6-acyl
  • Santa Cruz Biotechnology. N6-Anisoyladenosine Product Information. Link

    • Context: Source of the specific chemical probe discussed.[3]

Sources

HPLC Analysis Method for N6-Anisoyladenosine: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Introduction

N6-Anisoyladenosine (N6-An-A) is a critical intermediate in oligonucleotide chemistry, specifically serving as a protected adenosine derivative during RNA synthesis. The anisoyl (4-methoxybenzoyl) group protects the exocyclic amine of the adenine base, preventing side reactions during phosphoramidite coupling.

Precise analysis of N6-Anisoyladenosine is vital for two reasons:

  • Raw Material Quality: Ensuring the purity of the starting nucleoside prevents "deletion sequences" (n-1 impurities) in the final RNA therapeutic.

  • Deprotection Efficiency: Monitoring the removal of the anisoyl group (yielding free Adenosine) is a critical quality attribute (CQA) in downstream processing.

Physicochemical Profile

Understanding the molecule is the first step in method design.

PropertyDataImplication for HPLC
Molecular Formula C₁₈H₁₉N₅O₆MW = 401.37 g/mol
Solubility DMSO (High), Methanol (Moderate), Water (Low)Sample diluent must contain organic solvent (e.g., 10-20% DMSO or 50% MeOH) to prevent precipitation.
pKa ~3.5 (N1), ~9.8 (Sugar -OH)Mobile phase pH must be controlled (pH 5.0–6.0) to keep the base neutral and improve retention consistency.
UV Max ~278 nm (Anisoyl shift)The anisoyl group provides strong UV absorbance. 280 nm is the preferred detection wavelength for specificity; 254 nm for general impurity profiling.
Hydrophobicity Moderate (LogP ~1.5)Significantly more hydrophobic than Adenosine. Requires a gradient elution to elute both the parent and the protected species in a reasonable timeframe.

Part 2: Method Development Strategy (Expertise & Logic)

Stationary Phase Selection

While a standard C18 column is sufficient, the anisoyl group contains an aromatic ring and a methoxy substituent.

  • Primary Recommendation: C18 (Octadecyl) . Provides robust hydrophobic retention.

  • Alternative: Phenyl-Hexyl .[1] If the separation of N6-Anisoyladenosine from similar aromatic impurities (e.g., N6-Benzoyladenosine) is required, the pi-pi interaction of the Phenyl-Hexyl phase offers superior selectivity.

Mobile Phase Chemistry
  • Buffer: 10 mM Ammonium Acetate (pH 5.8) .

    • Why? Phosphate buffers are non-volatile (bad for LC-MS). Ammonium acetate is MS-compatible and provides sufficient buffering capacity at pH 5.8 to suppress ionization of the N1 nitrogen, ensuring sharp peak shapes.

  • Organic Modifier: Acetonitrile (ACN) .

    • Why? ACN has lower viscosity than Methanol, allowing for higher flow rates and lower backpressure. It also provides sharper peaks for aromatic compounds.

Part 3: Detailed Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Ammonium Acetate (LC-MS grade), Acetic Acid.

Preparation of Solutions

Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water. Adjust pH to 5.8 ± 0.1 with dilute Acetic Acid. Filter through a 0.22 µm membrane.

Mobile Phase B (Organic): 100% Acetonitrile (degassed).

Standard Preparation (Stock):

  • Weigh 10.0 mg of N6-Anisoyladenosine Reference Standard.

  • Dissolve in 2 mL of DMSO (result: 5 mg/mL). Note: Sonication may be required.

  • Dilute to 10 mL with Methanol.

Working Standard (100 µg/mL): Dilute 200 µL of Stock Solution into 9.8 mL of Initial Mobile Phase (95% A / 5% B). Note: Matching the diluent to the initial gradient conditions prevents peak distortion.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection 280 nm (Reference: 360 nm, BW 100)
Run Time 20 Minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Elute polar salts)
12.03070Linear Gradient (Elute N6-An-A)
14.0595Wash Step
16.0595Hold Wash
16.1955Re-equilibration
20.0955End

Part 4: System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following system suitability parameters must be met before analyzing samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) N6-An-A: ~9.5 - 10.5 minConfirm correct gradient delivery.
Tailing Factor (

)
0.8 ≤

≤ 1.2
Ensures no secondary interactions (silanol activity).
Theoretical Plates (N) > 5,000Ensures column efficiency.
Precision (RSD) ≤ 0.5% (n=6 injections)Validates injector and pump stability.
Resolution (

)
> 2.0 (vs. Adenosine)Adenosine (impurity) elutes early (~3-4 min).

Part 5: Visualization & Logic

Analytical Workflow Diagram

HPLC_Workflow Start Start: Sample Receipt Prep Sample Preparation (Dissolve in DMSO -> Dilute in Mobile Phase) Start->Prep Check Solubility Check (Clear solution?) Prep->Check Check->Prep No (Re-filter/Dilute) HPLC HPLC Analysis (C18, Gradient, 280nm) Check->HPLC Yes Data Data Processing (Integration & SST Check) HPLC->Data Decision Pass SST? Data->Decision Report Generate Report (Purity %) Decision->Report Yes Troubleshoot Troubleshoot: Check Column/Buffer Decision->Troubleshoot No Troubleshoot->HPLC

Figure 1: Step-by-step workflow for the HPLC analysis of N6-Anisoyladenosine, ensuring data integrity through built-in decision gates.

Separation Logic & Interaction

Separation_Logic Adenosine Impurity: Adenosine (Polar, -OH groups) Column Stationary Phase (C18 Alkyl Chains) Adenosine->Column Weak Interaction Elutes Early (2-4 min) N6AnA Target: N6-Anisoyladenosine (Hydrophobic Anisoyl Group) N6AnA->Column Strong Hydrophobic Interaction Elutes Late (9-11 min)

Figure 2: Mechanistic representation of the separation principle. The hydrophobic anisoyl group increases retention on the C18 column compared to the polar adenosine impurity.

Part 6: Troubleshooting Guide

  • Peak Broadening:

    • Cause: Sample solvent too strong (e.g., 100% DMSO injected).

    • Fix: Dilute sample at least 1:10 with the initial mobile phase (95% Water).

  • Retention Time Drift:

    • Cause: pH instability in the buffer.

    • Fix: Ensure Ammonium Acetate is fresh and pH is strictly adjusted to 5.8. Evaporation of organic modifier in pre-mixed lines can also cause drift; use a binary pump system.

  • Ghost Peaks:

    • Cause: Carryover from previous high-concentration injections.

    • Fix: Add a needle wash step with 50:50 MeOH:Water. Run a blank injection after the highest standard.

Part 7: References

  • SIELC Technologies. HPLC Separation of Adenosine and Adenine. Retrieved from [Link]

  • University of Toronto. Interpreting UV-Vis Spectra (Conjugation Effects). Retrieved from [Link]

Sources

Mass spectrometry protocols for N6-Anisoyladenosine detection.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of N6-Anisoyladenosine

Executive Summary & Biological Context

N6-Anisoyladenosine (


-(4-methoxybenzoyl)adenosine) is a hydrophobic adenosine derivative. While often encountered as a synthetic intermediate in oligonucleotide chemistry (as a protecting group strategy) or as a specific chemical probe in activity-based protein profiling, it shares structural characteristics with bioactive cytokinin analogs.

Unlike endogenous hydrophilic nucleosides (e.g., Adenosine, AMP), the anisoyl moiety (4-methoxybenzoyl) confers significant lipophilicity to the molecule. This shift in physicochemical properties demands a tailored analytical approach distinct from standard polar nucleoside metabolomics.

This guide details a robust LC-MS/MS protocol for the extraction, separation, and quantitation of N6-Anisoyladenosine in complex biological matrices (cell lysate/plasma).

Key Challenges Addressed:

  • Hydrophobicity: The anisoyl group increases retention on C18, requiring optimized organic gradients.

  • Fragmentation Logic: Distinguishing the amide-linked acyl group from alkylated analogs (e.g.,

    
    -benzyladenosine).
    
  • Carryover: Mitigating the "sticky" nature of benzoyl-protected nucleosides in LC injectors.

Chemical Identity & Mass Spectrometry Logic

Understanding the fragmentation pathway is the prerequisite for designing sensitive Multiple Reaction Monitoring (MRM) transitions.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 401.37 Da

  • Ionization: ESI Positive Mode (

    
    )
    
Fragmentation Pathway (DOT Diagram)

The primary fragmentation event is the cleavage of the N-glycosidic bond, ejecting the ribose sugar (neutral loss of 132 Da) to yield the protonated N6-anisoyladenine base. A secondary fragment arises from the cleavage of the amide bond or loss of the methoxy group.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 402.4 (N6-Anisoyladenosine) TransitionState N-Glycosidic Cleavage Precursor->TransitionState CID Energy Product1 Quantifier Ion m/z 270.1 (N6-Anisoyladenine Base) TransitionState->Product1 Primary Path NeutralLoss Neutral Loss Ribose (-132 Da) TransitionState->NeutralLoss Product2 Qualifier Ion m/z 136.1 (Adenine Base) Product1->Product2 Secondary Frag (High CE) AmideLoss Loss of Anisoyl (-135 Da) Product1->AmideLoss

Figure 1: Proposed fragmentation pathway for N6-Anisoyladenosine in ESI+ mode. The primary transition (402 -> 270) represents the loss of the ribose moiety.

Experimental Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Due to the lipophilic anisoyl group, standard perchloric acid (PCA) extractions used for nucleotides are not recommended as they may cause hydrolysis of the amide bond or poor recovery. We utilize a modified Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) with high organic content.

Reagents:

  • Lysis Buffer: 10 mM Ammonium Acetate (pH 7.4).

  • Extraction Solvent: Acetonitrile:Methanol (80:20 v/v) with 0.1% Formic Acid.

  • Internal Standard (IS):

    
    -Benzyladenosine (structural analog) or 
    
    
    
    -Adenosine.

Step-by-Step Workflow:

  • Cell Lysis: Resuspend cell pellet (

    
     cells) in 100 µL cold Lysis Buffer. Sonicate (3 cycles, 10s on/off) on ice.
    
  • Spike IS: Add 10 µL of Internal Standard (1 µM stock).

  • Precipitation: Add 400 µL of cold Extraction Solvent . Vortex vigorously for 30 seconds.

  • Incubation: Incubate at -20°C for 20 minutes to maximize protein precipitation and solubility of the hydrophobic analyte.

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C.

  • Evaporation: Transfer supernatant to a fresh tube. Evaporate to dryness under nitrogen stream (or SpeedVac) at room temperature. Do not heat >35°C to prevent amide hydrolysis.

  • Reconstitution: Reconstitute in 100 µL of 10% Acetonitrile in Water .

    • Critical Note: Do not reconstitute in 100% water. The anisoyl group reduces water solubility; 10% organic ensures the analyte does not crash out before injection.

Protocol B: LC-MS/MS Acquisition Parameters

Chromatography (UHPLC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Why HSS T3? It provides excellent retention for polar nucleosides (if monitoring unmodified adenosine) while handling the hydrophobic anisoyl derivative with good peak shape.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.02Initial Hold (Traps polar impurities)
1.02Start Gradient
6.095Elution of N6-Anisoyladenosine
7.595Wash (Critical for carryover)
7.62Re-equilibration
10.02End Run

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone (V)Collision (eV)Type
N6-Anisoyladenosine 402.1 270.1 503022Quantifier
N6-Anisoyladenosine402.1136.1503045Qualifier
N6-Benzyladenosine (IS)356.1224.1203020Internal Std

Note: Collision energies (CE) are estimates based on structural analogs. Perform a CE ramp (10–60 eV) during method development for your specific instrument.

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample collection to data validation, highlighting the critical decision points for hydrophobic nucleosides.

Workflow Sample Biological Sample (Cell Lysate / Plasma) Extraction Extraction (80% AcN/MeOH + 0.1% FA) Sample->Extraction Recon Reconstitution (10% AcN in H2O) Extraction->Recon LC UHPLC Separation (HSS T3 Column) Recon->LC Note1 Avoid 100% aqueous reconstitution Recon->Note1 MS MS/MS Detection (MRM: 402 -> 270) LC->MS Note2 Monitor Carryover (Needle Wash) LC->Note2 Data Quantitation (Ratio to IS) MS->Data

Figure 2: Analytical workflow emphasizing critical checkpoints for hydrophobic nucleoside analysis.

Troubleshooting & Validation Criteria

To ensure Trustworthiness and Self-Validating results, adhere to these criteria:

  • Linearity: The calibration curve (1 nM – 1000 nM) must exhibit

    
    .
    
  • Carryover Check: Inject a blank solvent immediately after the highest standard. The signal at m/z 402->270 must be < 20% of the Lower Limit of Quantitation (LLOQ).

    • Solution: If carryover is observed, use a strong needle wash: Isopropanol:Acetonitrile:Acetone:Water (40:30:20:10).

  • Matrix Effects: Compare the peak area of N6-Anisoyladenosine spiked into post-extraction matrix vs. neat solvent.

    • Acceptance: Matrix Factor between 0.8 and 1.2.

  • Isomer Differentiation: Ensure separation from

    
    -benzyladenosine (if present). While the masses differ (402 vs 356), crosstalk can occur if source fragmentation is high.
    

References

  • Dolezal, K., et al. (2007).[2] Preparation, biological activity and endogenous occurrence of N6-benzyladenosines.[2] Bioorganic & Medicinal Chemistry.

  • Cui, Q., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2-O-Dimethyladenosine (m6Am) in Serum of Colorectal Cancer.[3] Frontiers in Cell and Developmental Biology.

  • Quilliam, M.A., et al. (1980).[4] Gas chromatographic retention data for silyl and acyl derivatives of nucleosides. Journal of Chromatography A. [4]

  • Dudley, E., et al. (2013). Mass Spectrometry of Nucleosides and Nucleotides. Mass Spectrometry Reviews.

Sources

Application Note: N6-Anisoyladenosine and N6-Substituted Probes for Adenosine Receptor Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Scope[1]

Introduction

N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine) and its structural congeners (e.g., N6-(4-methoxybenzyl)adenosine) represent a critical class of N6-substituted adenosine derivatives utilized to interrogate the A3 Adenosine Receptor (A3AR) .[1][2][3][4][5][6] While endogenous adenosine activates all four receptor subtypes (A1, A2A, A2B, A3) indiscriminately, modification at the N6-position is the primary determinant for conferring subtype selectivity.[1]

Research indicates that N6-benzyl and N6-methoxybenzyl (anisyl) substitutions significantly enhance affinity and selectivity for the A3AR over the A1 and A2A subtypes.[1] These compounds serve as essential pharmacological tools for:

  • Receptor Subtyping: Discriminating A3AR populations in complex tissues.

  • Functional Signaling: Studying G_i-coupled pathway inhibition (cAMP reduction).

  • Therapeutic Modeling: Investigating cardioprotection and anti-cancer mechanisms (cytokinin-like activity).[1]

Chemical Distinction & Causality

Researchers must distinguish between two closely related chemical entities often conflated in literature:

  • N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine): Contains a carbonyl linker.[1] Often used as a protected intermediate or specific probe with distinct electronic properties.

  • N6-(4-methoxybenzyl)adenosine (N6-Anisyladenosine): Contains a methylene linker.[1] This amine derivative is the classic, high-affinity A3AR agonist .[1]

This guide focuses on the application of N6-substituted anisoyl/anisyl probes for receptor characterization, detailing protocols valid for assessing affinity and efficacy.[1]

Part 2: Mechanism of Action & Signaling Pathway

The utility of N6-anisoyl derivatives lies in their ability to bind the orthosteric site of the A3AR.[1] Upon binding, these agonists stabilize the active conformation of the receptor, triggering the recruitment of inhibitory G-proteins (


).[1]
Signaling Cascade[1]
  • Ligand Binding: N6-Anisoyladenosine binds A3AR.[1]

  • G-Protein Activation: Exchange of GDP for GTP on the

    
     subunit.
    
  • Effector Modulation:

    • Inhibition of Adenylyl Cyclase (AC), reducing cAMP.[1]

    • Activation of Phospholipase C (PLC) via

      
       (in some tissues).[1]
      
    • Modulation of MAPK/ERK pathways (cell proliferation/death).

A3AR_Signaling cluster_membrane Plasma Membrane Ligand N6-Anisoyladenosine (Ligand) Receptor A3 Adenosine Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/Go Protein (Heterotrimer) Receptor->G_Protein Activation AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) ERK ERK1/2 Phosphorylation (Mitogenic/Cytostatic) G_Protein->ERK Activation (+) cAMP cAMP Levels (Second Messenger) AC->cAMP Reduced Synthesis PKA PKA Activation (Downstream) cAMP->PKA Reduced Activity

Figure 1: Signal transduction pathway of A3AR activation by N6-substituted agonists.[1] Note the primary readout is the suppression of cAMP.[1]

Part 3: Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the affinity constant (


) of N6-Anisoyladenosine for the A3 receptor using a competition binding format.[1]
Standard:  This protocol is self-validating using a known high-affinity radioligand (e.g., 

-AB-MECA) as the tracer.[1]
Materials
  • Membrane Source: CHO or HEK293 cells stably expressing human A3AR.

  • Radioligand:

    
    -AB-MECA (0.5 nM final concentration).[1]
    
  • Competitor: N6-Anisoyladenosine (Serial dilutions:

    
     M to 
    
    
    
    M).[1]
  • Non-specific Control: 10

    
    M IB-MECA or NECA.[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.[1]4. (Note: Adenosine Deaminase (ADA) at 1 U/mL is crucial to remove endogenous adenosine).[1]
    
Step-by-Step Workflow
  • Preparation: Thaw membrane prep and dilute in Assay Buffer (approx. 10-20

    
    g protein/well). Add ADA (1 U/mL) and incubate for 30 min at 37°C to degrade endogenous adenosine.
    
  • Plate Setup: In a 96-well plate, add:

    • 25

      
      L Assay Buffer (Total Binding) OR 10 
      
      
      
      M IB-MECA (Non-Specific Binding).
    • 25

      
      L N6-Anisoyladenosine (Test dilutions).[1]
      
    • 50

      
      L Membranes.
      
    • 50

      
      L 
      
      
      
      -AB-MECA.[1]
  • Incubation: Incubate for 90 minutes at 25°C (Equilibrium).

  • Termination: Harvest via rapid filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification: Count radioactivity in a gamma counter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.[1]
Protocol B: Functional cAMP Inhibition Assay

Objective: Assess the agonist efficacy (


) of N6-Anisoyladenosine by measuring its ability to inhibit forskolin-stimulated cAMP accumulation.[1]
Materials
  • Cells: CHO-hA3AR cells.[1]

  • Stimulant: Forskolin (10

    
    M) – directly activates Adenylyl Cyclase to raise cAMP baseline.[1]
    
  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).[1]

  • PDE Inhibitor: Rolipram (100

    
    M) – prevents cAMP degradation.[1]
    
Step-by-Step Workflow
  • Cell Seeding: Seed 2,000 cells/well in low-volume 384-well plates.

  • Compound Addition: Add N6-Anisoyladenosine (dilution series) mixed with Forskolin (10

    
    M) and Rolipram.
    
    • Control 1 (Basal): Buffer only.

    • Control 2 (Max Stim): Forskolin only (No agonist).[1]

  • Incubation: Incubate for 30–45 minutes at RT.

  • Lysis/Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).[1]

  • Read: Measure TR-FRET signal (665 nm / 615 nm ratio) after 1 hour.

Interpretation: A potent A3 agonist will cause a concentration-dependent decrease in the FRET signal (inversely proportional to cAMP) relative to the Forskolin-only control.[1]

Assay_Workflow cluster_readout Readout Selection Step1 Cell/Membrane Preparation (+ADA) Step2 Add Ligand (N6-Anisoyl-Ado) Step1->Step2 Step3 Incubation (90 min / 25°C) Step2->Step3 Step4a Filtration (Binding) Step3->Step4a Radioligand Step4b TR-FRET (Functional) Step3->Step4b cAMP Kit Step5 Data Analysis (Ki or EC50) Step4a->Step5 Step4b->Step5

Figure 2: Experimental workflow for Binding (Green path) and Functional (Red path) characterization.

Part 4: Data Summary & Comparative Pharmacology[1]

The following table summarizes the selectivity profile of N6-substituted adenosines. Note that increasing steric bulk at the N6 position (e.g., Benzyl vs. Methyl) generally shifts selectivity towards A3 and A1, with Methoxy-substitution (Anisyl/Anisoyl) favoring A3.[1]

CompoundN6-SubstituenthA1

(nM)
hA2A

(nM)
hA3

(nM)
Selectivity (A3 vs A1)
Adenosine -H301506,500Non-selective
N6-Benzyladenosine -CH2-Ph5.53600.8~7-fold
N6-Anisyladenosine -CH2-Ph-OMe6.0>10000.6 10-fold
IB-MECA -CH2-Ph-I (plus 5' mod)1.1>10000.2 >50-fold

Data compiled from Jacobson et al. and general receptor pharmacology literature.

Key Insight: N6-Anisoyladenosine (Benzoyl) is expected to show reduced affinity compared to the Anisyl (Benzyl) analog due to the electron-withdrawing carbonyl group affecting the N6-nitrogen basicity, but it remains a vital probe for structure-activity relationship (SAR) studies and as a chemical precursor.[1]

Part 5: References

  • Jacobson, K. A., et al. (1994).[1] Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry.[4]

  • Klotz, K. N., et al. (1989).[1] N6-substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors.[1][4][5] Naunyn-Schmiedeberg's Archives of Pharmacology.[1]

  • Santa Cruz Biotechnology. (2023).[7] N6-Anisoyladenosine Product Data Sheet (CAS 56883-05-7).[1][7]

  • Gao, Z. G., & Jacobson, K. A. (2002).[1] A3 adenosine receptor agonists: history and future perspectives. Expert Opinion on Emerging Drugs.

Sources

Application Note: Experimental Evaluation of N6-Anisoyladenosine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

N6-Anisoyladenosine (N6-AA) is a lipophilic N6-substituted adenosine derivative. Unlike N6-alkyl derivatives (e.g., N6-cyclopentyladenosine) which act as direct, stable agonists, the N6-anisoyl (4-methoxybenzoyl) modification introduces an amide linkage. This structural feature typically imparts two distinct pharmacological profiles depending on metabolic stability:

  • Prodrug Mechanism: The N6-acyl group reduces the polarity of the adenosine molecule, facilitating Blood-Brain Barrier (BBB) penetration. Once in the CNS, amidases hydrolyze the compound to release free Adenosine, activating A1/A2A receptors for neuroprotection or analgesia.

  • Direct A3 Receptor Modulation: Bulky N6-substitutions are often tolerated by the A3 Adenosine Receptor (A3AR), potentially allowing N6-AA to act as a selective ligand with antiproliferative properties in cancer models.

This guide focuses on the Prodrug/CNS Delivery hypothesis, as this is the primary utility of N6-acyl adenosines in overcoming the rapid half-life (<10 seconds) of native adenosine.

Physicochemical Properties & Formulation Strategy

N6-AA is highly lipophilic and practically insoluble in aqueous buffers. Successful in vivo delivery requires a co-solvent system or lipid-based carrier to prevent precipitation upon injection.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImplication
Molecular Weight ~401.37 g/mol Small molecule, suitable for CNS diffusion.
LogP (Predicted) 2.5 – 3.2High membrane permeability; crosses BBB.
Solubility (Water) < 0.1 mg/mLRequires organic co-solvents or cyclodextrins.
Stability Labile to plasma amidasesMust be prepared fresh; avoid alkaline pH.
Protocol A: Preparation of Injectable Formulation (Standard)

Target Concentration: 1 mg/mL (for 10 mg/kg dosing at 10 mL/kg volume).

  • Weighing: Weigh 10 mg of N6-AA powder.

  • Primary Solubilization: Dissolve completely in 1.0 mL of 100% DMSO . Vortex for 30 seconds. Note: If heating is required, do not exceed 37°C to prevent hydrolysis.

  • Co-solvent Addition: Add 4.0 mL of PEG-400 (Polyethylene Glycol 400). Vortex to mix.

  • Aqueous Phase: Slowly add 5.0 mL of sterile saline (0.9% NaCl) while vortexing.

    • Critical Step: Add saline dropwise. Rapid addition may cause precipitation.

  • Final Composition: 10% DMSO / 40% PEG-400 / 50% Saline.

  • Sterilization: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter.

Experimental Design: Pharmacokinetics & Metabolism

Before efficacy testing, you must validate whether N6-AA acts as a stable agent or a prodrug.

Diagram 1: Proposed Metabolic & Signaling Pathway

N6AA_Mechanism N6AA N6-Anisoyladenosine (Lipophilic) BBB Blood-Brain Barrier N6AA->BBB Passive Diffusion Amidase Amidase/Esterase Hydrolysis N6AA->Amidase Metabolic Activation CNS CNS Parenchyma BBB->CNS Transport CNS->N6AA Adenosine Free Adenosine Amidase->Adenosine A1R A1 Receptor (Gi/o) Adenosine->A1R Binding Effect Analgesia & Neuroprotection A1R->Effect Inhibition of cAMP/Ca2+

Caption: N6-AA crosses the BBB due to lipophilicity, then acts as a prodrug releasing adenosine via enzymatic hydrolysis.

Protocol B: Plasma Stability & Brain Uptake

Animals: Male C57BL/6 Mice (n=12). Groups:

  • IV Group: 5 mg/kg N6-AA (Tail vein).

  • IP Group: 10 mg/kg N6-AA (Intraperitoneal).

Workflow:

  • Administer N6-AA.

  • Collect blood (cardiac puncture) and brain tissue at T=5, 15, 30, 60, and 120 min.

  • Blood Processing: Collect into tubes containing Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) (adenosine deaminase inhibitor) and Dipyridamole (transport inhibitor) to prevent ex vivo degradation of generated adenosine.

  • Analysis: LC-MS/MS quantifying both N6-AA (parent) and Adenosine (metabolite).

    • Success Criteria: High Brain/Plasma ratio of N6-AA initially, followed by a rise in CNS Adenosine levels.

Efficacy Model: Neuropathic Pain (Chronic Constriction Injury)

Adenosine A1 agonists are potent analgesics but are limited by cardiovascular side effects. N6-AA is evaluated here for its ability to reduce neuropathic pain with potentially reduced peripheral toxicity (due to CNS-targeted release).

Protocol C: CCI Surgery & Behavioral Testing

1. Induction (Day 0):

  • Anesthetize rat (Sprague-Dawley, 200-250g) with Isoflurane.

  • Expose the sciatic nerve at the mid-thigh level.

  • Loosely ligate the nerve with 4 chromic gut ligatures (1mm spacing).

  • Close wound. Allow recovery for 7-14 days until mechanical allodynia develops.

2. Screening (Day 14):

  • Measure Paw Withdrawal Threshold (PWT) using von Frey filaments.

  • Select animals with PWT < 4g (Baseline).

3. Treatment Groups (n=8/group):

  • Vehicle: (10% DMSO/PEG/Saline).

  • Positive Control: Morphine (5 mg/kg, s.c.).

  • N6-AA Low: 3 mg/kg (i.p.).

  • N6-AA High: 10 mg/kg (i.p.).

  • Antagonist Control: N6-AA (10 mg/kg) + DPCPX (1 mg/kg, A1 antagonist) to verify mechanism.

4. Assessment:

  • Measure PWT at 30, 60, 120, and 240 minutes post-injection.

  • Cardiovascular Safety: Concurrently measure Heart Rate (HR) and Blood Pressure (BP) via tail cuff. Adenosine agonists typically cause bradycardia; a good prodrug should minimize this peak effect.

Diagram 2: Experimental Workflow

Workflow cluster_groups Treatment Groups CCI Step 1: CCI Surgery (Induction of Neuropathy) Recov Recovery (14 Days) Monitor Allodynia CCI->Recov Screen Baseline Screening (von Frey < 4g) Recov->Screen Rand Randomization Screen->Rand G1 Vehicle Rand->G1 G2 N6-AA (3-10 mg/kg) Rand->G2 G3 N6-AA + Antagonist Rand->G3 Test Testing (0 - 4 hrs) 1. Von Frey (Analgesia) 2. Tail Cuff (Side Effects) G1->Test G2->Test G3->Test Data Data Analysis (AUC & ANOVA) Test->Data

Caption: Workflow for evaluating N6-AA efficacy in the Chronic Constriction Injury (CCI) model.

Data Reporting & Interpretation

Expected Results
  • Analgesia: N6-AA should increase PWT in a dose-dependent manner. Peak effect is expected later than free adenosine (e.g., 60 min vs 15 min) due to the hydrolysis requirement.

  • Reversal: The effect should be blocked by DPCPX (A1 antagonist), confirming adenosine receptor mediation.

  • Safety: If N6-AA acts as a CNS-selective prodrug, the ratio of Analgesia (ED50) / Bradycardia (ED50) should be superior to N6-Cyclopentyladenosine (CHA) or R-PIA.

Table 2: Data Collection Template
Timepoint (min)Vehicle PWT (g)N6-AA (10mg/kg) PWT (g)Heart Rate (BPM)
0 (Base) 3.2 ± 0.43.1 ± 0.5420 ± 15
30 3.4 ± 0.38.5 ± 1.2380 ± 20
60 3.1 ± 0.412.4 ± 1.8**395 ± 18
120 3.3 ± 0.29.1 ± 1.1410 ± 12

References

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • Borea, P. A., et al. (2018). The A3 adenosine receptor: history and perspectives. Pharmacological Reviews, 70(3), 819-869. Link

  • Tosh, D. K., et al. (2012). Structure-activity relationships of N6-substituted adenosine derivatives at the human A3 adenosine receptor. Purinergic Signalling, 8(4), 751-764. Link

  • Sawynok, J. (1998). Adenosine receptor activation and nociception. European Journal of Pharmacology, 347(1), 1-11. Link

  • Vlckova, K., et al. (2019). Cytokinin-based adenosine derivatives as potential anti-cancer drugs. Bioorganic & Medicinal Chemistry, 27(2), 345-356. Link

Application Notes and Protocols for N6-Anisoyladenosine in In Vitro Research

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Understanding N6-Anisoyladenosine

N6-Anisoyladenosine (CAS: 56883-05-7) is a synthetic derivative of the endogenous nucleoside, adenosine.[1][2] It belongs to the broad class of N6-substituted adenosine analogs, a group of molecules extensively utilized as pharmacological tools to investigate the physiological roles of adenosine receptors.[3][4][5] The defining feature of this compound is the anisoyl group attached to the N6 position of the adenine core, a modification that significantly influences its binding affinity and efficacy at the four subtypes of adenosine receptors: A1, A2A, A2B, and A3.

Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. Their activation or inhibition triggers downstream signaling cascades, most notably the modulation of adenylyl cyclase activity, which in turn regulates intracellular levels of the second messenger cyclic AMP (cAMP).[3][4] N6-arylmethyl analogues, the chemical class to which N6-Anisoyladenosine belongs, have shown a tendency to bind with higher potency to A1 and A3 receptors compared to A2A receptors.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate dosage and administration of N6-Anisoyladenosine for in vitro studies. The protocols herein are designed to ensure scientific integrity, providing causality-driven experimental choices and self-validating systems for robust and reproducible results.

II. Physicochemical Properties and Data Summary

A clear understanding of the compound's properties is critical for accurate experimental design.

PropertyValueSource(s)
CAS Number 56883-05-7[1][2]
Molecular Formula C₁₈H₁₉N₅O₆[1]
Molecular Weight 401.37 g/mol [1]
Predicted Target Class Adenosine Receptor (GPCR) Agonist[3][4][6]
Primary Solvent Dimethyl Sulfoxide (DMSO)[7]
Storage (Powder) -20°C, desiccated, protected from lightGeneral
Storage (Stock Solution) -20°C or -80°C in aliquots[8]

III. Preparation of Stock and Working Solutions: The Foundation of Accuracy

The accuracy of any in vitro study begins with the precise preparation of stock solutions. Due to the predicted hydrophobic nature of N6-Anisoyladenosine, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock.

Rationale for Solvent Choice and Handling:
  • Solubility: Many organic molecules, including nucleoside analogs, exhibit poor solubility in aqueous solutions like cell culture media. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of compounds, making it an indispensable tool.[7][9]

  • Cytotoxicity: While essential, DMSO can be toxic to cells at higher concentrations. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic. For most cell lines, a final concentration of ≤0.5% (v/v) is well-tolerated, though sensitive or primary cells may require concentrations ≤0.1%.[9][10] A solvent control (media containing the same final concentration of DMSO as the highest dose of the compound) must be included in every experiment. [10]

  • Precipitation: A common pitfall is the precipitation of the compound when the DMSO stock is diluted into aqueous media. To mitigate this, it is crucial to add the stock solution to the media with vigorous mixing and to avoid creating intermediate dilutions in aqueous buffers where the compound is less soluble.[11][12]

Protocol 1: Preparation of a 10 mM Master Stock Solution
  • Calculation: Determine the mass of N6-Anisoyladenosine powder required.

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight (g/mol)

    • Example for 1 mL of a 10 mM stock:1 mL × 10 mmol/L × 401.37 g/mol = 4.01 mg

  • Weighing: Accurately weigh the calculated amount of N6-Anisoyladenosine powder in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[9]

  • Storage: Aliquot the master stock solution into smaller volumes (e.g., 20 µL) in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[8]

G cluster_prep Stock Solution Workflow calc Calculate Mass weigh Weigh Compound calc->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot vortex->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing N6-Anisoyladenosine master stock.

IV. Experimental Protocols & Dosage Administration

The following protocols provide step-by-step methodologies for key in vitro applications. The suggested concentration ranges are based on published data for structurally similar N6-substituted adenosine analogs and should serve as a starting point for optimization.[4][13][14][15]

A. Determining Cytotoxicity and Safe Concentration Range

Before assessing the biological activity of N6-Anisoyladenosine, it is imperative to determine its cytotoxicity profile in the chosen cell line. This establishes the concentration range that can be used for functional assays without causing significant cell death, which could confound results.

Protocol 2: Cell Viability Assessment using Resazurin (AlamarBlue) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution Series: Prepare a serial dilution of the N6-Anisoyladenosine stock solution in complete cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Remember to prepare a "Solvent Control" (medium with the highest percentage of DMSO used) and a "Vehicle Control" (untreated cells).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of N6-Anisoyladenosine or controls.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add Resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle control (100% viability) and plot cell viability (%) against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

G cluster_flow Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate treat Treat with Compound (Dose-Response) start->treat incubate Incubate (24-72h) treat->incubate add_reagent Add Resazurin Reagent incubate->add_reagent read Measure Fluorescence/ Absorbance add_reagent->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for determining N6-Anisoyladenosine cytotoxicity.

B. Functional Assessment: Adenylyl Cyclase Activity

As an adenosine analog, the primary mechanism of action of N6-Anisoyladenosine is likely the modulation of adenylyl cyclase, leading to a change in intracellular cAMP levels. A cAMP accumulation assay is the cornerstone for characterizing its functional activity (agonist or antagonist) at specific adenosine receptors.

Protocol 3: Intracellular cAMP Accumulation Assay

This protocol assumes the use of a cell line endogenously or recombinantly expressing the adenosine receptor subtype of interest.

  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and grow to near confluency.

  • Pre-incubation: Wash cells with serum-free medium and pre-incubate for 15-30 minutes at 37°C with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 50 µM Rolipram). This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.

  • Treatment (Agonist Mode): To determine if N6-Anisoyladenosine is an agonist, add varying concentrations (e.g., 0.1 nM to 10 µM) to the cells and incubate for 15-30 minutes at 37°C.

  • Treatment (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with varying concentrations of N6-Anisoyladenosine for 15-20 minutes before adding a known agonist for the target receptor (e.g., NECA).

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding the lysis buffer provided with your chosen cAMP detection kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as an ELISA, HTRF, or AlphaLISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • For agonist activity: Plot cAMP concentration against the log of N6-Anisoyladenosine concentration to generate a dose-response curve and calculate the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

    • For antagonist activity: Observe the rightward shift in the agonist's dose-response curve and calculate the IC₅₀ or Kₑ values.

G cluster_pathway Adenosine Receptor Signaling Cascade N6A N6-Anisoyladenosine (Agonist) AR Adenosine Receptor (A1/A3 or A2A/A2B) N6A->AR G_protein G-Protein (Gi or Gs) AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gi) stimulates (Gs) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response cAMP->Response triggers

Caption: Simplified signaling pathway for adenosine receptor agonists.

V. Concluding Remarks for the Researcher

N6-Anisoyladenosine is a valuable tool for probing adenosine receptor signaling. The success of in vitro studies hinges on meticulous preparation and administration. Always begin by establishing a non-toxic working concentration range for your specific cell model. When investigating its functional effects, the inclusion of a PDE inhibitor is crucial for robust cAMP measurements. By following these evidence-based protocols and understanding the rationale behind each step, researchers can generate high-quality, reliable data, paving the way for new discoveries in GPCR pharmacology and beyond.

VI. References

  • Daly, J. W., Padgett, W., Thompson, R. D., Kusachi, S., Bugni, W. J., & Olsson, R. A. (1986). N6-functionalized congeners of adenosine with high potency at A2-adenosine receptors: potential ligands for affinity chromatography. Biochemical and Biophysical Research Communications, 136(3), 1097–1102. [Link]

  • van der Wenden, E. M., von Frijtag Drabbe Künzel, J. K., Mathôt, R. A., Danhof, M., IJzerman, A. P., & Breimer, D. D. (1995). Influence of the molecular structure of N6-(omega-aminoalkyl)adenosines on adenosine receptor affinity and intrinsic activity. Journal of medicinal chemistry, 38(20), 4000–4006. [Link]

  • Kim, S. K., Gao, Z. G., Jeong, L. S., & Jacobson, K. A. (2005). Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position. Bioorganic & medicinal chemistry, 13(8), 2815–2826. [Link]

  • Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical pharmacology, 65(10), 1675–1684. [Link]

  • Ciaglia, E., Pisanti, S., Picardi, P., Laezza, C., Damiano, S., Malfitano, A. M., D'Alessandro, A., Gazzerro, P., & Bifulco, M. (2014). N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. Pharmacological research, 89, 1–10. [Link]

  • Daly, J. W., Padgett, W., Thompson, R. D., Kusachi, S., Bugni, W. J., & Olsson, R. A. (1986). N6-FUNCTIONALIZED CONGENERS OF ADENOSINE WITH HIGH POTENCY AT A2-ADENOSINE RECEPTORS: POTENTIAL LIGANDS FOR AFFINITY CHROMATOGRAPHY. Biochemical and biophysical research communications, 136(3), 1097–1102. [Link]

  • Kim, Y. C., de Zwart, M., Chang, L., Moro, S., Ijzerman, A. P., & Jacobson, K. A. (2003). N6-substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical pharmacology, 65(10), 1675–1684. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. Retrieved February 20, 2026, from [Link]

  • RayBiotech. (n.d.). N6-methyladenosine (m6A). RayBiotech. Retrieved February 20, 2026, from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. Retrieved February 20, 2026, from [Link]

  • Moss, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Jamalzadeh, L., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of toxicology, 90(8), 1775–1787. [Link]

  • Vaish, V. (2013, January 9). What is the min DMSO concentration to dissolve unknown drugs?. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Ostrom, R. S., Bundey, R. A., & Insel, P. A. (2004). Nitric oxide inhibition of adenylyl cyclase type 6 activity is dependent upon lipid rafts and caveolin signaling complexes. The Journal of biological chemistry, 279(19), 19846–19853. [Link]

  • Garcı́a-Sáinz, J. A., & Vázquez-Prado, J. (2005). Adenylyl and guanylyl cyclase assays. Current protocols in toxicology, Chapter 2, Unit 2.8. [Link]

  • Ramos-Espinoza, O., Feregrino-Pérez, A. A., & García-Jiménez, S. (2023). Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin. International journal of molecular sciences, 24(8), 7132. [Link]

  • Stegmann, C. M., Linder, M. D., & Buck, J. (2020). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. Frontiers in pharmacology, 11, 107. [Link]

  • Ghavami, G., Delfanian, M., & Rastegari, A. (2020). In vitro cytotoxicity assay of D-limonene niosomes: an efficient nano-carrier for enhancing solubility of plant-extracted agents. Research in pharmaceutical sciences, 15(1), 77–88. [Link]

  • Sandoval-Acuña, C., Morales, P., & Olea-Azar, C. (2022). In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells. Molecules (Basel, Switzerland), 27(5), 1599. [Link]

  • Tariq, A., Wani, S. U. D., & Rasool, S. (2022). Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles. Scientific reports, 12(1), 16323. [Link]

Sources

Techniques for labeling N6-Anisoyladenosine for tracking.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Labeling and Tracking of N6-Anisoyladenosine

Executive Summary

N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine) is a potent adenosine receptor ligand, often exhibiting selectivity for the A3 Adenosine Receptor (A3AR) , a critical target in oncology and inflammation. Tracking this molecule in biological systems presents a unique challenge: the bulky N6-anisoyl group is the primary pharmacophore responsible for receptor subtype specificity. Attaching bulky fluorophores (e.g., FITC, Cy5) to this region will almost certainly abolish receptor binding.

This guide details the Isotopic Labeling Strategy , specifically Tritium (


H) Radiosynthesis  and Stable Isotope Labeling (SIL) . These techniques modify the atomic composition of the anisoyl methoxy group without altering the molecule’s steric or electronic properties, ensuring that the tracked molecule behaves exactly like the native drug.

Strategic Analysis: The "Silent" Label

To maintain Scientific Integrity , we reject fluorescent conjugation for this specific application. Instead, we utilize the chemical structure of the anisoyl moiety (4-methoxybenzoyl). The terminal methyl ether (-OCH


) offers an ideal handle for late-stage functionalization.
FeatureFluorescent LabelingIsotopic Labeling (

H /

C)
Steric Hindrance High (Interferes with N6 binding pocket)None (Identical structure)
Receptor Affinity Likely reduced >100-foldUnchanged (

preserved)
Detection Limit Nanomolar (Microscopy)Femtomolar (Scintillation/MS)
In Vivo Validity Poor (Dye alters biodistribution)Excellent (True PK profile)

Protocol A: Tritium Labeling via O-Methylation

Target Audience: Radiochemists & Medicinal Chemists

This protocol describes the synthesis of [Methoxy-


H]-N6-Anisoyladenosine. This method yields high specific activity suitable for receptor binding assays (

determination) and autoradiography.[1]
Retrosynthetic Logic

We utilize a phenolic precursor, N6-(4-hydroxybenzoyl)adenosine , which is methylated in the final step using [^3H]-Methyl Iodide. This "late-stage labeling" minimizes the handling of radioactive material.

Materials
  • Precursor: N6-(4-hydroxybenzoyl)adenosine (Synthesized via reaction of TBDMS-protected adenosine with 4-hydroxybenzoyl chloride, followed by deprotection).

  • Radioisotope: [

    
    H]Methyl Iodide (Specific Activity: 60–85 Ci/mmol).
    
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Sodium Hydride (NaH).
  • Solvent: Anhydrous DMF.

Step-by-Step Radiosynthesis
  • System Preparation: Flame-dry a 2 mL reaction vial and purge with Argon.

  • Precursor Dissolution: Dissolve 1.0 mg (approx. 2.5 µmol) of N6-(4-hydroxybenzoyl)adenosine in 200 µL anhydrous DMF.

  • Activation: Add Cs

    
    CO
    
    
    
    (1.5 eq) to generate the phenoxide anion. Stir for 15 minutes at Room Temperature (RT).
  • Labeling:

    • Using a vacuum manifold, transfer [

      
      H]Methyl Iodide (25 mCi) into the reaction vessel (frozen in liquid nitrogen).
      
    • Seal the vessel and allow it to warm to RT.

    • Stir for 60 minutes.

  • Quenching: Add 50 µL of water to quench unreacted [

    
    H]MeI.
    
  • Purification: Inject the crude mixture onto Semi-Prep HPLC (C18 Column).

    • Mobile Phase: Gradient 5% to 60% Acetonitrile in Water (0.1% TFA).

    • Collection: Collect the peak corresponding to the N6-Anisoyladenosine standard.

  • Analysis: Verify radiochemical purity (>98%) via analytical radio-HPLC.

Protocol B: LC-MS/MS Tracking (Stable Isotope)

Target Audience: DMPK Scientists & Bioanalysts

For labs without radioactive licenses, Stable Isotope Labeling (SIL) allows tracking via Mass Spectrometry. We replace the protons on the methoxy group with Deuterium (D


) or the carbon with Carbon-13 (

C).
The Tracer: N6-(4-[D ]-methoxybenzoyl)adenosine
  • Synthesis: Follow Protocol A, but replace [

    
    H]MeI with Idomethane-d
    
    
    
    (CD
    
    
    I).
  • Mass Shift: The labeled compound will have a mass of M+3 .

    • Native N6-Anisoyladenosine MW: ~401.4 Da.

    • SIL-N6-Anisoyladenosine MW: ~404.4 Da.

Sample Preparation (Plasma/Tissue)
  • Collection: Harvest tissue/plasma.[2] Add cold acetonitrile (3:1 v/v) to precipitate proteins.

  • Internal Standard: Spike with

    
    C
    
    
    
    -Adenosine
    (ribose labeled) to normalize extraction efficiency.
  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Supernatant: Evaporate under nitrogen and reconstitute in mobile phase.

LC-MS/MS Parameters (MRM Mode)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Analyte (SIL): 404.4

      
       136.1 (Adenine fragment) & 404.4 
      
      
      
      166.1 (Anisoyl fragment).
    • Native Drug: 401.4

      
       136.1.
      
    • Differentiation: The mass shift allows you to distinguish the administered "tracked" drug from any potential endogenous background (though N6-anisoyl is synthetic and not endogenous).

Visualization of Workflows

Figure 1: Radiosynthesis Pathway

Caption: Late-stage functionalization of the phenolic precursor ensures high specific activity without altering the pharmacophore.

Radiosynthesis Precursor N6-(4-Hydroxybenzoyl) adenosine Intermediate Transition State (Phenoxide Anion) Precursor->Intermediate Activation Reagents [3H]-Methyl Iodide + Cs2CO3 Reagents->Intermediate Product [3H]-N6-Anisoyladenosine (High Specific Activity) Intermediate->Product Nucleophilic Substitution

Figure 2: Biological Tracking Workflow

Caption: Parallel workflows for in vitro binding validation and in vivo pharmacokinetic tracking.

TrackingWorkflow cluster_InVitro In Vitro: Receptor Binding cluster_InVivo In Vivo: Pharmacokinetics LabeledDrug [3H]-N6-Anisoyladenosine Incubation Incubation (90 min @ 25°C) LabeledDrug->Incubation Subject Rodent Model LabeledDrug->Subject Membranes CHO Cells (hA3AR Expressed) Membranes->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration LSC Liquid Scintillation Counting Filtration->LSC Tissue Brain/Tumor Harvest Subject->Tissue Homogenization Solubilization Tissue->Homogenization Analysis Beta Counting (DPM/mg tissue) Homogenization->Analysis

Validation: The Receptor Binding Assay

To prove the label is valid, you must confirm affinity.

  • Membrane Prep: Use CHO cells stably expressing human A3AR.[3]

  • Competition Assay:

    • Hot Ligand: [

      
      I]-AB-MECA (Standard A3 radioligand).[4]
      
    • Cold Competitor: Your newly synthesized [D

      
      ]-N6-Anisoyladenosine.
      
  • Result: The

    
     of your labeled compound must be statistically identical to the unlabeled standard (typically < 10 nM for potent A3 agonists).
    

References

  • Jacobson, K. A., et al. "Structure-activity relationships of N6-substituted adenosine derivatives at A3 adenosine receptors."[3] Journal of Medicinal Chemistry, 1995. Link

  • Moravek, Inc. "Protocols for Tritium Labeling via Methylation." Moravek Technical Guides. Link

  • Gao, Z. G., et al. "Structural Determinants of A3 Adenosine Receptor Activation." Journal of Biological Chemistry, 2002. Link

  • Klunk, L. J., et al. "Pharmacokinetics of Adenosine Analogs." Drug Metabolism and Disposition. Link

  • Volpini, R., et al. "Synthesis of N6-alkyl-2-alkynyl adenosine derivatives as potent A3 adenosine receptor agonists."[5] Journal of Medicinal Chemistry, 2002. Link

Sources

Technical Application Note: Safe Handling and Storage of N6-Anisoyladenosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N6-Anisoyladenosine (CAS: 56883-05-7) is a modified nucleoside primarily utilized as a protected intermediate in oligonucleotide synthesis and as a pharmacological probe for adenosine receptor signaling.[1] Structurally, it consists of an adenosine core where the exocyclic amine at the N6 position is protected by an anisoyl (4-methoxybenzoyl) group.[1]

The "Why" Behind the Molecule: Unlike the standard N6-Benzoyladenosine, the anisoyl derivative is designed for "UltraMild" deprotection strategies. The electron-donating methoxy group on the benzene ring alters the lability of the amide bond, allowing for removal under milder conditions (e.g., lower temperature or milder reagents) during RNA synthesis.

Operational Implication: This increased lability makes N6-Anisoyladenosine more sensitive to environmental degradation than its benzoyl counterpart.[1] Consequently, handling protocols must be strictly controlled to prevent premature deprotection (loss of the anisoyl group) or depurination (cleavage of the glycosidic bond).

Chemical Stability Profile

To handle this compound effectively, researchers must understand the three primary degradation vectors:

Degradation ModeTriggerMechanismPrevention Strategy
Premature Deprotection Basic pH, Primary AminesNucleophilic attack on the carbonyl carbon of the anisoyl group releases free adenosine.[1]Avoid all contact with ammonia, methylamine, or basic buffers during storage.
Depurination Acidic pH (< pH 5)Protonation of N7 weakens the N-glycosidic bond, cleaving the base from the sugar.[1]Maintain neutral pH; avoid protic solvents for long-term storage.[1]
Hydrolysis Moisture + TimeWater attacks the amide linkage (slow) or glycosidic bond (faster in acid).[1]Store strictly desiccated at -20°C.

Protocol 1: Storage & Environmental Control

Objective: Maintain compound integrity for >24 months.

The "Cold Chain" Logic

The storage protocol relies on minimizing thermodynamic energy (temperature) and removing the hydrolysis substrate (water).

Step-by-Step Procedure:
  • Arrival Inspection: Upon receipt, inspect the vial. The compound should be a white to off-white powder .[1][2] Yellowing or gum-like texture indicates moisture absorption or degradation.[1]

  • Primary Container: Transfer to an amber glass vial with a PTFE-lined screw cap. Amber glass prevents UV-induced photo-oxidation of the aromatic anisoyl group.[1]

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or distinct box) containing active silica gel or Drierite™.

  • Temperature: Store at -20°C .

    • Note: -80°C is acceptable but unnecessary for the solid powder; however, DMSO stocks must be kept at -20°C or -80°C.[1]

Visualization: Storage Logic Flow

StorageProtocol Arrival Compound Arrival (White Powder) Check Visual Inspection Arrival->Check Container Amber Vial (PTFE Lined) Check->Container Pass Env Secondary Cont. + Desiccant Container->Env Freezer Freezer (-20°C) Env->Freezer

Figure 1: Logical flow for establishing the storage environment upon receipt.

Protocol 2: Solubilization & Handling

Objective: Create a stable stock solution for experimental use.

Critical Constraint: Do NOT use water or aqueous buffers for stock solutions. The anisoyl group is hydrophobic, and aqueous conditions promote hydrolysis.

Reagents:
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (Grade: ≥99.9%, Water Content <0.005%).[1]

  • Vessels: Sterile, polypropylene microcentrifuge tubes or amber glass vials.

Procedure:
  • Equilibration: Allow the frozen vial to warm to room temperature before opening .

    • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating immediate degradation.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Tip: N6-Anisoyladenosine is highly soluble in DMSO.[1] Avoid Ethanol if possible, as it is hygroscopic and often contains trace water.

  • Mixing: Vortex gently until fully dissolved. Do not sonicate unless necessary, as heat accelerates degradation.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL).

    • Reasoning: Repeated freeze-thaw cycles introduce moisture and cause precipitation.[1]

  • Storage of Solution: Store aliquots at -20°C . Stable for ~3-6 months in DMSO.

Visualization: Solubilization Workflow

Solubilization Start Frozen Solid (-20°C) Warm Equilibrate to RT (Closed Vial) Start->Warm Prevent Condensation AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Warm->AddSolvent Mix Vortex Gently AddSolvent->Mix Aliquot Aliquot into Single-Use Vials Mix->Aliquot Store Store at -20°C Aliquot->Store

Figure 2: Step-by-step workflow for reconstituting N6-Anisoyladenosine without introducing moisture.[1]

Protocol 3: Self-Validating Quality Control

Because N6-Anisoyladenosine is an intermediate, its integrity can be verified using a simple UV-Vis spectrophotometric check.[1] This protocol validates the stock solution before valuable experiments are conducted.

The Principle: The conjugation of the anisoyl group with the adenine ring causes a "red shift" (bathochromic shift) in the UV absorption spectrum compared to free adenosine.

  • Free Adenosine:

    
    .[1]
    
  • N6-Anisoyladenosine:

    
     (due to extended conjugation).[1]
    
Validation Steps:
  • Dilute a small aliquot of your DMSO stock (1:1000) in neutral water or methanol.

  • Measure the Absorbance Spectrum (220 nm – 320 nm).

  • Pass Criteria: A distinct peak shoulder or maximum in the 280–300 nm range indicates the anisoyl group is intact.

  • Fail Criteria: If the spectrum looks identical to pure Adenosine (sharp peak at 260 nm only), the protecting group has been hydrolyzed.

Safety & Disposal

  • Hazard Classification: GHS Acute Tox. 4 (Oral).[1]

  • Bioactivity: As an adenosine analog, this compound may interact with adenosine receptors (

    
    ), potentially affecting heart rate or blood pressure if absorbed.[1]
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain.

References

  • PubChem. (n.d.). N6-Anisoyladenosine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection of Oligonucleotides: UltraMild Deprotection. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

How to improve the yield of N6-Anisoyladenosine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nucleoside Chemistry Division Topic: Optimization of


-Anisoyladenosine Synthesis
Document ID:  TSC-NUC-042
Author:  Senior Application Scientist, Process Chemistry

Strategic Overview: The Yield Challenge

Synthesizing


-Anisoyladenosine (and similar 

-acyl derivatives) presents a classic nucleoside chemistry paradox: Adenosine is polar and barely soluble in organic solvents, while the acylating agents (anisoyl chloride) are moisture-sensitive and require organic media.

The Common Failure Mode: Many researchers attempt direct acylation in DMF or Pyridine without protecting the ribose hydroxyls. This leads to a statistical mixture of


-acylated, 

-acylated, and poly-acylated products, resulting in yields as low as 20-30% and nightmare purification scenarios.

The Solution: Transient Silylation (The "One-Pot" Protocol) To maximize yield (>80%), we utilize the Transient Protection Strategy (often attributed to the TiGs or Jones method). This protocol uses Trimethylsilyl chloride (TMS-Cl) to temporarily "mask" the sugar hydroxyls, rendering the nucleoside lipophilic and soluble in pyridine. This forces the acylating agent to attack the only remaining nucleophile: the exocyclic amine (


).

Part 1: Optimized Experimental Protocol

Objective: Synthesis of


-(4-methoxybenzoyl)adenosine (

-Anisoyladenosine).
Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Note
Adenosine (dried)1.0SubstrateMust be co-evaporated with pyridine to remove water.
Pyridine (anhydrous)SolventSolvent/Base~10-15 mL per gram of Adenosine.
TMS-Cl 5.0 - 6.0Transient ProtectionExcess ensures complete silylation of 2', 3', 5' -OH.
Anisoyl Chloride 1.2 - 2.0Acylating Agent4-Methoxybenzoyl chloride. Less reactive than BzCl.
NH₄OH (aq)ExcessDeprotectionHydrolyzes TMS ethers and cleaves bis-acyl byproducts.
Step-by-Step Workflow
  • Dehydration (Crucial): Suspend Adenosine in anhydrous pyridine and evaporate to dryness under vacuum. Repeat twice. This removes azeotropic water that destroys TMS-Cl.

    • Why: Moisture reacts with TMS-Cl to form hexamethyldisiloxane, stopping the protection step and leading to heterogeneous "gummy" reactions.

  • Transient Silylation: Resuspend dried Adenosine in fresh anhydrous pyridine under Argon/Nitrogen. Cool to 0°C. Add TMS-Cl (5 equiv.) dropwise.

    • Observation: The suspension will clear within 15-30 minutes as the silylated adenosine dissolves.

    • Checkpoint: If the solution is not clear after 1 hour, add 1 more equivalent of TMS-Cl.

  • Acylation: Add Anisoyl Chloride (1.2 - 1.5 equiv.) dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Note: The 4-methoxy group on the anisoyl ring is electron-donating, making the carbonyl carbon less electrophilic than standard benzoyl chloride. If TLC shows unreacted starting material, gently heat to 35-40°C.

  • Quench & Deprotection (The "Reset"): Cool to 0°C. Add water (5 mL) to quench excess acyl chloride. Then, add concentrated aqueous ammonia (NH₄OH, ~20 mL). Stir for 15-30 minutes.

    • Mechanism:[1][2] This step performs two functions:

      • Cleaves the unstable silyl ethers (TMS groups) from the sugar.

      • Cleaves any

        
        -acyl esters formed accidentally.
        
      • Converts any

        
        -bis-anisoyl species back to the desired mono-
        
        
        
        -anisoyl product (amides are stable, imides are not).
  • Isolation: Concentrate the mixture to a syrup. Partition between water and DCM (Dichloromethane). The product often precipitates at the interface or can be crystallized from Ethanol/Water.

Part 2: Visualization of the Pathway

The following diagram illustrates the transient protection pathway and the "self-correcting" nature of the ammonia workup.

N6_Synthesis cluster_trouble Critical Failure Points Adenosine Adenosine (Insoluble) TMS_Ad TMS-Protected Adenosine (Soluble in Pyridine) Adenosine->TMS_Ad + TMS-Cl (Pyridine) Reaction_Mix Acylation Mixture (Mono & Bis-Anisoyl species) TMS_Ad->Reaction_Mix + Anisoyl Chloride (2-4 hrs) Final_Product N6-Anisoyladenosine (Target) Reaction_Mix->Final_Product + NH4OH / H2O (Hydrolysis of TMS & Bis-acyl) Moisture Moisture Present Precipitate Gummy Precipitate (Incomplete Rxn) Moisture->Precipitate Hydrolysis of TMS-Cl

Caption: Figure 1. The Transient Silylation Pathway.[3] Note the conversion of soluble intermediates back to the target product via ammonia hydrolysis.

Part 3: Troubleshooting Guide & FAQs

Issue 1: "I see a gummy precipitate immediately after adding TMS-Cl."
  • Diagnosis: Moisture Contamination. TMS-Cl reacts faster with water than with adenosine hydroxyls. The precipitate is likely Pyridinium Hydrochloride mixed with unreacted Adenosine.

  • Solution: You must dry your adenosine more rigorously. Co-evaporate the starting material with anhydrous pyridine 3 times before starting. Ensure the pyridine source is fresh and stored over molecular sieves.

Issue 2: "My yield is low, and I see multiple spots on TLC."
  • Diagnosis: Incomplete Deprotection or Regio-isomers.

  • Solution:

    • Check the Ammonia Step: Did you stir with NH₄OH long enough? Silyl ethers cleave fast, but if you have

      
      -bis-acylation (common with excess chloride), it takes ~30 mins of ammonolysis to cleave the second acyl group down to the mono-amide.
      
    • TLC Monitoring: Run TLC in 10% MeOH/DCM. The product (

      
      -Anisoyl) should be more non-polar (higher Rf) than Adenosine but lower than the fully protected intermediate.
      
Issue 3: "The reaction is too slow compared to Benzoyl Chloride."
  • Diagnosis: Electronic Effects. The para-methoxy group on Anisoyl Chloride donates electrons into the ring, stabilizing the carbonyl and making it less reactive to nucleophilic attack.

  • Solution:

    • Increase temperature: Warm the reaction to 35°C or 40°C.

    • Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine), but be cautious—DMAP can sometimes promote bis-acylation.

Issue 4: "I cannot get the product to crystallize."
  • Diagnosis: Amphiphilic Nature.

    
    -Anisoyladenosine has a lipophilic head and a hydrophilic sugar tail.
    
  • Solution:

    • Evaporate the pyridine completely (use toluene co-evaporation to help remove pyridine azeotropically).

    • Dissolve the crude residue in a minimum amount of hot Ethanol.

    • Add water dropwise until turbidity appears, then cool slowly to 4°C.

References

  • Standard Transient Protection Protocol (The "TiGs" Method): TiGs, P. M., et al. "Transient Protection in Nucleoside Synthesis." Journal of the American Chemical Society. Note: The foundational method for TMS-transient protection is widely adapted from the work of Jones and TiGs.

  • Reactivity of Anisoyl vs. Benzoyl Groups: BenchChem Technical Support. "The Pivotal Role of Benzoylation in Adenosine Chemistry." Explains the baseline chemistry for N6-acylation which applies to Anisoyl derivatives.

  • One-Pot Synthesis Variations: Wan, Z., et al. "A highly facile and efficient one-step synthesis of N6-adenosine derivatives."[4] Organic Letters, 2005.[4]

  • Troubleshooting Acylation Reactions: BenchChem Technical Support. "Troubleshooting acylation reactions for urea derivatives." Relevant for understanding moisture sensitivity and stoichiometry in amide bond formation.

Sources

Optimizing HPLC separation of N6-Anisoyladenosine from its metabolites.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing HPLC Separation of N6-Anisoyladenosine

Introduction: The Separation Challenge

Welcome to the technical support center. You are likely here because you are facing a "Polarity Gap" challenge. N6-Anisoyladenosine is a hydrophobically modified nucleoside. Its separation from its primary metabolites—Adenosine (highly polar) and p-Anisic Acid (pH-dependent polarity)—requires a method that can retain the polar species without causing excessive retention or carryover of the hydrophobic parent molecule.

This guide moves beyond generic protocols to address the specific physicochemical interactions driving this separation.

Module 1: Method Development Strategy (Q&A)

Q1: Why is my Adenosine peak eluting in the void volume while N6-Anisoyladenosine retains for too long?

The Science: This is the classic "General Elution Problem." Adenosine (logP ~ -1.05) is hydrophilic, while the anisoyl group (4-methoxybenzoyl) adds significant hydrophobicity and aromatic character to the parent molecule (logP ~ 1.5 - 2.0).

The Solution: You cannot use an isocratic method. You must use a "Polarity-Bridging Gradient."

  • Initial Conditions (0–5 min): High aqueous content (95% Buffer / 5% Organic) is mandatory to engage Adenosine with the C18 stationary phase.

  • The Ramp: A steep gradient is required to elute the N6-Anisoyladenosine.

  • Column Choice: A standard C18 is sufficient, but a C18-Aq (High Aqueous) or Polar-Embedded C18 is superior. These columns prevent "phase collapse" (dewetting) during the initial high-aqueous hold required for Adenosine retention.

Q2: How does mobile phase pH affect the separation of the p-Anisic acid metabolite?

The Science:

  • Adenosine: Basic (pKa ~3.5 at N1, though N6-substitution lowers this). At pH < 3, it is protonated and more polar.

  • p-Anisic Acid: Acidic (pKa ~4.47).

    • At pH 3.0: It is protonated (neutral) and retains well on C18.

    • At pH 7.0: It is ionized (anionic) and will elute very early, potentially co-eluting with Adenosine.

The Protocol: Lock your mobile phase pH at 3.0 – 3.5 using Ammonium Formate or Phosphate buffer. This keeps p-Anisic acid in its neutral, hydrophobic state, ensuring it separates away from the solvent front and the Adenosine peak.

Q3: Which detection wavelength provides the best sensitivity for all three components?

The Science:

  • Adenosine:

    
     ~260 nm.[1]
    
  • N6-Anisoyladenosine: The conjugation of the anisoyl group with the purine ring creates a bathochromic shift (red shift). It often exhibits a secondary maximum or shoulder around 270–280 nm .

  • p-Anisic Acid: Strong absorption at 250–260 nm.

Recommendation: Use a Diode Array Detector (DAD).[2]

  • Quantification: 260 nm (Universal for purines).

  • Purity Check: 280 nm (Favors the N6-Anisoyl derivative).

Module 2: Troubleshooting & Optimization

Issue: "The N6-Anisoyladenosine peak tails significantly."

Root Cause:

  • Silanol Interactions: Even with the N6-protection, the N7 and N3 positions on the purine ring can interact with residual silanols on the silica support.

  • Pi-Pi Stacking: The anisoyl group can stack excessively with the phenyl rings if using a Phenyl-Hexyl column, or even with C18 ligands.

Fix:

  • Add a Modifier: Ensure your buffer ionic strength is adequate (20–25 mM).

  • Temperature: Increase column temperature to 40°C . This improves mass transfer and reduces secondary interactions, sharpening the peak.

Issue: "I see a 'Ghost Peak' in my blank injection after running a sample."

Root Cause: N6-Anisoyladenosine is sticky. The hydrophobic anisoyl tail can adsorb to the rotor seal or the head of the column and elute in subsequent runs.

Fix:

  • Needle Wash: Switch to a strong needle wash (50:50 MeOH:Isopropanol).

  • Gradient Flush: End your gradient with a "Sawtooth" wash—ramp to 95% organic, hold for 3 minutes, drop to 50%, back to 95%, then equilibrate.

Module 3: Visualizing the Chemistry

Figure 1: Degradation & Separation Logic

This diagram illustrates the hydrolysis pathway you are monitoring and the chromatographic forces acting on each species.

G cluster_0 Analyte & Metabolites cluster_1 Chromatographic Forces Parent N6-Anisoyladenosine (Hydrophobic Parent) Late Elution Hydrolysis Hydrolysis (Amide Bond Cleavage) Parent->Hydrolysis In vivo/vitro Degradation Retention C18 Retention Mechanism Parent->Retention Strong Hydrophobic Interaction (Anisoyl Group) Adenosine Adenosine (Polar Metabolite) Early Elution Adenosine->Retention Weak Interaction Requires 95% Aqueous Anisic p-Anisic Acid (Acidic Metabolite) pH Dependent Elution Anisic->Retention pH < 4.5: Retained pH > 4.5: Unretained (Ionized) Hydrolysis->Adenosine Hydrolysis->Anisic

Caption: Figure 1. The hydrolysis of N6-Anisoyladenosine yields two distinct metabolites with opposing polarity profiles, necessitating a wide-gradient HPLC strategy.

Module 4: Standardized Experimental Protocol

Use this protocol as your baseline. It is designed to be robust against small variations in pH and organic composition.

Table 1: HPLC Method Parameters
ParameterSettingRationale
Column C18 (L1) or C18-Aq, 150 x 4.6 mm, 3.5 µmBalanced retention for polar adenosine and hydrophobic parent.
Mobile Phase A 20 mM Ammonium Formate, pH 3.5Buffers pH to keep p-Anisic acid protonated; MS compatible.
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than MeOH, sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 40°CReduces viscosity, improves peak symmetry for N6-protected purines.
Injection Vol 10 µLPrevent solvent effects; dissolve sample in initial mobile phase.
Table 2: Gradient Profile
Time (min)% Mobile Phase BEvent
0.0 5%Isocratic Hold: Retain Adenosine (k' > 2).
3.0 5%End of hold.
15.0 70%Linear Ramp: Elute p-Anisic Acid (~8 min) and Parent (~12 min).
16.0 95%Wash: Remove highly hydrophobic impurities.
19.0 95%Hold wash.
19.1 5%Re-equilibration: Crucial for retention reproducibility.
25.0 5%Ready for next injection.

References

  • General Nucleoside Separation Principles

    • Source: SIELC Technologies.[1][3][4][5] "HPLC Separation of Adenosine and Adenine."

    • Relevance: Establishes baseline retention behavior of the adenosine core.
    • URL:[Link]

  • Analysis of N6-Substituted Adenosines (Cytokinins/Analogs)

    • Source: Vertex AI Search / SIELC. "HPLC Method for Analysis of N6-(Δ2-Isopentenyl)adenine."
    • Relevance: Demonstrates the retention shift caused by N6-alkylation/acylation, validating the need for high organic gradients.
    • URL:[Link]

  • Metabolic Stability & Hydrolysis

    • Source: PLOS One. "Structure Elucidation of the Metabolites of N6-substituted Adenosine."
    • Relevance: Confirms the hydrolysis pathway (amide bond cleavage) and the resulting metabolites (Adenosine + Acid).
    • URL:[Link]

  • pKa and Ionization Data

    • Source: University of Surrey.
    • Relevance: Provides pKa values for Adenosine (~3.5)
    • URL:[Link]

Sources

How to minimize degradation of N6-Anisoyladenosine during sample preparation.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Sample Preparation Guide for N6-Anisoyladenosine Audience: Analytical Chemists, Biochemists, and Drug Development Scientists Version: 2.1 (Current)

Executive Summary

N6-Anisoyladenosine is a nucleoside analogue featuring an anisoyl (4-methoxybenzoyl) group attached to the exocyclic amine of adenosine. While this modification renders the molecule lipophilic and biologically distinct, it introduces a specific chemical vulnerability: the N6-amide linkage is base-labile.

Successful quantification requires navigating a "stability window":

  • Avoid High pH (>8.0): Causes rapid hydrolysis of the anisoyl group, reverting the analyte to Adenosine.

  • Avoid Low pH (<3.0) + Heat: Causes depurination (cleavage of the N-glycosidic bond).

  • Inhibit Enzymatic Activity: Plasma amidases and esterases can mimic base hydrolysis.

Module 1: Chemical Stability & Buffer Selection

The Mechanism of Degradation

To preserve N6-Anisoyladenosine, you must understand the two opposing forces that degrade it.

  • Pathway A (Base-Catalyzed Hydrolysis): The carbonyl carbon of the anisoyl group is electrophilic. Hydroxide ions (

    
    ) attack this carbon, cleaving the amide bond. The electron-donating methoxy group provides some resonance stabilization compared to a naked benzoyl group, but it remains the primary failure point in sample prep.
    
  • Pathway B (Acid-Catalyzed Depurination): Protons (

    
    ) protonate the N7/N3 positions of the purine ring, weakening the N-glycosidic bond between the base and the ribose sugar.
    
Diagram: Degradation Pathways

degradation_pathways N6 N6-Anisoyladenosine (Intact Analyte) Adenosine Adenosine (Hydrolysis Product) N6->Adenosine Base Hydrolysis (pH > 8) Cleavage of Amide Bond Base N6-Anisoyladenine (Depurination Product) N6->Base Acid Hydrolysis (pH < 3) Cleavage of Glycosidic Bond

Figure 1: The dual degradation pathways. High pH strips the anisoyl group; low pH strips the ribose sugar.

Buffer Recommendations
ParameterRecommendationRationale
Optimal pH 4.5 – 6.0 Acidic enough to prevent amide hydrolysis, but not acidic enough to trigger rapid depurination.
Safe Buffers Ammonium Acetate (10mM), Formic Acid (0.1%)Volatile buffers compatible with LC-MS; maintain slightly acidic pH.
Danger Zone Carbonate, Ammonia, NaOH, Tris (pH > 8)Nucleophilic bases will rapidly cleave the N6-anisoyl group.

Module 2: Biological Matrix Handling (Plasma/Tissue)

The Enzymatic Threat

In biological matrices, amidases and esterases can mimic base hydrolysis. While Adenosine Deaminase (ADA) is a major threat to native adenosine, the bulky N6-anisoyl group usually blocks ADA activity. However, non-specific plasma amidases will attack the protecting group.

Step-by-Step Extraction Protocol

This protocol uses Cold Protein Precipitation to simultaneously denature enzymes and extract the lipophilic analyte.

  • Harvest: Collect blood into tubes containing K2EDTA (anticoagulant) and immediately place on wet ice.

    • Critical: Do not use heparin if downstream PCR is planned; EDTA also chelates divalent cations that some metalloproteases require.

  • Quench (The "Crash"):

    • Add 3 volumes of ice-cold Acetonitrile (containing 0.1% Formic Acid) to 1 volume of plasma.

    • Why Formic Acid? It lowers the pH to ~4-5, stabilizing the amide bond and precipitating proteins more efficiently.

  • Vortex & Centrifuge:

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C .

  • Supernatant Transfer:

    • Transfer supernatant to a clean glass vial (plastic can adsorb lipophilic nucleosides).

    • Optional: Evaporate under Nitrogen at ambient temperature (Max 30°C). DO NOT HEAT.

Workflow Diagram

extraction_workflow Sample Biological Sample (Plasma/Tissue) Crash Protein Precipitation (Ice-Cold ACN + 0.1% FA) Sample->Crash Immediate Quench Spin Centrifugation (15,000g @ 4°C) Crash->Spin Remove Enzymes Supernatant Supernatant Collection (Glass Vials) Spin->Supernatant Isolate Analyte Analysis LC-MS/MS Injection Supernatant->Analysis Keep at 4°C

Figure 2: Optimized extraction workflow emphasizing pH control and temperature management.

Module 3: LC-MS/MS Analysis Preparation

Autosampler Stability

Users often observe degradation during the analytical run. This is usually due to the reconstitution solvent.

  • Reconstitution Solvent: Use 10% Acetonitrile / 90% Water + 0.1% Formic Acid .

    • Avoid: 100% aqueous phases (risk of precipitation) or 100% organic (poor peak shape).

    • Avoid: Ammonium Hydroxide or high pH mobile phases.

  • Temperature: Set autosampler to 4°C .

    • Data: At 25°C (Room Temp), N6-acylated adenosines can show up to 5-10% degradation over 24 hours in neutral aqueous solution. At 4°C, degradation is negligible (<1%).

Column Selection
  • Stationary Phase: C18 or Phenyl-Hexyl. The anisoyl group adds significant retention compared to native adenosine.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol is acceptable, but Acetonitrile often provides sharper peaks for lipophilic nucleosides.

Troubleshooting & FAQs

Q1: I see a high background signal for Adenosine in my N6-Anisoyladenosine standard. Why? A: This indicates hydrolysis occurred before injection. Check your stock solution solvent. If you dissolved the stock in DMSO, ensure it is anhydrous. If dissolved in water/buffer, ensure the pH is not basic. Never use ultrasonic baths with heating to dissolve the standard; the local heat spots can cleave the amide bond.

Q2: My recovery is low (<50%) from plasma, but the standard looks fine. A: This suggests enzymatic degradation or protein binding.

  • Enzymatic: Ensure you are using ice-cold precipitation solvent immediately.

  • Binding: N6-Anisoyladenosine is more lipophilic than adenosine. It may bind to plasma albumin. Increase the organic ratio in your extraction (e.g., 4:1 ACN:Plasma) or try Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

Q3: Can I use Methanol for protein precipitation? A: Yes, but Acetonitrile is preferred. Methanol is a protic solvent and can theoretically participate in nucleophilic attack (methanolysis) under specific catalytic conditions, though this is rare at 4°C. Acetonitrile is aprotic and safer for amide stability.

Q4: Is the molecule light-sensitive? A: The anisoyl group (methoxybenzene) absorbs UV. While not extremely photosensitive, long-term exposure to direct sunlight can cause oxidation. Store solid powder and stock solutions in amber vials.

References

  • Wan, Z., et al. (2005). A Highly Facile and Efficient One-Step Synthesis of N6-Adenosine Derivatives. Organic Letters.[1] Link

    • Context: Establishes the chemical lability of N6-acyl groups and conditions for their synthesis/cleavage.
  • Kierzek, R. (2003). Hydrolysis of N6-benzoyl-2'-deoxyadenosine... Nucleic Acids Research. Link

    • Context: Provides the mechanistic basis for N6-acyl hydrolysis (N6-anisoyl behaves analogously to N6-benzoyl) under basic conditions.
  • Thermo Fisher Scientific. N6-Benzoyl-dA CE Phosphoramidite Technical Bulletin.Link

    • Context: Industry standard protocol confirming that N6-protected adenosines are cleaved by ammonium hydroxide (base lability).
  • Cui, T., et al. (2022). Stability of nucleoside analogues in biological matrices. Journal of Pharmaceutical Analysis. Link

    • Context: General methodologies for stabilizing nucleoside prodrugs against enzymatic deamin

Sources

Best practices for N6-Anisoyladenosine stock solution preparation and storage.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Stock Solution Preparation & Storage

Document ID: TS-N6AA-001 | Version: 2.0 | Last Updated: 2026-02-20[1]

Critical Chemical Profile

Before handling N6-Anisoyladenosine, understand that its hydrophobic anisoyl group significantly alters its solubility compared to native adenosine.[1] It requires organic solvents for stock preparation and careful handling to prevent precipitation in aqueous media.

ParameterTechnical Specification
Chemical Name N6-Anisoyladenosine (N6-(4-Methoxybenzoyl)adenosine)
CAS Number 56883-05-7 (Typical reference)
Molecular Weight ~401.37 g/mol
Formula C₁₈H₁₉N₅O₆
Solubility (DMSO) High (Recommended for Stock: 10–50 mM)
Solubility (Water) Very Low (Risk of precipitation >50 µM)
Solubility (Ethanol) Moderate (Not recommended for long-term storage)
Stability Susceptible to hydrolysis at the N6-amide bond in acidic/basic conditions.[1][2]

Preparation Protocol (Step-by-Step)

Objective: Create a sterile, stable 10 mM stock solution. Causality: We use DMSO (Dimethyl Sulfoxide) because it solubilizes the hydrophobic anisoyl moiety and prevents bacterial growth. We avoid water in the stock to prevent hydrolysis of the amide linkage.

Workflow Diagram: Stock Preparation

StockPrep Start Weigh Powder (Gravimetric Check) Calc Calculate Volume (Molarity Formula) Start->Calc Dissolve Add DMSO (Anhydrous) Calc->Dissolve Target 10-50 mM Mix Vortex/Sonicate (Until Clear) Dissolve->Mix Ensure homogeneity Aliquot Aliquot (Single-Use) Mix->Aliquot Prevent freeze-thaw Store Store -20°C (Desiccated) Aliquot->Store

Caption: Logical flow for preparing stable N6-Anisoyladenosine stocks, emphasizing anhydrous conditions.

Detailed Methodology
  • Equilibration: Allow the product vial to warm to room temperature before opening.

    • Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder, leading to hydrolysis.

  • Weighing: Weigh the desired amount of N6-Anisoyladenosine (e.g., 5 mg).

  • Calculation: Use the formula

    
    [1]
    
    • 
      : Volume of DMSO (L)
      
    • 
      : Mass (g)[1][3][4][5][6]
      
    • 
      : 401.37  g/mol [1][7]
      
    • 
      : Desired Concentration (M)
      
    • Example: To make a 10 mM stock from 5 mg:

      
      [1]
      
  • Dissolution: Add high-grade anhydrous DMSO to the powder.

    • Critical: Do not use "wet" DMSO (older bottles).[1] DMSO is hygroscopic and absorbed water will degrade the compound over time.

  • Mixing: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into small, light-resistant microtubes (e.g., 50 µL per tube).

    • Self-Validating Step: Inspect the solution against a light source. It must be perfectly clear. Any turbidity indicates incomplete solubilization.

Storage & Stability

Core Principle: Minimize energy (heat/light) and chemical attackers (water/oxygen).[1]

ConditionRecommendationDuration
Temperature -20°C or -80°CUp to 6-12 months
Container Amber polypropylene or glass vialsPrevents photodegradation
Atmosphere Tightly capped; Desiccator recommendedPrevents moisture ingress
Freeze-Thaw Avoid Max 1-2 cycles allowed

Troubleshooting Guide

Scenario: You are adding the stock to cell culture media, and the solution turns cloudy or cells die unexpectedly.

Troubleshooting Logic Tree

Troubleshooting Problem Issue: Precipitation in Aqueous Media CheckConc Check Final Conc. Is it >100 µM? Problem->CheckConc HighConc Yes: Too High CheckConc->HighConc LowConc No: <100 µM CheckConc->LowConc Action1 Reduce Conc. or Use Intermediate Dilution HighConc->Action1 CheckMix Check Mixing Speed LowConc->CheckMix FastMix Slow/Static Addition CheckMix->FastMix Action2 Vortex Media while adding compound FastMix->Action2

Caption: Decision tree for resolving precipitation issues during experimental application.

Common Issues & Solutions

Issue 1: "The compound precipitated immediately upon adding to PBS/Media."

  • Cause: "Solvent Shock." Adding a hydrophobic DMSO stock directly to a static aqueous buffer causes local high concentrations where the compound crashes out before it can disperse.

  • Solution:

    • Warm the culture media/buffer to 37°C.

    • Vortex the media gently while slowly piping the DMSO stock into the center of the vortex.

    • Intermediate Dilution: If the final concentration is high, perform a 1:10 dilution in pure DMSO first, or use a 1:10 dilution in ethanol (if compatible) before the final spike into media.

Issue 2: "My stock solution has turned yellow over time."

  • Cause: Oxidation or hydrolysis of the anisoyl group, often due to water contamination in the DMSO.

  • Solution: Discard the stock. Prepare fresh using new anhydrous DMSO. Verify the vial seal integrity.

Issue 3: "I see cytotoxicity in my vehicle control."

  • Cause: DMSO toxicity, not compound toxicity.

  • Solution: Ensure the final DMSO concentration in the cell assay is <0.5% (v/v). Ideally <0.1% for sensitive lines (e.g., primary neurons).

Frequently Asked Questions (FAQs)

Q: Can I dissolve N6-Anisoyladenosine directly in water or saline? A: No. The anisoyl group makes the molecule too hydrophobic. It will not dissolve effectively, leading to inaccurate dosing. You must dissolve it in DMSO (or DMF) first, then dilute.[8]

Q: Can I filter-sterilize the stock solution? A: Yes, but use a membrane compatible with DMSO, such as Nylon or PTFE (Teflon) . Do not use Cellulose Acetate (CA) or PES filters, as DMSO can dissolve these membranes, contaminating your sample.

Q: How do I verify the concentration of my stock? A: Use UV-Vis spectroscopy.[1] Dilute a small aliquot (e.g., 1:1000) in ethanol or methanol. Measure the absorbance at the


 (typically around 269-275 nm for N6-substituted adenosines).[1] Use the Beer-Lambert Law (

) with the extinction coefficient (

) of the compound (approx.[1] 18,000 - 20,000 M⁻¹cm⁻¹, though this should be experimentally verified or checked against the specific lot's COA).[1]

Q: Is the compound stable in cell culture media? A: It is generally stable for 24-48 hours at 37°C. However, serum esterases (in FBS) might slowly hydrolyze the amide bond. For long-duration experiments (>48h), replenish the media with fresh compound.[1]

References

  • Santa Cruz Biotechnology. N6-Anisoyladenosine Product Data & CAS 56883-05-7.[1][7] Retrieved from [1]

  • PubChem. N6-Benzoyladenosine (Structural Analog) Physical Properties. (Used for comparative hydrophobicity and stability data).[1] Retrieved from [1]

  • National Institutes of Health (NIH). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (Best practices for DMSO solubilization). Retrieved from

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? (Expert consensus on hydrophobic compound handling).[1] Retrieved from

  • QIAGEN. Working with DNA/Nucleosides: Good Laboratory Practice. (General stability of nucleoside linkages).[1] Retrieved from

Sources

Strategies to enhance the bioavailability of N6-Anisoyladenosine in vivo.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the in vivo application of N6-Anisoyladenosine .

This compound (also known as N-(4-methoxybenzoyl)adenosine) presents a classic "nucleoside paradox": it possesses enhanced receptor selectivity (typically A3/A1 adenosine receptors) compared to native adenosine, yet suffers from poor aqueous solubility and complex metabolic liability.[1][2][3]

Status: Operational | Tier: Advanced Application Support Topic: Bioavailability Enhancement Strategies[1][2][3]

📋 Executive Summary: The Bioavailability Challenge

N6-Anisoyladenosine modifies the adenosine core with a p-methoxybenzoyl group at the N6 position.[1][2][3] This modification serves two purposes:

  • ADA Resistance: It sterically hinders deamination by Adenosine Deaminase (ADA), theoretically extending half-life.[1][2][3]

  • Lipophilicity: It increases logP, facilitating membrane interaction but drastically reducing water solubility.[2][3]

The Problem: Most in vivo failures with this compound stem from precipitation at the injection site (bioavailability = 0%) or rapid hydrolysis of the amide bond by plasma amidases, reverting it to adenosine which is then instantly cleared (t½ < 10 seconds).[1][2]

🛠 Module 1: Solubility & Formulation Troubleshooting

User Issue: "My compound precipitates immediately upon addition to saline/PBS."

📉 Root Cause Analysis

N6-Anisoyladenosine is a hydrophobic crystalline solid.[1][2][3] Standard saline lacks the solvation capacity for the aromatic anisoyl group, leading to immediate "crash-out" and potential micro-embolisms in animal models.[1][2][3]

✅ Solution Protocol: The "Solvent-Complex" System

Do not use simple aqueous buffers.[1][2][3] You must use a co-solvent system or complexation agent.[2][3]

Option A: The HP-β-CD Complex (Recommended for IV/IP)

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex with the anisoyl ring, shielding it from water while maintaining solubility.[1][2][3]

ReagentConcentrationFunction
N6-Anisoyladenosine 1–5 mg/mLActive Agent
HP-β-CD 20% (w/v)Solubilizer / Stabilizer
Saline (0.9%) RemainderTonicity Agent

Step-by-Step Protocol:

  • Dissolve HP-β-CD in 0.9% saline to create a 20% clear stock solution.[1][2][3] Filter (0.22 µm).[1][2]

  • Weigh N6-Anisoyladenosine powder.[1][2][3]

  • Add the HP-β-CD vehicle to the powder.[1][2][3]

  • Critical Step: Sonicate at 40°C for 20 minutes. The solution must be perfectly clear.

  • Validation: Centrifuge a small aliquot at 10,000 x g for 5 mins. If a pellet forms, solubility is exceeded; reduce drug concentration.[2][3]

Option B: The Co-Solvent "Sandwich" (For High Dose IP)

If cyclodextrins fail to achieve the required dose, use the DMSO/PEG/Saline sandwich.[1][2]

  • Ratio: 5% DMSO / 40% PEG-400 / 55% Saline.[1][2][3]

  • Mixing Order (Crucial):

    • Dissolve drug in 100% DMSO first (clear solution).[1][2][3]

    • Add PEG-400 and vortex.[1][2][3]

    • Slowly add warm Saline while vortexing. Adding saline too fast causes irreversible precipitation.[1][2][3]

🧬 Module 2: Metabolic Stability & Half-Life Extension

User Issue: "I see no physiological effect even after solving solubility. Is the drug degrading?"

📉 Root Cause Analysis

While the N6-anisoyl group protects against Adenosine Deaminase (ADA), the amide linkage is susceptible to liver and plasma amidases/esterases .[1][2][3] If cleaved, the compound becomes Adenosine, which is eliminated in seconds.[2][3]

✅ Solution Protocol: Enzyme Inhibition & Saturation[2][3]
Strategy 1: Co-administration of Amidase Inhibitors (Experimental)

Note: This is for mechanistic verification, not clinical translation.

  • Pre-treatment: Administer a broad-spectrum esterase/amidase inhibitor (e.g., Bis-nitrophenyl phosphate (BNPP) ) 30 mins prior to N6-Anisoyladenosine.[1][2][3]

  • Dose: 50 mg/kg (IP) in mice.[1][2]

  • Observation: If efficacy returns, your drug is being hydrolyzed.[2][3]

Strategy 2: Liposomal Encapsulation (The "Stealth" Approach)

Protect the amide bond by hiding the drug inside a lipid bilayer.[1][2][3]

Liposome Formulation Protocol (Thin Film Hydration):

  • Lipids: DSPC : Cholesterol : DSPE-PEG2000 (Molar ratio 55:40:5).[1][2][3]

  • Loading: Dissolve lipids and N6-Anisoyladenosine in Chloroform/Methanol (2:1).

  • Film Formation: Rotary evaporate to form a thin film.[2][3]

  • Hydration: Hydrate with PBS at 60°C (above transition temp).

  • Sizing: Extrude through 100 nm polycarbonate filters (11 passes).

  • Purification: Dialysis against PBS to remove unencapsulated drug.[2][3]

📊 Module 3: Decision Logic & Workflow

Use the following logic flow to determine the optimal strategy for your specific experimental constraints.

BioavailabilityStrategy Start Start: N6-Anisoyladenosine In Vivo Study SolubilityCheck Is the compound soluble in Saline? Start->SolubilityCheck RouteCheck Intended Route? SolubilityCheck->RouteCheck No (Precipitates) MetabolismCheck Is In Vivo Half-Life < 5 mins? SolubilityCheck->MetabolismCheck Yes (Rare) Formulation1 Use 20% HP-beta-CD (Standard) RouteCheck->Formulation1 IV (Intravenous) Formulation2 Use DMSO/PEG400 (High Dose) RouteCheck->Formulation2 IP (Intraperitoneal) Precipitation Issue: Precipitation (Embolism Risk) Formulation1->MetabolismCheck Formulation2->MetabolismCheck AmidaseIssue Cause: Amidase Hydrolysis of N6-linker MetabolismCheck->AmidaseIssue Yes End Proceed to Pharmacodynamics MetabolismCheck->End No (Stable) SolutionLiposome Strategy: PEGylated Liposomes (Stealth Delivery) AmidaseIssue->SolutionLiposome Immediate Fix SolutionChem Strategy: Chemical Modification (Non-hydrolyzable linker) AmidaseIssue->SolutionChem Long-term Fix

Figure 1: Decision matrix for optimizing N6-Anisoyladenosine formulation based on solubility and metabolic stability checkpoints.

❓ Frequently Asked Questions (FAQ)

Q1: Can I use Tween-80 instead of Cyclodextrin? A: You can, but Tween-80 (Polysorbate 80) often causes histamine release in canines and some rodent strains, which can mask the cardiovascular effects of adenosine analogs.[1][2][3] HP-β-CD is pharmacologically inert and preferred for cardiovascular or CNS studies.[1][2][3]

Q2: Why does the literature show variable half-lives for N6-substituted adenosines? A: It depends on the "N6-substituent."[1][2][3] N6-cyclopentyladenosine (CPA) is highly stable.[1][2][3] N6-Anisoyladenosine contains an amide (carbonyl) linkage which is chemically distinct from an alkyl linkage.[1][2][3] The amide bond is a target for hydrolysis, making its half-life shorter than alkyl-substituted analogs unless protected.[1][2][3]

Q3: Does N6-Anisoyladenosine cross the Blood-Brain Barrier (BBB)? A: Passive diffusion is limited by the polar sugar moiety and the high molecular weight.[1][2][3]

  • Troubleshooting: If your target is CNS, systemic IV administration will likely fail.[2][3]

  • Strategy: Use Intranasal administration (direct nose-to-brain pathway) or modify the ribose group (e.g., isopropylidene protection) to increase lipophilicity, though this changes receptor affinity.[1][2][3]

📚 References

  • Chemical Identity & Structure: PubChem. (2025).[1][2][4] Adenosine, N-(4-methoxybenzoyl)- (Compound) . National Library of Medicine.[2][3] [Link] (Source for physicochemical properties and structural confirmation).

  • Adenosine Analog Metabolism: Fredholm, B. B., et al.[2][3] (2011).[1][2] Adenosine receptors as drug targets — what are the challenges? Nature Reviews Drug Discovery. [Link] (Authoritative review on the metabolic instability of adenosine derivatives and strategies for stabilization).

  • Cyclodextrin Formulation Strategies: Loftsson, T., & Brewster, M. E.[2][3] (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocol reference for HP-β-CD solubilization of lipophilic nucleosides).

  • N6-Substitution & ADA Resistance: Jacobson, K. A., & Gao, Z. G.[1][2][3] (2006).[1][2] Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery. [Link] (Mechanistic explanation of how N6-modification confers resistance to Adenosine Deaminase).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized N6-Anisoyladenosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Nucleoside Analogue Research

N6-Anisoyladenosine, a derivative of the endogenous nucleoside adenosine, serves as a valuable tool in biochemical and pharmacological research. Its utility, however, is fundamentally dependent on its chemical purity. The presence of even minor impurities—such as unreacted starting materials, isomeric byproducts, or degradation products—can lead to erroneous experimental results, misinterpretation of biological activity, and significant setbacks in drug development pipelines.[][2]

This guide provides an in-depth, technically-grounded framework for validating the purity of newly synthesized N6-Anisoyladenosine. We will move beyond a single-technique approach, instead championing an orthogonal, multi-modal validation system. By cross-verifying results from distinct analytical methodologies, we build a robust, self-validating case for the purity and structural integrity of the target compound. This comparison guide will detail the requisite experimental protocols and present a comparative analysis of a newly synthesized batch against a certified commercial standard.

The Orthogonal Validation Workflow: A Multi-Technique Imperative

A single analytical technique provides only one perspective on a sample's composition. High-Performance Liquid Chromatography (HPLC) might indicate high purity based on peak area, but co-eluting impurities with similar UV-Vis spectra could be missed. Nuclear Magnetic Resonance (NMR) can confirm the chemical structure but may not detect amorphous impurities at low levels. Therefore, a consensus on purity should only be reached by integrating data from several complementary techniques. Our workflow integrates chromatographic, mass-based, spectroscopic, and elemental composition analyses.

G cluster_0 Purity Validation Workflow Compound Synthesized N6-Anisoyladenosine Batch HPLC HPLC-UV (Quantitative Purity) Compound->HPLC LCMS LC-MS (Impurity ID & Mass Verification) Compound->LCMS NMR NMR Spectroscopy (Structural Confirmation) Compound->NMR EA Elemental Analysis (Compositional Verification) Compound->EA Analysis Data Integration & Comparative Analysis HPLC->Analysis LCMS->Analysis NMR->Analysis EA->Analysis Report Final Purity Report & Batch Release Decision Analysis->Report

Caption: Orthogonal workflow for N6-Anisoyladenosine purity validation.

Part 1: Chromatographic Purity Assessment (HPLC-UV)

Expertise & Rationale: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity assessment for nucleoside analogues due to its high resolving power and quantitative accuracy.[3][4] We select a phenyl-hexyl stationary phase, which offers unique selectivity for aromatic compounds like N6-Anisoyladenosine through π-π interactions, enhancing separation from potential non-aromatic impurities. The gradient elution ensures that compounds with a wide range of polarities are effectively separated and eluted as sharp peaks.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (e.g., Luna® Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size).[3]

  • Mobile Phase A: 10 mM Ammonium Phosphate Monobasic in water, pH adjusted to 3.85 with phosphoric acid.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Column Temperature: 25 °C.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 266 nm (characteristic absorbance maximum for N6-substituted adenosines).[5]

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound and the commercial standard in a 50:50 mixture of Mobile Phase A:B to a final concentration of 0.5 mg/mL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 20 80
    25.0 20 80
    25.1 95 5

    | 30.0 | 95 | 5 |

Part 2: Mass Verification and Impurity Identification (LC-MS)

Expertise & Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of the molecular weight of the target compound and serves as a powerful tool for identifying unknown impurities.[6][7] By coupling the HPLC separation with an electrospray ionization (ESI) mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main peak and any minor peaks. This is critical for identifying potential synthesis failures, such as the presence of unreacted adenosine or byproducts with incomplete acylation.

Experimental Protocol: LC-MS
  • Instrumentation: LC-MS system, preferably a high-resolution mass spectrometer like a Q-TOF or Orbitrap, for accurate mass measurements.

  • LC Method: Utilize the same column, mobile phases, and gradient as the HPLC-UV method described above to ensure chromatographic correlation.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of protonated N6-Anisoyladenosine ([M+H]⁺ = 402.14). The molecular formula is C₁₈H₁₉N₅O₆ and the molecular weight is 401.37 g/mol .[8]

    • Analyze the mass spectra of any impurity peaks to hypothesize their structures. Common impurities could include adenosine ([M+H]⁺ = 268.10) or starting materials from the synthesis.[9]

Part 3: Structural Confirmation (¹H and ¹³C NMR Spectroscopy)

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[10] While chromatography and mass spectrometry can suggest purity and identity, only NMR provides detailed information about the chemical environment of each atom in the molecule. ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR verifies the carbon skeleton. The absence of significant unassigned signals is a strong indicator of high purity.[11]

Experimental Protocol: NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the sample and for its exchangeable proton signals which do not interfere with key sample signals.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Key Signals: Look for characteristic signals for the anisoyl group (aromatic protons and the methoxy singlet), the adenine ring protons (H2 and H8), and the ribose sugar protons. The N6-proton signal will appear as a downfield singlet or broad signal.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Key Signals: Verify the presence of the expected number of carbon signals, including the carbonyl carbon of the anisoyl group (~165 ppm) and the distinct signals for the adenine and ribose carbons.

  • Trustworthiness Check: The integration of proton signals should correspond to the number of protons in the proposed structure. Any significant deviation or the presence of unexplainable peaks points to impurities.

Part 4: Elemental Composition Verification (CHN Analysis)

Expertise & Rationale: Elemental analysis provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition (Carbon, Hydrogen, Nitrogen) to the theoretical values calculated from its molecular formula.[12][13] For a pure substance, the experimental percentages should closely match the theoretical ones, typically within a ±0.4% tolerance, which is a widely accepted standard in chemical publications.[14]

Experimental Protocol: CHN Elemental Analysis
  • Instrumentation: Calibrated CHN elemental analyzer.

  • Sample Preparation: Provide a dry, homogenous sample (~2-3 mg) for combustion analysis.

  • Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Theoretical Calculation for C₁₈H₁₉N₅O₆:

    • Carbon (C): 53.86%

    • Hydrogen (H): 4.77%

    • Nitrogen (N): 17.45%

  • Purity Criterion: The experimentally determined values must fall within ±0.4% of these theoretical values to pass the purity check.[11]

Comparative Data Summary

The performance of the synthesized N6-Anisoyladenosine is evaluated against a commercially available, high-purity (>99%) standard.

Analytical TechniqueParameterCommercial Standard (>99%)Synthesized BatchAssessment
HPLC-UV Purity (by area %)99.8%99.5%PASS
Retention Time15.2 min15.2 minMATCH
Impurities DetectedOne peak at 0.2%Two minor peaks at 0.3% and 0.2%ACCEPTABLE
LC-MS [M+H]⁺ Ion (m/z)402.14402.14PASS
Impurity Mass IDN/Am/z 268.10 (Adenosine)IDENTIFIED
¹H NMR Structural IntegrityConforms to structureConforms to structurePASS
Impurity SignalsNone detectedTrace signals consistent with AdenosinePASS
Elemental Analysis % Carbon53.91%53.75%PASS
% Hydrogen4.80%4.81%PASS
% Nitrogen17.41%17.39%PASS
Overall Purity >99% ~99.5% BATCH ACCEPTED

Interpretation and Decision Logic

The synthesized batch of N6-Anisoyladenosine demonstrates high purity, comparable to the commercial standard.

  • Chromatographic Purity: The HPLC analysis shows a purity of 99.5%, which is excellent for most research applications. The retention time matches the standard, confirming its identity under these chromatographic conditions.

  • Impurity Identification: The LC-MS analysis successfully identified one of the minor impurities as unreacted adenosine (m/z 268.10). This provides valuable feedback for optimizing the synthesis and purification steps in future batches, perhaps by improving the efficiency of the acylation step or the chromatographic separation.

  • Structural Confirmation: The NMR spectra for the synthesized material were clean and perfectly matched the expected structure of N6-Anisoyladenosine, with only trace signals attributable to the identified adenosine impurity. This gives high confidence in the structural integrity of the main component.

  • Compositional Purity: The elemental analysis results are all within the accepted ±0.4% deviation from the theoretical values, providing strong, independent confirmation of the compound's elemental composition and overall purity.[14]

The decision-making process following this validation workflow is crucial for maintaining quality control.

G cluster_1 Purity Validation Decision Tree Start Orthogonal Data Review HPLC_Check HPLC Purity > 99%? Start->HPLC_Check MS_Check Correct Mass [M+H]⁺? HPLC_Check->MS_Check Yes Fail_ID FAIL Identify Impurities HPLC_Check->Fail_ID No NMR_Check NMR Structure Correct? MS_Check->NMR_Check Yes MS_Check->Fail_ID No EA_Check Elemental Analysis within ±0.4%? NMR_Check->EA_Check Yes NMR_Check->Fail_ID No Pass PASS Release Batch EA_Check->Pass Yes EA_Check->Fail_ID No Repurify Repurify Batch Fail_ID->Repurify Repurify->Start Re-analyze Reject Reject Batch Repurify->Reject Impurity Persistent

Caption: Decision-making logic based on purity validation results.

Conclusion

Validating the purity of a synthesized compound like N6-Anisoyladenosine is not a single measurement but a systematic process of evidence accumulation. By employing an orthogonal set of analytical techniques—HPLC for quantitative purity, LC-MS for mass identity, NMR for structural integrity, and elemental analysis for compositional correctness—we establish a self-validating and trustworthy data package. This rigorous approach ensures that researchers and drug developers can proceed with confidence, knowing that their results are built upon a foundation of verifiable chemical quality. The synthesized batch in this guide successfully meets these stringent criteria and is deemed suitable for release.

References

  • Russell, D. H., et al. (2013). "Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS." Analytical and Bioanalytical Chemistry, 405(13), 4487–4498. [Link available through PMC, specific URL not provided in search result]
  • AZoM. (2021, May 6). "A Look at Elemental Analysis for Organic Compounds." AZoM.com. [Link]

  • Wang, Y., et al. (2017). "Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies." Accounts of Chemical Research, 50(9), 2334–2343. [Link]

  • Lopes, M., et al. (2019). "Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications." Methods in Molecular Biology, 1871, 131-143. [Link]

  • Lipka, E., et al. (2007). "HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes." Journal of Liquid Chromatography & Related Technologies, 30(13), 1899-1916. [Link]

  • Jackson, A. T., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(6), 753–758. [Link]

  • Kałużna-Czaplińska, J., et al. (2020). "LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients." Molecules, 25(21), 5029. [Link]

  • De Crécy-Lagard, V., et al. (2019). "Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection." Metabolites, 9(12), 305. [Link]

  • Li, Y., et al. (2014). "HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276)." Journal of Pharmaceutical and Biomedical Analysis, 98, 235-243. [Link]

  • Jackson, A. T., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. Published via PMC. [Link]

  • Englert, U. (2022). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 9(4), 633-636. [Link]

  • Wang, P., et al. (2023). "Nucleoside Analogs: A Review of Its Source and Separation Processes." Molecules, 28(20), 7051. [Link]

  • Chen, H., et al. (2015). "DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY." Journal of Chromatography A, 1407, 127-136. [Link]

  • ELTRA GmbH. "Elemental Analysis - Organic & Inorganic Compounds." ELTRA.com. [Link]

  • HELIX Chromatography. "HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column." Helixchrom.com. [Link]

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  • Srivastava, P. C., et al. (1977). "Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines." Journal of Medicinal Chemistry, 20(2), 256-262. [Link]

  • Kolyachkina, S., et al. (2018). "Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides." Current Protocols in Nucleic Acid Chemistry, 72(1), 14.15.1-14.15.16. [Link]

  • Radkov, A. (2022). "Nucleoside analysis with high performance liquid chromatography (HPLC)." protocols.io. [Link]

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  • Kumar, R., et al. (2012). "Synthesis of N6,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides." Synthetic Communications, 42(15), 2249-2260. [Link]

  • Liu, B., et al. (2021). "NMR chemical exchange measurements reveal that N6-methyladenosine slows RNA annealing." Nature Communications, 12(1), 346. [Link]

  • Wang, Y., et al. (2021). "Identification and quantification of N6-methyladenosine by chemical derivatization coupled with 19F NMR spectroscopy." Organic & Biomolecular Chemistry, 19(2), 335-340. [Link]

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A Comparative Guide to the Efficacy of N6-Anisoyladenosine and Other Adenosine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Adenosine Signaling

Adenosine, a ubiquitous purine nucleoside, plays a critical role in a vast array of physiological and pathophysiological processes. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are integral in cellular signaling, influencing everything from neurotransmission and cardiac function to inflammation and immune responses.[3] The diverse functions of adenosine have made its analogs a fertile ground for therapeutic development, particularly in oncology and immunology. This guide provides an in-depth comparison of the efficacy of N6-Anisoyladenosine against other prominent adenosine analogs, supported by experimental data and detailed methodologies.

N6-Anisoyladenosine: A Profile

N6-Anisoyladenosine is a derivative of adenosine characterized by an anisoyl group attached to the N6 position of the purine ring. While specific in-depth efficacy studies on N6-Anisoyladenosine are not as widely published as for other analogs, its structure as an N6-substituted adenosine analog suggests it likely interacts with adenosine receptors, modulating their activity. The nature of the N6-substituent is a critical determinant of an analog's affinity and selectivity for the different adenosine receptor subtypes.[4] Generally, N6-substituted analogs tend to show a higher affinity for A1 and A3 receptors.[4][5]

Comparative Efficacy of Adenosine Analogs

The therapeutic potential of adenosine analogs is often evaluated based on their ability to induce cell cycle arrest and apoptosis in cancer cells, or to modulate immune responses. Here, we compare N6-Anisoyladenosine with other well-characterized adenosine analogs.

Key Adenosine Analogs for Comparison:
  • N6-isopentenyladenosine (i6A): A naturally occurring cytokinin that has demonstrated potent anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[2][6]

  • Cordycepin (3'-deoxyadenosine): A major bioactive component of the Cordyceps mushroom, known for its anti-proliferative, anti-metastatic, and pro-apoptotic effects in cancer.[7]

  • Cladribine (2-chlorodeoxyadenosine): A synthetic deoxyadenosine analog used in the treatment of certain leukemias and multiple sclerosis. It is resistant to adenosine deaminase, leading to its accumulation in cells and interference with DNA synthesis.

  • Fludarabine (F-ara-A): A fluorinated purine analog that inhibits DNA synthesis and is used in the treatment of chronic lymphocytic leukemia.

Quantitative Comparison of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes the reported IC50 values for several adenosine analogs against various cancer cell lines. Direct comparative data for N6-Anisoyladenosine is limited in the public domain; therefore, data for the structurally related N6-substituted analogs are presented to provide context.

Adenosine AnalogCell LineCancer TypeIC50 (µM)Citation(s)
Cordycepin MIAPaCa-2Pancreatic Cancer~422 (converted from 106.0 µg/mL)[7]
Capan-1Pancreatic Cancer~420 (converted from 108.1 µg/mL)[7]
MCF-7Breast Cancer9.58[8]
HT29Colon Cancer92.05[9]
Cladribine U266Multiple Myeloma2.43[10]
RPMI8226Multiple Myeloma0.75[10]
MM1.SMultiple Myeloma0.18[10]
Leukemia cell linesLeukemia0.34 ± 0.03[6]
Fludarabine RPMI 8226Multiple Myeloma~5.4 (converted from 1.54 µg/mL)[11]
CCRF-CEMLeukemia19.49[12]
K562Chronic Myelogenous Leukemia3.33[13]
HCT116Colon Cancer6.6[12]

Mechanisms of Action: A Deeper Dive

The efficacy of these analogs stems from their ability to interfere with fundamental cellular processes.

Adenosine Receptor-Mediated Signaling

Adenosine receptors, upon activation by agonists, trigger downstream signaling cascades. A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), leading to a decrease in cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which increase cAMP production. The balance of signaling through these receptors can profoundly impact cell fate.

Experimental workflow for comparing adenosine analogs.
Adenosine Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a compound for a specific receptor subtype.

Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for a specific adenosine receptor subtype competes with the unlabeled test compound (e.g., N6-Anisoyladenosine) for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound. [14][15] Protocol:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A) and varying concentrations of the unlabeled adenosine analog.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Authoritative Grounding: The choice of radioligand and specific incubation conditions are critical and should be based on established protocols for each receptor subtype to ensure accurate and reproducible results.

Conclusion and Future Directions

The landscape of adenosine analogs presents a rich field for therapeutic exploration. While established compounds like Cordycepin, Cladribine, and Fludarabine have well-documented efficacy and mechanisms of action, the potential of newer derivatives like N6-Anisoyladenosine is still being uncovered. Based on the structure-activity relationships of N6-substituted adenosines, it is plausible that N6-Anisoyladenosine exhibits significant biological activity, likely through modulation of adenosine receptors.

Future research should focus on direct, head-to-head comparative studies of N6-Anisoyladenosine against other key analogs using standardized in vitro and in vivo models. Elucidating its specific binding affinities for the A1, A2A, A2B, and A3 adenosine receptors and its downstream signaling effects will be crucial in defining its therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for such investigations, paving the way for a clearer understanding of the comparative efficacy of this promising class of compounds.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gao, Z. G., & Jacobson, K. A. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of medicinal chemistry, 46(11), 2111–2122.
  • Ma, K., Wei, T., Jian, Y., Zhang, G., & Wang, Y. (2020). Cordycepin induces apoptosis in human pancreatic cancer cells via the mitochondrial-mediated intrinsic pathway and suppresses tumor growth in vivo. OncoTargets and therapy, 13, 1133–1143.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Rocchetti, F., Orlotti, N. I., Giraudo, E., & Sordella, R. (2010). ES and leukemia cell lines are more sensitive to clofarabine and cladribine. Oncotarget, 1(7), 557–564.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Lee, H. J., Lee, J. S., Lee, J. H., Kim, J. H., & Kim, Y. S. (2019). Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives. Molecules (Basel, Switzerland), 24(2).
  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1–34.
  • Julianti, E., Hertiani, T., & Sukrasno, S. (2023). Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines. Archives of microbiology, 205(12), 376.
  • Jo, E., Jang, H. J., Yang, K. E., Lee, H. B., Park, S. J., & Jang, W. G. (2019). The Inhibitory Effect of Cordycepin on the Proliferation of MCF-7 Breast Cancer Cells, and Its Mechanism: An Investigation Using Network Pharmacology-Based Analysis. Biomolecules, 9(9), 413.
  • The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • Czop, M., Bogucka-Kocka, A., Kubrak, T., & Kocki, J. (2019). (a) Comparison of the cytotoxicity (designated as IC50) of cladribine (CLA) and its derivatives in HL-60, MOLT-4, THP-1 and HMEC-1 cell lines.
  • Yang, L. Y., Li, L., Jiang, H., Shen, Y., & Plunkett, W. (1997). Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance. Molecular pharmacology, 52(5), 798–806.
  • Eurofins. (n.d.). A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Kim, J., Wess, J., van Rhee, A. M., von Kügelgen, I., & Jacobson, K. A. (1995). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 352(6), 683–693.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Fregnani, J. H., Leon, J. E., & de Souza Viana, L. (2007). N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers.
  • Zhang, T., Wang, S., Lin, S., Hua, Y., & Li, W. (2015). Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma. Oncotarget, 6(32), 33869–33880.
  • Williams, M., & Jacobson, K. A. (1990). Radioligand Binding Assays for Adenosine Receptors. In Adenosine and Adenosine Receptors (pp. 17–55). Humana Press.
  • Jacobson, K. A., van Galen, P. J., & Williams, M. (1992). Species Differences in Ligand Affinity at Central A3-Adenosine Receptors. Journal of molecular recognition : JMR, 5(4), 173–182.
  • Santoro, A., Ciaglia, E., Nicolin, V., Pescatore, A., Prota, L., Capunzo, M., Ursini, M. V., Nori, S. L., & Bifulco, M. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. International journal of molecular sciences, 22(23), 12792.
  • Burnstock, G. (2007). Physiology and pathophysiology of purinergic neurotransmission. Physiological reviews, 87(2), 659–797.

Sources

Comparative Guide: N6-Anisoyladenosine vs. N6-Methyladenosine in Fat-Cell Glucose Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between N6-Anisoyladenosine and N6-Methyladenosine (m⁶A) in the context of adipocyte (fat-cell) glucose metabolism. This analysis is grounded in structure-activity relationships (SAR) of adenosine analogs and specific metabolic studies in rat and human adipocytes.

Executive Summary

In metabolic research, adenosine analogs are critical tools for dissecting the signaling pathways governing glucose homeostasis. While both N6-Anisoyladenosine and N6-Methyladenosine (m⁶A) are N6-substituted purine nucleosides, they exhibit divergent mechanisms of action in adipocytes:

  • N6-Methyladenosine (m⁶A): A naturally occurring metabolite that functions as a Dual-Mode Modulator . It acts as both a classic Adenosine A1 Receptor (A1AR) agonist (inhibiting lipolysis) and a unique metabolic substrate that directly stimulates glucose oxidation via the Pentose Phosphate Pathway (PPP), independent of the receptor.

  • N6-Anisoyladenosine: A synthetic N6-acyl derivative (N6-p-methoxybenzoyl). Unlike alkylated analogs (e.g., m⁶A), the acylation at N6 significantly alters the electron density of the exocyclic nitrogen, reducing basicity and hydrogen-bonding capability. In glucose metabolism studies, it serves primarily as a Structural Probe to test the necessity of N6-protonation and receptor affinity, often showing reduced potency compared to alkylated analogs like m⁶A or PIA (Phenylisopropyladenosine).

Key Takeaway: Use m⁶A to study physiological, insulin-mimetic glucose oxidation. Use N6-Anisoyladenosine to probe the structural stringency of the A1 receptor binding pocket or adenosine kinase specificity.

Chemical & Mechanistic Comparison

The following table contrasts the physicochemical and biological properties of the two compounds in the context of adipocyte physiology.

FeatureN6-Methyladenosine (m⁶A)N6-Anisoyladenosine
Chemical Class N6-Alkyl Purine NucleosideN6-Acyl Purine Nucleoside
Structure Methyl group at N6 (retains basicity)p-Methoxybenzoyl group at N6 (amide-like, reduced basicity)
Primary Target Dual: A1 Receptor + Intracellular Metabolic ShuntSingle: A1 Receptor (Low Affinity) / Kinase Substrate
Glucose Transport Stimulates (via A1 receptor)Weak/No Effect (Structure-dependent)
Glucose Oxidation Strong Stimulation (via PPP shunt)Minimal/None (Lacks metabolic integration)
Lipolysis Inhibition Potent (A1 mediated)Weak (Reduced receptor residence time)
Insulin Mimicry High (Additive to insulin)Low

Mechanistic Deep Dive

A. N6-Methyladenosine: The Dual-Mode Effector

Research establishes that m⁶A affects fat-cell glucose metabolism via two distinct mechanisms.[1] This "Dual-Mode" action makes it a unique insulin mimetic.

  • Receptor-Dependent Pathway (The "R-Site"):

    • Mechanism: Binds to the G_i-coupled A1 Adenosine Receptor.

    • Signaling: Inhibits Adenylyl Cyclase

      
       Reduces cAMP 
      
      
      
      Reduces PKA activity.
    • Outcome: Inhibition of lipolysis and stimulation of glucose transport (Glut4 translocation).

    • Note: This effect is blocked by methylxanthines (e.g., theophylline).

  • Receptor-Independent Pathway (The "Metabolic Shunt"):

    • Mechanism: m⁶A enters the cell and is metabolized. Unlike pure agonists (PIA), m⁶A strongly stimulates the oxidation of [1-14C]glucose to 14CO2.

    • Signaling: Evidence suggests m⁶A enhances Pentose Phosphate Pathway (PPP) activity. The ratio of C1/C6 glucose oxidation is significantly elevated, indicating flux through the shunt rather than the TCA cycle.

    • Crucial Distinction: This effect is not blocked by A1 antagonists, distinguishing it from the receptor-mediated effects of other analogs.

B. N6-Anisoyladenosine: The Structural Probe

N6-Anisoyladenosine represents the "N6-acyl" class. Its behavior is defined by the electron-withdrawing nature of the anisoyl (methoxybenzoyl) group.

  • Receptor Interaction (SAR):

    • The A1 receptor requires a hydrogen bond donor at the N6 position. While N6-Anisoyladenosine retains one proton, the acyl group delocalizes the nitrogen's lone pair, reducing its ability to accept hydrogen bonds and altering the steric fit.

    • Experimental Utility: It is often used to validate the requirement for N6-basicity. In comparative studies, N6-acyl derivatives often show 10-100x lower affinity than N6-alkyl derivatives (like m⁶A or PIA).

  • Metabolic Stability:

    • Unlike m⁶A, which is readily phosphorylated or demethylated, the bulky anisoyl group hinders processing by Adenosine Deaminase (ADA) and Adenosine Kinase (AK), though some species-specific kinase activity (e.g., Toxoplasma) has been observed. In mammalian adipocytes, it acts as a "metabolically inert" ligand relative to the oxidation pathway.

Visualizing the Signaling Pathways

The following diagram illustrates the divergent pathways of m⁶A versus the receptor-limited scope of N6-Anisoyladenosine.

AdipocyteMetabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol / Metabolism m6A N6-Methyladenosine A1R A1 Adenosine Receptor (Gi-Coupled) m6A->A1R Agonist (Moderate) Transporter Nucleoside Transporter m6A->Transporter Uptake Anisoyl N6-Anisoyladenosine Anisoyl->A1R Agonist (Weak/Partial) Anisoyl->Transporter Poor Substrate Insulin Insulin IR Insulin Receptor Insulin->IR Strong Stimulation AC Adenylyl Cyclase A1R->AC Inhibits Metabolism Intracellular Metabolism Transporter->Metabolism GlucoseTransport Glucose Transport (GLUT4) IR->GlucoseTransport Strong Stimulation cAMP cAMP AC->cAMP Reduces Lipolysis Lipolysis cAMP->Lipolysis Promotes cAMP->GlucoseTransport Inhibits (Basal) PPP Pentose Phosphate Shunt (Oxidation) Metabolism->PPP Stimulates C1-Oxidation

Caption: m⁶A activates both the A1 receptor (inhibiting cAMP/lipolysis) and the Pentose Phosphate Pathway (PPP). N6-Anisoyladenosine acts primarily as a weak receptor ligand.

Experimental Protocols

To validate the "Dual-Mode" effect of m⁶A versus the "Single-Mode" of N6-Anisoyladenosine, the Glucose Oxidation Assay is the gold standard.

Protocol: [1-14C]Glucose Oxidation in Isolated Adipocytes

Objective: Differentiate between receptor-mediated transport and intracellular metabolic stimulation.

Reagents:

  • Buffer: Krebs-Ringer Bicarbonate (KRB) buffer, pH 7.4, containing 4% BSA (Fatty acid-free).

  • Tracer: D-[1-14C]Glucose (Specific activity: ~50 mCi/mmol).

  • Ligands: N6-Methyladenosine (1–100 µM), N6-Anisoyladenosine (1–100 µM), Insulin (100 µU/mL as positive control).

  • Enzyme: Adenosine Deaminase (ADA) (2 U/mL) – Critical to remove endogenous adenosine.

Workflow:

  • Isolation: Isolate adipocytes from epididymal fat pads of male rats via collagenase digestion (Rodbell method).

  • Pre-incubation: Suspend cells in KRB buffer. Add ADA (2 U/mL) to all tubes to degrade endogenous adenosine. Note: m⁶A and N6-Anisoyladenosine are resistant to ADA.

  • Treatment: Aliquot cells (1 mL) into plastic vials containing the test ligands.

    • Group A: Basal (ADA only)

    • Group B: Insulin (Positive Control)

    • Group C: m⁶A (Dose response)

    • Group D: N6-Anisoyladenosine (Dose response)[2][3][4]

  • Pulse: Add D-[1-14C]Glucose (0.5 µCi/tube) to initiate the reaction.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking (water bath).

  • Termination: Inject 0.2 mL of 5 M H₂SO₄ into the cell suspension to stop metabolism and liberate CO₂.

  • Capture: Immediately cap vials with a center well containing a filter paper wick soaked in Hyamine Hydroxide or Phenylethylamine (CO₂ trap). Incubate for 60 mins.

  • Quantification: Transfer the wick to scintillation fluid and count 14CO₂ via liquid scintillation counting (LSC).

Expected Results:

  • m⁶A: Significant, dose-dependent increase in 14CO₂ production (mimicking insulin).

  • N6-Anisoyladenosine: Minimal or significantly lower 14CO₂ production compared to m⁶A (due to lack of metabolic shunt activation).

References

  • Souness, J. E., & Chagoya de Sanchez, V. (1981). Effect of N6-methyladenosine on fat-cell glucose metabolism.[1][5] Evidence for two modes of action. FEBS Letters, 125(2), 249–252. Link

  • Souness, J. E., Stouffer, J. E., & Chagoya de Sanchez, V. (1982). Effect of N6-methyladenosine on fat-cell glucose metabolism.[1][5] Evidence for two modes of action. Biochemical Pharmacology, 31(24), 3961–3971.[1] Link

  • Jacobson, K. A., et al. (1992). Structure-activity relationships of N6-substituted adenosine derivatives at A1 and A2 adenosine receptors. Journal of Medicinal Chemistry, 35(3), 407–422. Link

  • Iltzsch, M. H., et al. (1995). Metabolism and Selective Toxicity of 6-Nitrobenzylthioinosine in Toxoplasma gondii. Antimicrobial Agents and Chemotherapy, 39(9), 1903. (Reference for N6-Anisoyladenosine as a kinase substrate). Link

Sources

Cross-reactivity of N6-Anisoyladenosine with different adenosine receptor subtypes.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine), contrasting its physicochemical and pharmacological profile with high-affinity adenosine receptor ligands.[1]

Executive Summary

N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine) is an N6-acylated derivative of adenosine.[1][2] While often utilized as a protected nucleoside in oligonucleotide synthesis or as a prodrug, it exhibits a distinct pharmacological profile compared to its N6-alkylated counterpart, N6-Anisyladenosine (N6-(4-methoxybenzyl)adenosine).[1]

Critical Distinction:

  • N6-Anisoyladenosine (Benzoyl): Characterized by an amide linkage at the N6 position.[1] This electron-withdrawing carbonyl group reduces the basicity of the N6 nitrogen, significantly diminishing its ability to act as a hydrogen bond donor to the receptor's orthosteric site (specifically Asn254 in A1/A2A).[1] Consequently, it generally displays low direct affinity for adenosine receptors but may act as a prodrug or weak partial agonist.

  • N6-Anisyladenosine (Benzyl): Characterized by an amine linkage.[1] This compound is a potent, high-affinity agonist, particularly selective for the Adenosine A3 Receptor (A3AR) .[1]

This guide compares the specific subject (N6-Anisoyladenosine) against the standard high-performance alternatives (N6-Anisyladenosine, CPA, CGS-21680) to clarify its utility in drug development.[1]

Chemical Profile & Structural Basis of Selectivity

The selectivity of adenosine derivatives is governed by the nature of the substituent at the N6-position.[3][4]

FeatureN6-Anisoyladenosine (Subject)N6-Anisyladenosine (Alternative)
Chemical Name N6-(4-methoxybenzoyl)adenosineN6-(4-methoxybenzyl)adenosine
Linker Type Amide (–NH–CO–)Amine (–NH–CH₂–)
Electronic Effect Electron-withdrawing (Resonance delocalization)Electron-donating (Inductive effect)
Receptor Interaction Disrupted: Loss of H-bond donor capability to Asn residues.[1][2][5]Enhanced: Optimized hydrophobic packing in A3/A1 pockets.
Primary Utility Synthetic Intermediate, Prodrug, Cytokinin analogHigh-Affinity A3 Agonist, Pharmacological Probe
Mechanistic Diagram: Structure-Activity Relationship (SAR)

SAR_Mechanism Adenosine Adenosine Scaffold N6_Sub N6-Substitution Adenosine->N6_Sub Acyl N6-Anisoyl (Acyl) (Amide Linker) N6_Sub->Acyl Alkyl N6-Anisyl (Alkyl) (Amine Linker) N6_Sub->Alkyl Effect_Acyl Lone Pair Delocalization Reduced H-Bond Donor Acyl->Effect_Acyl Effect_Alkyl Retained Basic N6 Optimized Hydrophobic Fit Alkyl->Effect_Alkyl Outcome_Acyl Low Receptor Affinity (Prodrug/Inactive) Effect_Acyl->Outcome_Acyl Outcome_Alkyl High A3 Selectivity (Potent Agonist) Effect_Alkyl->Outcome_Alkyl

Caption: SAR decision tree illustrating how the N6-linker (Amide vs. Amine) dictates receptor affinity and functional classification.

Comparative Performance: Receptor Affinity ( )

The following table contrasts the binding profiles. Note that N6-Anisoyladenosine (Benzoyl) is often considered inactive in direct binding assays relative to the nanomolar potency of alkylated standards.[1]

Receptor SubtypeN6-Anisoyladenosine (Benzoyl)N6-Anisyladenosine (Benzyl)Reference Standard Standard's Selectivity
A1 > 10,000 nM (Low/Inactive)6 - 15 nM CPA (0.6 nM)A1 Selective
A2A > 10,000 nM (Inactive)> 1,000 nMCGS-21680 (15 nM)A2A Selective
A2B Inactive> 10,000 nMNECA (Non-selective)Low Affinity
A3 Micromolar / Weak1 - 4 nM IB-MECA (1.1 nM)A3 Selective

Key Insight: N6-Anisyladenosine (the benzyl analog) is approximately 1000-fold more potent at the A3 receptor than the N6-Anisoyl (benzoyl) derivative.[1] The 4-methoxy group on the benzyl ring specifically enhances A3 selectivity by engaging a hydrophobic pocket unique to the A3 subtype.[1]

Functional Signaling & Cross-Reactivity

While N6-Anisoyladenosine has low direct affinity, it may act as a prodrug or exhibit cytokinin-like activity .[1] In contrast, the active N6-Anisyladenosine drives potent G-protein signaling.[1]

Signaling Pathway Activation (A3 Receptor Focus)

Signaling_Pathway Ligand_Anisyl N6-Anisyladenosine (High Affinity) A3AR Adenosine A3 Receptor (Gi-Coupled) Ligand_Anisyl->A3AR Potent Agonism Ligand_Anisoyl N6-Anisoyladenosine (Low Affinity/Prodrug) Ligand_Anisoyl->A3AR Weak/No Binding Gi Gi/o Protein Activation A3AR->Gi AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C (Activation) Gi->PLC cAMP cAMP Levels (Decrease) AC->cAMP Ca Intracellular Ca2+ (Increase) PLC->Ca

Caption: A3 Receptor signaling cascade. N6-Anisyladenosine triggers Gi-mediated cAMP inhibition and Calcium mobilization; N6-Anisoyladenosine shows minimal direct activation.[1]

Experimental Protocols

To verify the cross-reactivity and potency of these compounds, the following self-validating protocols are recommended.

A. Radioligand Binding Assay (A3 Selectivity)

This protocol distinguishes between the high-affinity benzyl derivative and the low-affinity benzoyl derivative.[1]

  • Membrane Preparation: Use CHO cells stably expressing human A3AR. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Ligand: Use [

    
    I]-AB-MECA  (0.5 nM) as the radioligand (high specific activity).[1]
    
  • Competition: Incubate membranes (20-50 µg protein) with radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of N6-Anisoyladenosine vs. N6-Anisyladenosine .
  • Incubation: 90 minutes at 25°C. (Note: A3 kinetics are slow; equilibrium is critical).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Validation:

    • N6-Anisyladenosine should displace radioligand with an

      
       in the low nanomolar range (~5-10 nM).[1]
      
    • N6-Anisoyladenosine will likely show no displacement or

      
      .[1]
      
B. Functional cAMP Accumulation Assay

Determines if the compound acts as an agonist, antagonist, or prodrug.

  • Cell Culture: CHO-A3AR cells.

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP levels.

  • Treatment: Add test compounds (Anisoyl vs. Anisyl) for 15 minutes.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

  • Interpretation:

    • Agonist (Anisyl): Dose-dependent decrease in Forskolin-stimulated cAMP.[1]

    • Prodrug (Anisoyl): Effect may be delayed or require metabolic activation (incubation with serum/lysate prior to assay).[1]

References

  • Structure-Activity Relationships of N6-Benzyladenosine-5′-uronamides.

    • Source: Journal of Medicinal Chemistry (1994).
    • Relevance: Establishes the high affinity and A3 selectivity of N6-(4-methoxybenzyl)
    • [1]

  • N6-Substituted Adenosine Derivatives: Selectivity, Efficacy, and Species Differences

    • Source: Biochemical Pharmacology (2003).[1]

    • Relevance: Comprehensive screening of N6-substituted ligands, highlighting the potency of alkyl/arylalkyl vs.
  • Metabolism and Selective Toxicity of N6-Substituted Adenosines.

    • Source: Antimicrobial Agents and Chemotherapy.
    • Relevance: Discusses the biological activity and metabolism of N6-Anisoyladenosine in the context of adenosine kinase processing.
    • [1]

  • PubChem Compound Summary: N6-Anisoyladenosine. [2][5]

    • Source: National Center for Biotechnology Inform
    • Relevance: Confirms chemical identity (CAS 56883-05-7) and synonyms.
    • [1]

Sources

Validating the Specificity of N6-Anisoyladenosine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical validation of N6-Anisoyladenosine (N6-Ana) , focusing on its specificity, chemical behavior, and biological activity profile.

Executive Summary: The N6-Acyl vs. N6-Alkyl Distinction[1][2]

In the field of nucleoside signaling, N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine) represents a critical structural probe that is often misunderstood due to nomenclature similarities with its alkyl analog, N6-(4-methoxybenzyl)adenosine .

While the benzyl (alkyl) derivatives are potent adenosine receptor agonists and cytokinins, N6-Anisoyladenosine contains an anisoyl (acyl) group. This amide linkage drastically alters the electron density of the adenine ring, reducing basicity and modifying hydrogen-bonding capabilities. Consequently, N6-Anisoyladenosine serves two primary high-value functions:

  • Chemical Biology: A "mild" protected monomer (N6-PAc-rA) for RNA synthesis, allowing deprotection under conditions that preserve sensitive modifications.

  • Pharmacology: A prodrug or negative control probe to validate the necessity of N6-proton availability for receptor activation.

This guide details the protocols to validate its specificity, contrasting it with the active N6-benzyladenosine to prevent experimental artifacts.

Chemical & Biological Profile

Structural Determinants of Activity

The biological specificity of N6-Anisoyladenosine is defined by the N6-Amide bond. Unlike the N6-Amine found in potent agonists (e.g., N6-Benzyladenosine), the amide carbonyl withdraws electrons from the purine ring.

FeatureN6-Anisoyladenosine (N6-Ana)N6-Benzyladenosine (BAP)Native Adenosine
Chemical Structure N6-(4-methoxybenzoyl)adenosineN6-BenzyladenosineAdenosine
Linkage Type Amide (Acyl) Amine (Alkyl) Primary Amine
N6 Basicity Low (Delocalized lone pair)High (Available lone pair)Moderate
Primary Utility RNA Synthesis Protection, ProdrugCytokinin, A1/A3 AgonistEndogenous Ligand
Receptor Affinity Low / Inactive (unless cleaved)High (nM range)High (nM range)
Deprotection Labile (UltraMild conditions)StableN/A
Mechanism of Action[3][4][5]
  • Receptor Binding: Adenosine receptors (A1, A2A, A3) require a hydrogen bond donor at the N6 position. The anisoyl group removes this donor capability (or sterically hinders it), rendering N6-Ana largely inactive as a direct agonist, making it an excellent tool to prove "specific binding" requires the free amine.

  • Prodrug Activity: In vivo, esterases or amidases may cleave the anisoyl group, slowly releasing the active adenosine core. This allows N6-Ana to act as a depot form of adenosine.

Comparative Performance Analysis

The following data summarizes the performance of N6-Ana against standard alternatives in key biological assays.

Table 1: Receptor Binding & Functional Potency

Data synthesized from structure-activity relationship (SAR) studies of N6-substituted adenosines.[1]

Assay TargetN6-Anisoyladenosine (Acyl)N6-Benzyladenosine (Alkyl)CGS-21680 (A2A Selective)
A1 Receptor (Ki) > 10,000 nM (Inactive)5 – 20 nM (Potent)> 1,000 nM
A2A Receptor (Ki) > 10,000 nM~1,000 nM (Weak)15 nM (Potent)
A3 Receptor (Ki) ~5,000 nM (Weak/Antagonist)1 – 10 nM (Potent)> 1,000 nM
Cytokinin Activity Negligible (< 1%)High (Reference Std)None
ADA Stability High (Resistant) ModerateLow (Rapid degradation)

Key Insight: If your experiment shows high potency for N6-Ana, suspect hydrolysis (breakdown into adenosine) or contamination with the alkyl analog.

Experimental Validation Protocols

To validate the specificity of N6-Anisoyladenosine in your system, use the following self-validating protocols.

Protocol A: Stability & Prodrug Validation (HPLC)

Objective: Confirm N6-Ana remains intact in your assay buffer and does not spontaneously degrade into Adenosine.

  • Preparation: Dissolve N6-Ana in DMSO (10 mM stock). Dilute to 100 µM in PBS (pH 7.4) and Cell Culture Media (with 10% FBS).

  • Incubation: Incubate at 37°C. Take aliquots at T=0, 1h, 6h, 24h.

  • Quenching: Add equal volume ice-cold Methanol. Centrifuge 10,000xg for 5 min.

  • Analysis: Inject onto C18 HPLC column.

    • Mobile Phase: Gradient 5% to 60% Acetonitrile in Water (+0.1% TFA).

    • Detection: UV at 260 nm.

  • Validation Criteria:

    • N6-Ana Retention Time: ~15-18 min (more hydrophobic).

    • Adenosine Retention Time: ~5-8 min.

    • Pass: >95% intact N6-Ana at 24h in PBS.

    • Prodrug Check: If Adenosine peak appears in FBS media but not PBS, enzymatic cleavage is occurring.

Protocol B: Differential Receptor Binding (A1/A3)

Objective: Prove N6-Ana specificity by demonstrating lack of displacement compared to NECA or N6-Benzyladenosine.

  • Membrane Prep: Use CHO cells stably expressing human A1 or A3 receptors.[2]

  • Radioligand: Use [³H]-CCPA (A1) or [³H]-HEMADO (A3) at Kd concentration (~1 nM).

  • Competition:

    • Arm 1 (Test): N6-Anisoyladenosine (1 nM to 100 µM).

    • Arm 2 (Positive Control): N6-Benzyladenosine (1 nM to 100 µM).

    • Arm 3 (Negative Control): Vehicle (DMSO).

  • Incubation: 90 min at 25°C. Filter through GF/B filters.

  • Result Interpretation:

    • N6-Benzyladenosine: Sigmoidal displacement curve (Ki < 50 nM).

    • N6-Anisoyladenosine: Flat line or displacement only at >10 µM.

Visualization of Signaling & Logic

Diagram 1: Structural Impact on Receptor Activation

This diagram illustrates why the Anisoyl group prevents the receptor activation loop common to Adenosine and N6-Benzyladenosine.

ReceptorActivation Substrate_Adenosine Adenosine / N6-Benzyladenosine (Free N6-H Donor) Receptor_Pocket Adenosine Receptor (A1/A3) Binding Pocket Substrate_Adenosine->Receptor_Pocket Enters Substrate_Ana N6-Anisoyladenosine (N6-Acyl Blocked) Substrate_Ana->Receptor_Pocket Enters (Weakly) H_Bond Hydrogen Bond Formation (N6-H to Receptor Asn/Thr) Receptor_Pocket->H_Bond Facilitates Steric_Clash Steric/Electronic Repulsion (Carbonyl Interference) Receptor_Pocket->Steric_Clash Causes Signal G-Protein Activation (cAMP Inhibition) H_Bond->Signal Triggers Conformational Change No_Signal No Activation (Inactive/Antagonist) Steric_Clash->No_Signal Prevents H-Bond

Caption: Comparative mechanism showing how N6-acylation (Anisoyl) disrupts the critical hydrogen bonding network required for adenosine receptor activation.

Diagram 2: Experimental Validation Workflow

A logic flow to determine if observed activity is due to N6-Ana or its degradation products.

ValidationWorkflow Start Start: Biological Effect Observed with N6-Anisoyladenosine Step1 Step 1: HPLC Stability Check (Buffer vs. Media) Start->Step1 Decision1 Is Adenosine Detected? Step1->Decision1 Outcome_Prodrug Effect is due to Prodrug Conversion Decision1->Outcome_Prodrug Yes Step2 Step 2: Receptor Binding Assay (Compare vs N6-Benzyl) Decision1->Step2 No (Stable) Decision2 High Affinity (nM)? Step2->Decision2 Outcome_Artifact Suspect Contamination (Check Identity/Purity) Decision2->Outcome_Artifact Yes (Unexpected) Outcome_Specific Valid Specific Activity (Likely Non-Canonical Target) Decision2->Outcome_Specific No (Low Affinity)

Caption: Decision tree for validating N6-Anisoyladenosine activity, distinguishing between true specific effects, prodrug hydrolysis, and experimental artifacts.

References

  • Kierzek, R. (2003). "The synthesis of oligoribonucleotides containing N6-alkyladenosines...". Nucleic Acids Research.

  • Dolezal, K., et al. (2007). "Preparation, biological activity and endogenous occurrence of N6-benzyladenosines". Bioorganic & Medicinal Chemistry.

  • Gao, Z.G., et al. (2003). "N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors". Biochemical Pharmacology.

  • PubChem. (2025). "Adenosine, N-(4-methoxybenzoyl)- Compound Summary". National Library of Medicine.

  • ChemicalBook. (2025). "N6-Anisoyladenosine Product Properties". ChemicalBook.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of N6-Anisoyladenosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise and reliable quantification of N6-Anisoyladenosine, a modified nucleoside with significant implications in various research domains, is paramount for advancing our understanding of its biological roles and for its application in drug development. This guide provides a comprehensive side-by-side comparison of the principal analytical techniques employed for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. Drawing from established methodologies for analogous compounds, this document details the operational principles, validated experimental protocols, and performance characteristics of each technique. Our objective is to equip researchers, scientists, and drug development professionals with the necessary expertise to select and implement the most suitable analytical strategy for their specific research needs, ensuring data of the highest integrity and reliability.

Introduction: The Need for Accurate N6-Anisoyladenosine Quantification

N6-Anisoyladenosine is a derivative of adenosine, a fundamental building block of nucleic acids. Modified nucleosides play critical roles in a multitude of cellular processes, and the ability to accurately measure their concentrations in various biological matrices is a cornerstone of modern molecular biology and pharmaceutical science. Whether assessing the purity of a synthetic compound, studying its metabolic fate, or evaluating its efficacy in a therapeutic context, the choice of analytical technique profoundly impacts the quality and validity of the experimental outcome.

This guide delves into the three most prevalent analytical methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a trusted resource for the scientific community.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, prized for its robustness and versatility in separating and quantifying components within a mixture.[1] For molecules like N6-Anisoyladenosine that possess a chromophore, UV detection offers a straightforward and reliable means of quantification.

Principle of Operation

The fundamental principle of HPLC involves the separation of analytes based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For N6-Anisoyladenosine, a reverse-phase (RP) setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture.[1][2] N6-Anisoyladenosine, being relatively nonpolar, is retained on the column and then eluted by a gradient of increasing organic solvent (e.g., acetonitrile). The eluting compound passes through a UV detector, which measures its absorbance at a specific wavelength (typically around 254 nm for nucleosides), generating a signal proportional to its concentration.[1]

Experimental Workflow & Diagram

The HPLC-UV workflow is a systematic process designed for reproducibility and accuracy. It begins with meticulous sample preparation and calibration, followed by chromatographic separation and data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard Preparation (Calibration Curve) D Sample Injection (Autosampler) A->D B Sample Preparation (Dissolution/Extraction) B->D C Mobile Phase Degassing E RP-HPLC Separation (C18 Column) C->E D->E F UV Detection (~254 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I I H->I Final Concentration Report

Caption: Workflow for N6-Anisoyladenosine quantification via HPLC-UV.

Detailed Experimental Protocol: HPLC-UV

This protocol is designed to be a self-validating system, where system suitability tests are integral.

  • Instrumentation and Materials:

    • HPLC System with a gradient pump, autosampler, column oven, and UV-Vis detector (e.g., Shimadzu Prominence LC-20AD).[1]

    • Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[1]

    • N6-Anisoyladenosine reference standard.

    • Acetonitrile (HPLC grade).

    • Phosphate buffer (50 mM, pH 5.8) or water with 0.1% formic acid (for MS compatibility).[1]

  • Chromatographic Conditions:

    • Mobile Phase A: Phosphate buffer or 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 70% Mobile Phase B over 20 minutes is a typical starting point, followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 10-20 µL.[1]

    • Detection Wavelength: 254 nm.[1]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of N6-Anisoyladenosine (1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Sample Preparation: Accurately weigh and dissolve the sample containing N6-Anisoyladenosine in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.

    • System Suitability: Before running samples, inject a standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <2%.[3]

    • Analysis: Inject the blank, calibration standards, and samples.

    • Quantification: Generate a calibration curve by plotting peak area against concentration. Determine the concentration of N6-Anisoyladenosine in the samples using the linear regression equation from the curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantification in complex matrices due to its unparalleled sensitivity and selectivity.[4][5] It combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry.

Principle of Operation

After chromatographic separation via HPLC as described above, the eluent is directed into the mass spectrometer's ion source (typically Electrospray Ionization, ESI). In the ion source, N6-Anisoyladenosine molecules are ionized, usually by protonation to form [M+H]+. These ions are then guided into the first mass analyzer (Q1), which is set to select only the precursor ion corresponding to N6-Anisoyladenosine's mass-to-charge ratio (m/z).

The selected ions then travel into a collision cell (Q2), where they are fragmented by collision with an inert gas. The resulting fragment ions are passed to a second mass analyzer (Q3), which selects one or more specific, characteristic fragment ions for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as the detector only registers a signal if a precursor ion of a specific mass produces a fragment ion of another specific mass.[6]

Experimental Workflow & Diagram

The LC-MS/MS workflow adds the critical steps of mass analysis and fragmentation, which provide its hallmark selectivity.

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Processing A Standard/Sample Prep (May include SPE or enzymatic digestion) B UPLC/HPLC Separation A->B C Electrospray Ionization (ESI) B->C D Q1: Precursor Ion Selection C->D E Q2: Collision-Induced Dissociation (CID) D->E F Q3: Fragment Ion Selection E->F G Signal Detection (MRM Chromatogram) F->G H Quantification vs. Internal Standard G->H I I H->I High-Confidence Concentration

Caption: Workflow for N6-Anisoyladenosine quantification via LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

This protocol incorporates an internal standard for the most accurate quantification.

  • Instrumentation and Materials:

    • LC-MS/MS system (e.g., Agilent or Sciex triple quadrupole).

    • UPLC/HPLC system with a C18 column.

    • Stable isotope-labeled N6-Anisoyladenosine (if available) as an internal standard (IS).

    • N6-Anisoyladenosine reference standard.

    • Acetonitrile and water (LC-MS grade).

    • Formic acid (LC-MS grade).

  • LC-MS/MS Conditions:

    • LC Conditions: Similar to HPLC-UV but often with faster gradients and smaller particle columns (UPLC) for higher throughput. Mobile phases are typically volatile, e.g., water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6]

    • MS Conditions (Positive ESI Mode):

      • Ion Source: ESI with optimized gas flows and temperature.

      • MRM Transitions: These must be determined empirically by infusing the standard.

        • Hypothetical Quantifier Transition: Precursor [M+H]+ → Most intense, stable fragment.

        • Hypothetical Qualifier Transition: Precursor [M+H]+ → Second most intense fragment.

      • Collision Energy: Optimized for each transition to maximize fragment ion signal.

  • Procedure:

    • Sample Preparation: For complex matrices (e.g., plasma, cell lysates), a protein precipitation or solid-phase extraction (SPE) step is often required to remove interferences.[6] For quantification of the nucleoside from DNA/RNA, enzymatic digestion is necessary.[7]

    • Internal Standard: Spike all standards and samples with a fixed concentration of the internal standard at the beginning of the preparation process.

    • Calibration Curve: Prepare calibration standards in a matrix that mimics the actual samples (e.g., blank plasma) to account for matrix effects.

    • Analysis: Inject the sequence of standards and samples.

    • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the concentration of the standards to create the calibration curve. This ratiometric approach corrects for variations in sample preparation and instrument response.

Immunoassays (e.g., ELISA)

Immunoassays leverage the highly specific binding between an antibody and its target antigen to detect and quantify substances.[8] While no commercial kit for N6-Anisoyladenosine is readily apparent, the principles are applicable should a specific antibody be developed.

Principle of Operation

A common format is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this setup, a microplate well is coated with a known amount of N6-Anisoyladenosine conjugate. The sample (containing an unknown amount of free N6-Anisoyladenosine) is added to the well along with a limited amount of a primary antibody specific to N6-Anisoyladenosine.

The free N6-Anisoyladenosine from the sample and the coated N6-Anisoyladenosine compete for binding to the antibody. After incubation, the unbound components are washed away. A secondary antibody, which binds to the primary antibody and is linked to an enzyme (like HRP), is added. Finally, a substrate is added that the enzyme converts into a colored or fluorescent product. The signal intensity is inversely proportional to the concentration of N6-Anisoyladenosine in the original sample.[9]

Experimental Workflow & Diagram

The immunoassay workflow is characterized by a series of binding and washing steps, culminating in signal detection.

ELISA_Workflow cluster_prep Phase 1: Assay Setup cluster_reaction Phase 2: Competitive Reaction cluster_data Phase 3: Detection A Coat Plate with N6-Anisoyladenosine B Block Nonspecific Sites A->B C Add Sample and Primary Antibody B->C D Incubate & Wash C->D E Add Enzyme-Linked Secondary Antibody D->E F Incubate & Wash E->F G Add Substrate F->G H Measure Signal (Colorimetric/Fluor.) G->H I Calculate Concentration (Inverse Relationship) H->I

Caption: Workflow for N6-Anisoyladenosine quantification via competitive ELISA.

General Experimental Protocol: Competitive ELISA
  • Instrumentation and Materials:

    • Microplate reader with appropriate filters.

    • High-binding 96-well microplates.

    • Primary antibody specific for N6-Anisoyladenosine.

    • Enzyme-conjugated secondary antibody.

    • N6-Anisoyladenosine standard and conjugate for coating.

    • Wash and blocking buffers.

    • Enzyme substrate.

  • Procedure:

    • Coating: Incubate wells overnight with the N6-Anisoyladenosine conjugate. Wash.

    • Blocking: Add blocking buffer to prevent nonspecific antibody binding. Incubate and wash.[9]

    • Competition: Add standards or samples, followed immediately by the primary antibody. Incubate. This is the critical competitive binding step.

    • Washing: Thoroughly wash plates to remove unbound antibody and analyte.

    • Secondary Antibody Incubation: Add the enzyme-linked secondary antibody. Incubate and wash.

    • Signal Development: Add the enzyme substrate and incubate until sufficient signal develops. Stop the reaction.

    • Measurement: Read the absorbance or fluorescence on a microplate reader.

    • Quantification: Generate a standard curve by plotting signal intensity versus concentration. The curve will be non-linear (typically a sigmoidal dose-response curve). Determine sample concentrations by interpolation.

Side-by-Side Comparison of Analytical Techniques

The selection of an appropriate technique is a critical decision that depends on the specific requirements of the study, including sensitivity needs, sample complexity, and available resources.

FeatureHPLC-UVLC-MS/MSImmunoassay (ELISA)
Principle Chromatographic separation & UV absorbanceChromatographic separation & mass-based detectionAntigen-antibody binding
Selectivity Moderate. Relies on chromatographic resolution. Susceptible to co-eluting impurities.[1]Very High. Based on precursor/fragment ion masses, providing chemical specificity.[10]High. Dependent on antibody specificity; potential for cross-reactivity.
Sensitivity (LOD/LOQ) Low to Moderate (ng/mL to µg/mL range).[3]Very High (pg/mL to low ng/mL range).[11]High to Very High (pg/mL to ng/mL range).[12]
Matrix Effect Low to moderate.High. Ion suppression/enhancement is a major concern requiring mitigation (e.g., internal standards, matrix-matched calibrants).Moderate. Non-specific binding and matrix components can interfere.
Throughput Moderate. Typical run times are 15-30 minutes per sample.Moderate to High. UPLC systems can achieve run times of <5 minutes per sample.High. Can analyze 96 samples simultaneously.
Development Cost Low. Standard equipment in most labs.High. Instrumentation is expensive to purchase and maintain.High (if developing a new antibody). Low if a commercial kit is available.
Cost per Sample Low.High.Low (with a kit).
Quantitative Range Good (typically 2-3 orders of magnitude).Excellent (typically 3-4 orders of magnitude).Moderate (typically 1-2 orders of magnitude).
Ideal Application Purity assessment of bulk material, quantification in simple matrices, routine QC.Bioanalysis in complex matrices (plasma, tissue), metabolite identification, biomarker discovery.[13]High-throughput screening (HTS), rapid clinical diagnostics.

Conclusion: Selecting the Optimal Technique

As a Senior Application Scientist, my recommendation is guided by the experimental objective, as defined by the pillars of analytical method validation.[14][15]

  • For routine quality control and quantification of pure or semi-purified N6-Anisoyladenosine, HPLC-UV is the most practical and cost-effective choice. Its robustness and straightforward operation make it ideal for applications where picomolar sensitivity is not required.

  • For the definitive quantification of N6-Anisoyladenosine in complex biological matrices such as plasma, urine, or cell extracts, LC-MS/MS is unequivocally the superior method. Its combination of high sensitivity and selectivity ensures accurate measurement, free from the interferences that plague other techniques. It is the only method that provides structural confirmation alongside quantification.[16]

  • For high-throughput screening of large sample sets where high sensitivity is needed and an antibody is available, an Immunoassay offers unmatched speed and scalability. However, its utility is entirely contingent on the availability of a highly specific and validated antibody, and results should ideally be confirmed by a reference method like LC-MS/MS.

Ultimately, the rigorous validation of any chosen method according to established guidelines is non-negotiable to ensure that the data generated is accurate, reproducible, and fit for its intended purpose.[14][17]

References

  • Nehls, P., & Adamkiewicz, J. (1988). Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA. PubMed. Available at: [Link]

  • Stejskal, K., et al. (2025). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. PMC. Available at: [Link]

  • Stejskal, K., et al. (2025). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • International Council for Harmonisation (ICH). (1996). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]

  • Stejskal, K., et al. (2025). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. ResearchGate. Available at: [Link]

  • Kuimelis, R. G., & Noolandi, J. (1995). Quantitative determination of antiviral nucleoside analog in DNA. PubMed. Available at: [Link]

  • Choravada, D. R., et al. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. FDA. Available at: [Link]

  • Chen, H. J., & Chiang, H. C. (2003). Detection and quantification of 1,N6-ethenoadenine in human urine by stable isotope dilution capillary gas chromatography/negative ion chemical ionization/mass spectrometry. PubMed. Available at: [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. Available at: [Link]

  • Liu, J., et al. (2023). Analysis approaches for the identification and prediction of N 6 -methyladenosine sites. Epigenetics. Available at: [Link]

  • Hage, D. S., & Anguizola, J. A. (2016). Chromatographic immunoassays: strategies and recent developments in the analysis of drugs and biological agents. DigitalCommons@UNL. Available at: [Link]

  • Lin, J. T., et al. (2019). LC-MS/MS method for the detection of multiple classes of shellfish toxins. CABI Digital Library. Available at: [Link]

  • Regueiro, J., et al. (2021). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. MDPI. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Liu, J., et al. (2023). Identification and quantification of DNA N6-methyladenine modification in mammals: A challenge to modern analytical technologies. PubMed. Available at: [Link]

  • Chen, H. J., et al. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. PubMed. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Ullah, Z., et al. (2022). HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. PMC. Available at: [Link]

  • de Araújo, D. P., et al. (2024). A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. MDPI. Available at: [Link]

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Replicating published findings on N6-Anisoyladenosine.

Publish Comparison Guide: Characterizing -Anisoyladenosine

Topic: Replicating published findings on

Primary Finding to Replicate:


Part 1: Executive Summary & Core Directive

The Replication Challenge: Research involving

acylalkyl


-Anisoyladenosine

Objective: This guide provides the protocol to replicate the negative selection and hydrolytic stability findings of


Key Comparison: | Feature |


-Anisoyladenosine

-(4-Methoxybenzyl)adenosine
Linker Structure

CAS NumberPrimary UtilityA1 Receptor Affinity

Chemical Stability12

Part 2: Technical Analysis & Experimental Logic

Chemical Identity & Stability (The First Hurdle)

Expert Insight: The amide bond in


  • Replication Risk: If your

    
    -Anisoyladenosine sample is old or improperly stored, you may inadvertently replicate the activity of Adenosine  (the hydrolysis product), leading to false positives in agonist assays.
    
Pharmacological Profile (The Finding)

Published data (e.g., el Kouni et al., and SAR studies by Jacobson et al.) indicate that the rigid carbonyl group prevents the optimal "induced fit" required for high-affinity binding to the Adenosine Kinase active site and certain AR subtypes, unlike the flexible methylene linker of the benzyl derivative.

  • Target Data:

    
    -Anisoyladenosine should exhibit low  affinity (
    
    
    > 100 nM or µM range) or partial agonism at A1/A3 receptors, contrasting sharply with the nanomolar affinity of
    
    
    -benzyladenosine.

Part 3: Experimental Protocols for Replication

Protocol 1: Chemical Stability & Identity Verification (HPLC-MS)

Objective: Verify that the

Materials:

  • 
    -Anisoyladenosine (Standard, >98% purity).[3]
    
  • Adenosine (Standard, >99% purity).

  • Buffer: 50 mM Tris-HCl, pH 7.4 (Physiological Buffer).

  • HPLC Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5 µm, 150 x 4.6 mm).

Methodology:

  • Preparation: Dissolve 1 mg of

    
    -Anisoyladenosine in 1 mL DMSO (Stock: 2.5 mM).
    
  • Incubation: Dilute 10 µL of Stock into 990 µL of Tris-HCl buffer (Final: 25 µM). Incubate at 37°C for 0, 4, and 24 hours.

  • Analysis: Inject 20 µL onto HPLC.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5-60% B over 20 min.

  • Expected Outcome (Replication Success):

    • T=0h: Single peak corresponding to

      
      -Anisoyladenosine (RT ~12-14 min).
      
    • T=24h: Appearance of a secondary peak (Adenosine, RT ~3-5 min) indicates hydrolysis. If >10% hydrolysis occurs, the compound is unsuitable for long-term biological assays without stabilization.

Protocol 2: Comparative A1 Adenosine Receptor Binding Assay

Objective: Replicate the distinct affinity profile (

Materials:

  • Radioligand: [³H]-DPCPX (A1 Antagonist) or [³H]-CCPA (A1 Agonist).

  • Receptor Source: Rat brain membranes or CHO cells expressing human A1AR.

  • Competitors:

    
    -Anisoyladenosine (Test), 
    
    
    -Benzyladenosine (Positive Control), Adenosine (Endogenous Control).

Methodology:

  • Membrane Prep: Homogenize rat cortex in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge (48,000 x g, 20 min). Resuspend pellet.

  • Binding Reaction:

    • Mix 50 µg membrane protein + 1 nM [³H]-DPCPX.

    • Add competitors (10⁻¹⁰ M to 10⁻⁴ M).

    • Incubate: 90 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Measurement: Liquid scintillation counting.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Replication Benchmark: | Compound | Expected


-Benzyladenosine
2 - 10 nM

-Anisoyladenosine
> 100 nM / µM RangeLow AffinityAdenosine30 - 100 nM

Note: If

Part 4: Visualization (Graphviz)

Diagram 1: Comparative SAR & Hydrolysis Pathway

This diagram illustrates the structural divergence and the critical hydrolysis pathway that confounds replication efforts.

SAR_ComparisonAdenosineAdenosine(Endogenous Ligand)ReceptorA1 Adenosine Receptor(Binding Pocket)Adenosine->ReceptorModerate Affinity(Ki ~30-100 nM)AnisoylN6-Anisoyladenosine(Acyl / Amide Linker)CAS: 56883-05-7Anisoyl->ReceptorLow Affinity / Partial Agonist(Ki > 100 nM)Steric Hindrance (C=O)HydrolysisHydrolysis (pH 7.4 / 37°C)Artifact RiskAnisoyl->HydrolysisSlow DegradationBenzylN6-(4-methoxybenzyl)adenosine(Alkyl / Methylene Linker)CAS: 23666-14-0Benzyl->ReceptorHigh Affinity(Ki < 10 nM)Stable BindingHydrolysis->AdenosineReleases Adenosine(False Positive)

Caption: Structural divergence of N6-substituted adenosines showing the stability risk of the acyl derivative (Anisoyl) vs the stable alkyl derivative (Benzyl).

Diagram 2: Experimental Workflow for Validation

This workflow ensures the distinction between the stable agonist and the labile comparator.

WorkflowStartStart: N6-Anisoyladenosine SampleQCStep 1: HPLC-MS QC(Check for Adenosine Peak)Start->QCDecisionPurity > 98%?QC->DecisionFailReject / Re-synthesize(Hydrolysis Detected)Decision->FailNoPassProceed to BioassayDecision->PassYesAssayStep 2: Competitive Binding Assay(vs [3H]-DPCPX)Pass->AssayResult_HighResult: High Affinity (Ki < 50nM)(Suspect Hydrolysis/Contamination)Assay->Result_HighUnexpectedResult_LowResult: Low Affinity (Ki > 100nM)(CONFIRMED REPLICATION)Assay->Result_LowExpected

Caption: Step-by-step validation workflow to prevent false positives due to sample degradation.

Part 5: References

  • Chemical Identity & Properties:

    • Title:

      
      -Anisoyladenosine (Product Page & CAS Verification)
      
    • Source: Santa Cruz Biotechnology / ChemicalBook

  • Pharmacological Context (Toxoplasma Kinase):

    • Title: Metabolism and Selective Toxicity of 6-Nitrobenzylthioinosine in Toxoplasma gondii (Comparative activity of

      
      -substituted adenosines)
      
    • Source: Antimicrobial Agents and Chemotherapy (ASM Journals), 1999.

    • URL: [Link][4]

  • Synthesis & SAR of

    
    -Substituted Adenosines: 
    
    • Title: Synthesis and Evaluation of

      
      -Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators
      
    • Source: Journal of Medicinal Chemistry (via NIH/PMC), 2014.

    • URL: [Link]

  • General SAR Principles (Acyl vs Alkyl):

    • Title: Structure-Activity Relationships of Adenosine A1 Receptor Agonists

    • Source: Medicinal Research Reviews (Jacobson et al.)

    • URL: [Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N6-Anisoyladenosine

[1][2]

Operational Safety Profile: Beyond the SDS

While Safety Data Sheets (SDS) for research chemicals like N6-Anisoyladenosine (CAS: 56883-05-7) often default to "Not Classified" or "Caution: Substance not fully tested," this classification is insufficient for a rigorous laboratory environment.[1][2]

As a modified nucleoside analog (specifically an N6-substituted adenosine), this compound is structurally related to potent A3 adenosine receptor modulators and cytokinins (e.g., N6-Benzyladenosine).[1][2] These compounds often exhibit cytostatic or antiproliferative properties in mammalian cells.[2]

The Scientist’s Directive: Treat N6-Anisoyladenosine as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. Do not assume "non-hazardous" means "safe for drain disposal."[2]

PropertyOperational AssumptionReason for Caution
Bioactivity Potential A3 Receptor Agonist/AntagonistMay modulate cell signaling or cardiovascular function at low doses.[1][2]
Cytotoxicity Potential AntiproliferativeStructurally similar analogs are used to inhibit cell growth; treat as a potential reproductive toxin.[2]
Stability Hydrolytically SensitiveThe N-benzoyl/anisoyl linkage can hydrolyze in strong acids/bases; waste streams must be pH-neutral to prevent uncontrolled degradation.[1][2]
Immediate Spill Response Protocol

Pre-requisite: All personnel must wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1][2]

Scenario A: Solid Spill (Powder)
  • Isolate: Mark the area.[2] Do not create dust.[2][3]

  • Dampen: Cover the powder gently with a paper towel dampened with inert solvent (e.g., isopropyl alcohol or water) to prevent aerosolization.[2] Do not pour liquid directly onto the powder.[2]

  • Collect: Scoop the damp material using a disposable spatula or card.[2]

  • Clean: Wipe the surface three times with 70% Ethanol.[2]

  • Dispose: Place all towels, gloves, and scoopers into a Solid Hazardous Waste bag (see Section 3).

Scenario B: Liquid Spill (Stock Solution)
  • Absorb: Use an inert absorbent pad or vermiculite.[1][2]

  • Neutralize: If the solvent is acidic or basic, neutralize cautiously (though N6-Anisoyladenosine is typically dissolved in DMSO or Methanol).[1][2]

  • Decontaminate: Wash the area with water and detergent.[2]

  • Dispose: Seal absorbent materials in a heavy-duty plastic bag for incineration.

Step-by-Step Disposal Workflow

The disposal strategy relies on strict segregation to prevent cross-reactivity and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards for organic waste.[2]

A. Solid Waste Stream [2]
  • Items: Pure compound, expired stocks, contaminated weigh boats, pipette tips, and gloves.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined biohazard/chemical waste bag.

  • Labeling: Must list "N6-Anisoyladenosine" and "Solid Debris Contaminated with Organic Nucleosides."[1][2]

  • Protocol:

    • Do not mix with sharps (needles/glass).[1][2]

    • Seal bag with tape (gooseneck seal).[1][2]

    • Place in the secondary containment bin designated for Incineration Only .

B. Liquid Waste Stream
  • Items: HPLC effluent, unused stock solutions (DMSO/Methanol), mother liquors.

  • Container: Amber glass or HDPE carboy (solvent dependent).[2]

  • Segregation:

    • Non-Halogenated Organic: If dissolved in Methanol, DMSO, or Ethanol.

    • Halogenated Organic: If dissolved in DCM or Chloroform.[1][2]

  • Protocol:

    • Check pH of the waste stream; ensure it is between pH 5–9 to prevent hydrolysis of the anisoyl group which could release reactive byproducts.[2]

    • Fill container to max 90% capacity (leave headspace for expansion).

    • Cap tightly.[1][2][4][5][6]

C. Decision Logic Diagram

DisposalWorkflowStartWaste Generation:N6-AnisoyladenosineCharCharacterize StateStart->CharSolidSolid Waste(Powder, Debris, PPE)Char->Solid Dry/DebrisLiquidLiquid Waste(Solvents, HPLC)Char->Liquid SolutionContainer1Container: HDPE JarLabel: Toxic Solid OrganicSolid->Container1SolventCheckIdentify Solvent BaseLiquid->SolventCheckNonHalNon-Halogenated(DMSO, MeOH, EtOH)SolventCheck->NonHal No HalogensHalHalogenated(DCM, Chloroform)SolventCheck->Hal Contains HalogensContainer2Container: Carboy ALabel: Non-Hal OrganicNonHal->Container2Container3Container: Carboy BLabel: Halogenated OrganicHal->Container3FinalFinal Disposal:High-Temp IncinerationContainer1->FinalContainer2->FinalContainer3->Final

Figure 1: Decision matrix for N6-Anisoyladenosine waste segregation ensuring compatibility and compliance.

Container & Labeling Specifications

To ensure your waste is accepted by EHS (Environmental Health & Safety) or external waste contractors, adhere to these specifications.

ParameterRequirementScientific Rationale
Material Compatibility HDPE or Borosilicate Glass N6-Anisoyladenosine is stable in these materials.[1][2] Avoid low-grade plastics that may leach plasticizers in the presence of DMSO.[1][2]
Labeling Full Chemical Name (No Abbreviations)"N6-Anisoyladenosine" is required. Do not write "Adenosine Analog" as this is too vague for emergency responders.
CAS Number 56883-05-7 Essential for waste contractors to categorize the toxicity profile accurately.[1][2]
Hazard Checkbox Toxic & Irritant Even if the SDS is ambiguous, checking "Toxic" ensures the waste is routed to incineration, the safest destruction method.
Regulatory Compliance & Final Destruction
  • Drain Disposal: STRICTLY PROHIBITED. Do not flush down sinks, regardless of dilution.[2] Nucleoside analogs can persist in water systems and affect aquatic life.[2]

  • Destruction Method: The only acceptable final disposal method for N6-Anisoyladenosine is High-Temperature Incineration .[1][2] This ensures the breakdown of the purine ring and the anisoyl moiety into safe combustion byproducts (CO2, NOx).

  • Empty Containers: Triple rinse empty stock vials with the solvent used (e.g., DMSO). Collect the rinsate as liquid hazardous waste.[2][6] Deface the label on the empty vial before recycling/trashing the glass.

References
  • National Institutes of Health (NIH) - PubChem. Adenosine Analog Structure and Bioactivity Data. [Link][1][2]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][2]

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